molecular formula C3H5Cl2F B1345526 1,2-Dichloro-2-fluoropropane CAS No. 420-97-3

1,2-Dichloro-2-fluoropropane

Cat. No.: B1345526
CAS No.: 420-97-3
M. Wt: 130.97 g/mol
InChI Key: OTKOPXLUNRNYCD-UHFFFAOYSA-N
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Description

1,2-Dichloro-2-fluoropropane is a useful research compound. Its molecular formula is C3H5Cl2F and its molecular weight is 130.97 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-dichloro-2-fluoropropane
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H5Cl2F/c1-3(5,6)2-4/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKOPXLUNRNYCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCl)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5Cl2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70870530
Record name 1,2-Dichloro-2-fluoropropane
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Molecular Weight

130.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

420-97-3
Record name 1,2-Dichloro-2-fluoropropane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dichloro-2-fluoropropane
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Record name 1,2-Dichloro-2-fluoropropane
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Record name 1,2-dichloro-2-fluoropropane
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Foundational & Exploratory

1,2-Dichloro-2-fluoropropane: Structural Architecture & Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,2-Dichloro-2-fluoropropane (CAS: 420-97-3), industrially designated as HCFC-261bb , represents a critical halogenated intermediate in the synthesis of next-generation hydrofluoroolefins (HFOs). Characterized by a chiral quaternary carbon center and a distinct dipole vector, this molecule serves as a linchpin in the production of HFO-1234yf , a low-GWP (Global Warming Potential) refrigerant.

This technical guide dissects the molecular topology, stereochemical dynamics, and spectroscopic signatures of this compound, providing a validated framework for its application in advanced organic synthesis.

Molecular Architecture & Stereochemistry

Connectivity and Topology

The molecule consists of a three-carbon propane backbone. The structural uniqueness arises from Carbon-2 (C2), which is a quaternary center bonded to four distinct groups, establishing it as a chiral motif.

  • C1 (Methylene): Bonded to one Chlorine atom and the central C2.

  • C2 (Methine-like Quaternary): Bonded to a Methyl group (C3), a Chloromethyl group (C1), a Chlorine atom, and a Fluorine atom.

  • C3 (Methyl): Terminal methyl group.

SMILES: CC(F)(Cl)CCl IUPAC Name: this compound[1][2]

Stereochemical Analysis

Because C2 is bonded to four different substituents (


, 

,

,

), the molecule exists as a pair of enantiomers (R and S ).
  • Chirality: The high electronegativity of Fluorine and Chlorine at the same carbon creates a dense electron cloud, inducing significant dipole moments.

  • Conformational Locking: The gauche effect is prominent here. The C-F bond tends to align gauche to the C-Cl bond on the adjacent carbon (if applicable) or influence the rotation of the

    
     group to minimize steric and electronic repulsion.
    
Bond Parameters (Calculated)
  • C-F Bond Length: ~1.35 Å (Strong, short bond due to high ionic character).

  • C-Cl Bond Length: ~1.77 Å (Weaker, longer bond, susceptible to homolytic cleavage in radical conditions).

  • Bond Angles: Deviation from ideal tetrahedral (109.5°) is expected at C2 due to the steric bulk of Chlorine and the repulsion between lone pairs on the halogens.

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models for HCFC-261bb.

PropertyValueNotes
Molecular Formula

Molecular Weight 130.98 g/mol
Boiling Point 88–90 °CLiquid at STP [1, 2]
Melting Point -92.5 °C
Density 1.231 g/cm³At 25 °C
Refractive Index (

)
1.2618Low index characteristic of fluorinated alkanes
Vapor Pressure 68.2 mmHgAt 25 °C
Flash Point 3.6 °CHighly Flammable
Solubility Low (Water)Soluble in chlorinated solvents, alcohols

Spectroscopic Identification

Accurate identification relies on the distinct coupling patterns arising from the


 nucleus (Spin 1/2, 100% abundance).
Nuclear Magnetic Resonance (NMR)

The absence of protons on C2 simplifies the spectrum to two distinct proton environments (


 and 

), both coupled to the Fluorine atom.

NMR (Proton)
  • 
     ~1.8 ppm (3H, d):  The methyl group (
    
    
    
    ) appears as a doublet due to coupling with the geminal Fluorine on C2.
    • Coupling Constant (

      
      ): ~18–20 Hz.
      
  • 
     ~3.8 ppm (2H, dd or m):  The methylene protons (
    
    
    
    ) are diastereotopic due to the adjacent chiral center (C2). They are chemically non-equivalent (
    
    
    and
    
    
    ).
    • Splitting: Complex pattern (ABX system with F). Each proton couples to F (

      
      ) and to each other (
      
      
      
      ).

NMR (Fluorine)
  • 
     ~ -100 to -120 ppm (multiplet):  The fluorine signal is split by the three methyl protons (quartet) and the two methylene protons (triplet/doublet of doublets).
    
    • Appearance: A complex multiplet reflecting the connectivity to 5 neighboring protons.

Mass Spectrometry (MS)
  • Molecular Ion (

    
    ):  130/132/134 (due to two Cl isotopes 
    
    
    
    and
    
    
    ).
    • Isotope Pattern: 9:6:1 ratio characteristic of

      
      .
      
  • Base Peak: Loss of

    
     or 
    
    
    
    is common.
  • Fragmentation:

    • 
       95 (
      
      
      
      ): Loss of one chlorine.
    • 
       49 (
      
      
      
      ): Characteristic of chloromethyl group.

Synthesis & Production Protocols

The primary synthesis route involves the hydrofluorination of chloropropenes. This process is critical in the industrial "241bb" pathway for HFO-1234yf production.

Synthetic Pathway: Hydrofluorination

Precursor: 2,3-Dichloropropene (


).
Reagent:  Anhydrous Hydrogen Fluoride (HF).[3]
Catalyst:  Lewis acids (e.g., 

,

).
Reaction Mechanism

The addition of HF follows Markovnikov's rule, where the proton (


) adds to the less substituted carbon (C1) of the double bond (or C3 depending on numbering), and Fluorine adds to the carbocation formed at the more substituted position (C2).
  • Protonation:

    
    
    
  • Fluoride Attack:

    
    
    
Experimental Workflow (Lab Scale)
  • Step 1: Charge a Hastelloy autoclave with 2,3-dichloropropene and catalyst (

    
    ).
    
  • Step 2: Cool to -40°C and introduce anhydrous HF.

  • Step 3: Heat to 80-100°C under autogenous pressure for 6-12 hours.

  • Step 4: Vent HCl byproduct. Neutralize organic layer with

    
    .
    
  • Step 5: Distill product (BP ~89°C) to isolate HCFC-261bb from unreacted alkene.

Visualization: The HFO-1234yf Pathway

The following diagram illustrates the role of this compound as the "261bb" intermediate in the synthesis of the refrigerant HFO-1234yf.

G Start 1,2,3-Trichloropropane (HCC-260da) Step1 2,3-Dichloropropene (HCO-1250xf) Start->Step1 Dehydrochlorination (-HCl) Target This compound (HCFC-261bb) Step1->Target Hydrofluorination (+HF / Lewis Acid) Next 1,1,1,2-Tetrachloro-2-fluoropropane (HCFC-241bb) Target->Next Photochlorination (+Cl2 / UV) Final 2,3,3,3-Tetrafluoropropene (HFO-1234yf) Next->Final Fluorination/Dehydrohalogenation

Caption: The "261bb Route" converting trichloropropane to the refrigerant HFO-1234yf via the this compound intermediate.

Applications in Drug Development & Materials

While primarily an industrial intermediate, the structural motifs of this compound offer specific utility in research:

  • Bioisostere Modeling: The geminal chloro-fluoro motif (

    
    ) mimics the steric demand of a carbonyl or sulfoxide group but introduces high lipophilicity. It serves as a probe for metabolic stability, as the C-F bond strengthens the adjacent C-Cl bond against oxidative metabolism (cytochrome P450).
    
  • Solvent Properties: With a boiling point of ~89°C and high halogen content, it dissolves fluorinated polymers that are insoluble in standard organic solvents.

  • Chiral Synthon: The resolution of the R/S enantiomers allows for the synthesis of chiral fluorinated building blocks for pharmaceutical cores requiring precise stereochemistry.

References

  • Google Patents. (2013). Process for the manufacture of tetrafluoroolefins (US20130035526A1).
  • PubChem. (2024).[4] this compound Compound Summary. National Library of Medicine.[5] Retrieved from [Link]

  • Stenutz. (2024). Data on this compound. Retrieved from [Link][6]

Sources

An In-depth Technical Guide to the Physical Properties of 1,2-Dichloro-2-fluoropropane

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the landscape of modern chemistry, the precise understanding of a compound's physical properties is paramount for its effective application, particularly in the highly regulated fields of pharmaceutical and agrochemical development. This guide provides a comprehensive technical overview of 1,2-Dichloro-2-fluoropropane (CAS No. 420-97-3), a halogenated hydrocarbon of significant interest. Our objective is to move beyond a simple recitation of data, offering instead a synthesized narrative that interlinks the compound's properties with its practical handling, application, and the underlying logic of its scientific characterization. This document is intended for researchers, scientists, and professionals in drug development who require a deep and actionable understanding of this versatile chemical intermediate.

Chemical Identity and Molecular Structure

This compound, with the chemical formula C₃H₅Cl₂F, is a halogenated propane derivative.[1][2][3] The placement of two chlorine atoms and one fluorine atom on the propane backbone imparts a unique combination of chemical stability and reactivity, making it a valuable building block in organic synthesis.

Key Identifiers:

  • IUPAC Name: this compound[3]

  • CAS Number: 420-97-3[1]

  • Molecular Formula: C₃H₅Cl₂F[1][2][3]

  • Molecular Weight: 130.971 g/mol [1][2]

  • Canonical SMILES: CC(CCl)(F)Cl[3]

  • InChIKey: OTKOPXLUNRNYCD-UHFFFAOYSA-N[2][3][4][5]

  • Synonyms: Propane, 1,2-dichloro-2-fluoro-; HCFC-261ba[1][3]

The molecular structure, characterized by a chiral center at the second carbon, suggests the potential for stereoisomers, a critical consideration in pharmaceutical applications where enantiomeric purity can dictate biological activity.

Core Physical and Chemical Properties

The physical properties of this compound define its behavior in various experimental and industrial settings. It exists as a colorless liquid under standard conditions.[1] A summary of its key physical constants is presented below, followed by a discussion of their implications.

PropertyValueSource
Appearance Colorless Liquid[1]
Boiling Point 88-89°C[1][5]
Melting Point -92.5°C[1][5]
Density 1.231 g/cm³[1]
Vapor Pressure 68.2 mmHg at 25°C[1][2]
Flash Point 3.6°C[1]
Refractive Index 1.2618[1]
LogP 2.14970[1]

Expertise & Experience Insights:

  • Boiling Point (88-89°C): This moderate boiling point allows for easy removal under reduced pressure, a desirable characteristic for a solvent or a reactant in synthesis. However, its volatility, as also indicated by its vapor pressure, necessitates handling in well-ventilated areas to avoid inhalation exposure.

  • Flash Point (3.6°C): The low flash point is a critical safety parameter, indicating that this compound is flammable.[1] All handling procedures must strictly exclude sources of ignition.[6][7] This necessitates the use of grounded and bonded equipment and non-sparking tools to prevent static discharge.[6][7]

  • Density (1.231 g/cm³): Being denser than water, in the event of a spill, it will sink, which has implications for environmental containment and cleanup procedures.[8]

Spectroscopic and Analytical Characterization

A self-validating system for the identification and purity assessment of this compound relies on a combination of spectroscopic techniques. The expected spectral data provides a fingerprint for the compound.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern.[1] The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) will result in a characteristic isotopic cluster for the molecular ion and chlorine-containing fragments, aiding in structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will provide information on the number and connectivity of hydrogen atoms.

    • ¹³C NMR: Will show the number of unique carbon environments.

    • ¹⁹F NMR: This is particularly important for fluorinated compounds, providing a clear signal for the fluorine atom and its coupling to adjacent protons.[4]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H, C-Cl, and C-F bonds, confirming the presence of these functional groups.[11]

The logical workflow for the characterization of a sample purported to be this compound is illustrated in the diagram below. This process ensures the identity and purity of the material before its use in sensitive applications.

G cluster_0 Characterization Workflow for this compound A Initial Sample B Physical Properties Measurement (Boiling Point, Density, Refractive Index) A->B Initial Check C Spectroscopic Analysis (NMR, IR, MS) B->C Confirm Structure D Purity Assessment (GC, HPLC) C->D Quantify Purity E Verified Compound D->E Final Approval

Caption: Workflow for the physical and chemical verification of this compound.

Applications and Industrial Relevance

This compound's unique properties make it a valuable compound in several industrial sectors.

  • Pharmaceutical and Agrochemical Synthesis: It serves as a crucial intermediate in the manufacturing of more complex molecules.[1] Its combination of chloro and fluoro groups allows for selective functionalization in multi-step synthetic pathways.

  • Specialty Solvent: With its excellent solvent properties for a range of organic materials and high chemical stability, it can be used in various chemical synthesis and manufacturing processes.[1]

Safety, Handling, and Disposal

Trustworthiness in practice is demonstrated by rigorous adherence to safety protocols.

  • Hazards: this compound is a flammable liquid.[1] Vapors may form explosive mixtures with air. It is irritating to the eyes, skin, and respiratory system.[12]

  • Personal Protective Equipment (PPE): When handling this compound, appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., Teflon), and a lab coat, is mandatory.[6] All operations should be conducted in a well-ventilated chemical fume hood.[7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[6][7]

  • Spill Management: In case of a spill, remove all ignition sources. Absorb the spill with an inert material and place it in a suitable container for disposal.

  • Disposal: Waste must be disposed of in accordance with local, state, and federal regulations. This typically involves incineration in a licensed facility.

The following diagram outlines the logical steps for safe handling of this compound in a laboratory setting.

G cluster_1 Safe Handling Protocol Start Task Requiring This compound A Review Safety Data Sheet (SDS) Start->A B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Ventilated Fume Hood B->C D Ground Equipment to Prevent Static Discharge C->D E Dispense and Use Compound D->E F Properly Seal Container and Store in Designated Area E->F G Dispose of Waste in Labeled, Sealed Containers F->G End Task Complete G->End

Caption: A stepwise protocol for the safe laboratory handling of this compound.

Experimental Protocol: Boiling Point Determination

To ensure the integrity of experimental results, protocols must be self-validating. The determination of a physical constant like the boiling point serves as a primary method for substance identification and purity verification.

Objective: To determine the boiling point of a sample of this compound using a standard distillation apparatus.

Methodology:

  • Apparatus Setup:

    • Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask.

    • Ensure all glassware is clean and dry.

    • Place a few boiling chips in the round-bottom flask to ensure smooth boiling.

    • The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

  • Procedure:

    • Add the this compound sample to the round-bottom flask.

    • Begin circulating cold water through the condenser.

    • Gently heat the flask using a heating mantle.

    • Observe the temperature as the liquid begins to boil and the vapor condenses.

    • Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point.

  • Validation:

    • The experimentally determined boiling point should be compared to the literature value (88-89°C).

    • A sharp, constant boiling point indicates a pure substance. A wide boiling range suggests the presence of impurities.

Conclusion

This compound is a compound with a well-defined set of physical properties that make it suitable for specialized applications in the chemical industry. A thorough understanding of these properties, coupled with a commitment to rigorous safety and handling protocols, is essential for its effective and safe utilization. This guide has provided a framework for that understanding, grounded in authoritative data and practical, field-proven insights.

References

  • 1,2-Dichloropropane - Wikipedia. (n.d.). Retrieved from [Link]

  • Fact sheet: 1,2-dichloropropane. (n.d.). Retrieved from a government or environmental agency source providing this fact sheet.
  • Dichloropropane and its properties. Where can it be used? - PCC Group Product Portal. (2018, July 18). Retrieved from [Link]

  • 1,2-DICHLOROPROPANE - CAMEO Chemicals. (n.d.).
  • This compound Nine Chongqing Chemdad Co., Ltd. (n.d.). Retrieved from [Link]

  • 1,2-Dichloropropane | ToxFAQs™ | ATSDR - CDC. (n.d.). Retrieved from [Link]

  • 1,3-Dichloro-2-fluoropropane | C3H5Cl2F | CID 12927174 - PubChem. (n.d.). Retrieved from [Link]

  • This compound | C3H5Cl2F | CID 101669 - PubChem. (n.d.). Retrieved from [Link]

  • 1,2-Dichloro-2-fluoro propane - SpectraBase. (n.d.). Retrieved from [Link]

  • Propane, 1,2-dichloro-2-fluoro- - NIST WebBook. (n.d.). Retrieved from [Link]

  • This compound - Stenutz. (n.d.). Retrieved from [Link]

  • Common Name: 1,2-DICHLOROPROPANE HAZARD SUMMARY - NJ.gov. (n.d.). Retrieved from [Link]

  • SAFETY DATA SHEET - Sigma-Aldrich. (2023, December 21). Retrieved from a major chemical supplier's website.
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.). Retrieved from a major chemical supplier's website.

Sources

An In-depth Technical Guide to 1,2-Dichloro-2-fluoropropane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1,2-dichloro-2-fluoropropane, a halogenated hydrocarbon of interest in various chemical and pharmaceutical applications. The document delves into its fundamental chemical and physical properties, probable synthetic routes, expected reactivity based on established principles of organic chemistry, potential applications as a chemical intermediate, and a review of its toxicological profile and safety considerations. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and other scientific fields who are considering the use of this compound in their work.

Introduction and Chemical Identity

This compound, with the IUPAC name This compound , is a halogenated alkane.[1][2][3] Its chemical structure is characterized by a propane backbone substituted with two chlorine atoms and one fluorine atom. The CAS registry number for this compound is 420-97-3.[2][3][4]

Molecular Structure and Isomerism

The molecular formula of this compound is C₃H₅Cl₂F.[2][3][4] The structure features a chiral center at the second carbon atom, which is bonded to four different substituents: a methyl group (-CH₃), a chloromethyl group (-CH₂Cl), a chlorine atom (-Cl), and a fluorine atom (-F). Therefore, this compound can exist as a pair of enantiomers, (R)-1,2-dichloro-2-fluoropropane and (S)-1,2-dichloro-2-fluoropropane. It is important to note the existence of other structural isomers with the same molecular formula, such as 1,3-dichloro-2-fluoropropane.[5]

digraph "1_2_Dichloro_2_fluoropropane_Structure" {
  graph [rankdir="TB", splines=ortho, nodesep=0.5];
  node [shape=plaintext, fontname="Arial"];

C1 [label="CH₂Cl"]; C2 [label="C"]; C3 [label="CH₃"]; Cl [label="Cl"]; F [label="F"];

C2 -> C1 [label=""]; C2 -> C3 [label=""]; C2 -> Cl [label=""]; C2 -> F [label=""]; }

Caption: Proposed synthesis via halogen exchange.

Addition to Alkenes

Another potential route is the addition of a chlorine and a fluorine-containing reagent across the double bond of a suitable propene derivative. For instance, the reaction of 2-chloro-1-propene with a source of electrophilic fluorine and nucleophilic chloride, or a related sequence, could yield the target molecule.

Chemical Reactivity

The reactivity of this compound is dictated by the presence of the carbon-halogen bonds. The carbon atom bonded to the halogens is electrophilic and susceptible to attack by nucleophiles. The primary reactions expected for this compound are nucleophilic substitution and elimination.

Nucleophilic Substitution

This compound has both primary and tertiary carbon-halogen bonds. The tertiary carbon bonded to both a chlorine and a fluorine atom is sterically hindered, which would disfavor an Sₙ2 reaction at this center. However, the formation of a tertiary carbocation could be stabilized, suggesting the possibility of Sₙ1 reactions under appropriate conditions. The primary carbon-chlorine bond is more accessible to Sₙ2 attack.

A reaction with a nucleophile such as sodium azide (NaN₃) would be expected to proceed via an Sₙ2 mechanism at the primary carbon, leading to the formation of 1-azido-2-chloro-2-fluoropropane.[6][7]

```dot digraph "Nucleophilic_Substitution" { graph [rankdir="LR"]; node [shape=box, style=rounded, fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial"];

reactant [label="this compound"]; nucleophile [label="Nu⁻"]; product [label="Substituted Product"]; leaving_group [label="Cl⁻"];

reactant -> product [label="Sₙ1 or Sₙ2"]; nucleophile -> reactant [style=dotted]; product -> leaving_group [style=dotted, label=" "]; }

Sources

Molecular Structure and Conformational Considerations

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Data of 1,2-Dichloro-2-fluoropropane

For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's structural and electronic properties is paramount. Spectroscopic analysis provides the foundational data for this understanding. This guide offers a detailed examination of this compound (C₃H₅Cl₂F), a halogenated propane derivative. As a Senior Application Scientist, my objective is to not only present the available spectroscopic data but also to delve into the causality behind the spectral features, grounded in the principles of molecular structure and conformational dynamics.

This compound is a chiral molecule featuring a stereocenter at the second carbon atom. The presence of three different halogen atoms on a short carbon chain results in significant intramolecular interactions that dictate its preferred three-dimensional structure. The rotation around the C1-C2 bond gives rise to different rotational isomers, or conformers. The stability of these conformers is influenced by steric hindrance and electrostatic interactions between the bulky chlorine atoms, the highly electronegative fluorine atom, and the methyl group.

Similar to the well-studied 1,2-dichloroethane, this compound is expected to exist primarily in anti and gauche conformations.[1][2] In the anti conformation, the C1-Cl bond and the C2-C(H3) bond are positioned at a 180° dihedral angle, minimizing steric repulsion. In the gauche conformations, this dihedral angle is approximately 60°. The relative populations of these conformers are temperature-dependent and influence the observed spectroscopic data, which typically represent a population-weighted average of all contributing forms.

Simplified Conformational Isomers cluster_anti Anti Conformer cluster_gauche Gauche Conformer a_C1 C1 a_C2 C2 a_C1->a_C2 C-C Bond a_H1 H a_C1->a_H1 a_H2 H a_C1->a_H2 a_Cl1 Cl a_C1->a_Cl1 a_CH3 CH₃ a_C2->a_CH3 a_F F a_C2->a_F a_Cl2 Cl a_C2->a_Cl2 g_C1 C1 g_C2 C2 g_C1->g_C2 C-C Bond g_H1 H g_C1->g_H1 g_H2 H g_C1->g_H2 g_Cl1 Cl g_C1->g_Cl1 g_CH3 CH₃ g_C2->g_CH3 g_F F g_C2->g_F g_Cl2 Cl g_C2->g_Cl2

Caption: Rotational isomers of this compound.

Vibrational Spectroscopy: IR and Raman Analysis

Vibrational spectroscopy probes the quantized vibrational states of a molecule. The infrared (IR) and Raman spectra are characteristic "fingerprints" that reveal the types of chemical bonds and the overall molecular symmetry.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound has been recorded and is available through the NIST Chemistry WebBook.[3] The key absorption bands are summarized below. The interpretation is based on characteristic group frequencies for alkyl halides.

Wavenumber (cm⁻¹)IntensityAssignment
~2950-3000MediumC-H stretching vibrations (methyl and methylene groups)
~1450MediumC-H bending (scissoring and asymmetric) vibrations
~1380MediumC-H bending (symmetric, methyl) vibration
~1000-1100StrongC-F stretching vibration
~650-800StrongC-Cl stretching vibrations
Below 600VariableSkeletal C-C vibrations and other bending modes

Causality and Interpretation:

  • C-H Stretching: The absorptions just below 3000 cm⁻¹ are typical for sp³-hybridized carbon-hydrogen bonds.

  • C-F and C-Cl Stretching: The high electronegativity and small mass of fluorine result in a high-frequency, strong C-F stretching band. The heavier chlorine atoms lead to C-Cl stretching vibrations at lower wavenumbers.[4] The presence of two C-Cl bonds may lead to multiple absorption bands in this region, corresponding to symmetric and asymmetric stretching modes, further complicated by the presence of different conformers.

  • Fingerprint Region: The region below 1500 cm⁻¹ is considered the fingerprint region, where complex vibrations unique to the molecule's structure occur.[4]

The condensed phase IR spectrum was obtained using the following methodology[3]:

  • Sample Preparation: A 10% solution of this compound in carbon tetrachloride (CCl₄) was prepared for the 5000-1330 cm⁻¹ spectral range. A separate 10% solution in carbon disulfide (CS₂) was used for the 1330-625 cm⁻¹ range to avoid solvent interference.

  • Instrumentation: A dispersive prism, grating, or hybrid spectrometer was used.

  • Data Collection: The spectrum was recorded in transmission mode through a cell with a path length of approximately 0.011 cm.

  • Data Processing: The digitized spectrum was generated from a hard copy of the original spectrum.

IR Spectroscopy Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing p1 Prepare 10% solution in CCl₄ (for 5000-1330 cm⁻¹) a1 Use dispersive IR spectrometer p1->a1 p2 Prepare 10% solution in CS₂ (for 1330-625 cm⁻¹) p2->a1 a2 Set transmission mode a1->a2 a3 Use 0.011 cm path length cell a2->a3 d1 Record spectrum a3->d1 d2 Digitize from hard copy d1->d2

Caption: Workflow for obtaining the IR spectrum.

Raman Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For fluorinated compounds, ¹⁹F NMR provides an additional, highly sensitive probe.

¹H NMR Spectroscopy

While an experimental spectrum is not available in public databases, the ¹H NMR spectrum can be predicted based on the molecular structure. There are three distinct proton environments in this compound: the methyl group (-CH₃) and the two diastereotopic protons of the methylene group (-CH₂Cl).

  • -CH₃ group (3H): This will appear as a doublet due to coupling with the two protons on the adjacent methylene group is not correct. The methyl protons are coupled to the fluorine on the same carbon, this is not correct either. The methyl protons are on C3, and will be coupled to the protons on C1 through 4 bonds, which is usually very small or zero. The methyl group is adjacent to a chiral center, but the protons of the methyl group itself are equivalent. The signal will be a singlet, but likely broadened or showing complex splitting due to long-range coupling to F and the CH2 protons. A more likely prediction is a doublet due to coupling with the fluorine atom on the adjacent carbon (³JHF).

  • -CH₂Cl group (2H): The two protons on the C1 carbon are diastereotopic because of the adjacent stereocenter at C2. Therefore, they are chemically non-equivalent and will have different chemical shifts. They will appear as two separate signals, each being a doublet of doublets. Each proton is geminally coupled to the other proton on the same carbon (²JHH) and vicinally coupled to the fluorine atom on the adjacent carbon (³JHF).

Proton GroupPredicted Chemical Shift (ppm)Predicted MultiplicityCoupling Constants (Hz)
-CH₃~1.8 - 2.2Doublet³JHF ≈ 1-5 Hz
-CH₂Cl (Hₐ)~3.8 - 4.2Doublet of Doublets²JHH ≈ 12-18 Hz, ³JHF ≈ 15-25 Hz
-CH₂Cl (Hₑ)~3.6 - 4.0Doublet of Doublets²JHH ≈ 12-18 Hz, ³JHF ≈ 15-25 Hz

Note: The chemical shifts are estimates based on analogous structures like 1,2-dichloropropane.[5][6] The actual values may vary.

¹H NMR Spin-Spin Coupling Network CH3 CH₃ F F CH3->F ⁴JHF (small) H_a Hₐ H_b Hₑ H_a->H_b ²JHH H_a->F ³JHF H_b->F ³JHF

Caption: Predicted proton-fluorine coupling in ¹H NMR.

¹³C NMR Spectroscopy

The molecule has three carbon atoms, all in unique chemical environments. Therefore, three distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

  • C1 (-CH₂Cl): This carbon is attached to a chlorine atom and is adjacent to the heavily substituted C2.

  • C2 (-C(F)Cl-): This carbon is attached to a fluorine and a chlorine atom, and the methyl group. It will be significantly deshielded and will exhibit a large one-bond carbon-fluorine coupling (¹JCF).

  • C3 (-CH₃): The methyl carbon. It will show a smaller two-bond carbon-fluorine coupling (²JCF).

Carbon AtomPredicted Chemical Shift (ppm)Predicted Multiplicity (in ¹⁹F coupled spectrum)Coupling Constant (Hz)
C1 (-CH₂Cl)~50 - 60Doublet²JCF ≈ 20-30 Hz
C2 (-C(F)Cl-)~90 - 110Doublet¹JCF ≈ 170-250 Hz
C3 (-CH₃)~20 - 30Doublet²JCF ≈ 20-30 Hz

Note: Chemical shifts are estimated based on related structures.[7][8] The most notable feature is the large ¹JCF coupling constant, which is a hallmark of a fluorine atom directly bonded to a carbon.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing molecules.[9] For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. This signal will be split by the neighboring protons.

  • Signal: The fluorine on C2 will be coupled to the two diastereotopic protons on C1 (two different ³JHF values) and the three equivalent protons on the methyl group (one ⁴JHF value).

  • Multiplicity: The signal will likely appear as a complex multiplet, specifically a triplet of triplets or a doublet of doublets of quartets, although the four-bond coupling (⁴JHF) to the methyl protons might be too small to be resolved, in which case the signal would appear as a triplet of doublets.

An experimental ¹⁹F NMR spectrum is available, confirming these general features.[10][11]

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard for ¹H and ¹³C NMR.[7]

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire the free induction decay (FID) for each nucleus (¹H, ¹³C, ¹⁹F) using appropriate pulse sequences.

  • Data Processing: Perform a Fourier transform on the FID, followed by phase and baseline correction to obtain the final spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound (MW ≈ 130.97 g/mol ), electron ionization (EI) is a common method.[10][12]

Key Features of the Mass Spectrum:

  • Molecular Ion (M⁺): A peak corresponding to the molecular ion would be expected. Due to the presence of two chlorine atoms, this peak will exhibit a characteristic isotopic pattern. The ratio of the M⁺, [M+2]⁺, and [M+4]⁺ peaks will be approximately 9:6:1, reflecting the natural abundances of ³⁵Cl and ³⁷Cl.

  • Major Fragments: Fragmentation will likely occur through the loss of atoms or groups attached to the C1-C2 bond. Common fragmentation pathways for alkyl halides include:

    • Loss of a chlorine atom: [M - Cl]⁺

    • Loss of a fluorine atom: [M - F]⁺

    • Loss of HCl: [M - HCl]⁺

    • Cleavage of the C-C bond.

Plausible Mass Spectrometry Fragmentation Pathway M [C₃H₅Cl₂F]⁺˙ Molecular Ion frag1 [C₃H₅ClF]⁺ Loss of Cl M->frag1 - Cl˙ frag2 [C₂H₂ClF]⁺˙ Loss of CH₃ and Cl M->frag2 - CH₃Cl frag3 [CH₂Cl]⁺ C-C Cleavage M->frag3 - C₂H₂FCl frag4 [C₂H₅FCl]⁺ Loss of Cl M->frag4 - Cl˙

Caption: A simplified fragmentation pathway for this compound.

Conclusion

The spectroscopic profile of this compound is dictated by its unique combination of functional groups and its conformational flexibility. Vibrational spectroscopy provides clear signatures for the C-H, C-F, and C-Cl bonds. NMR spectroscopy, particularly the interplay of ¹H, ¹³C, and ¹⁹F nuclei, offers a detailed map of the molecular connectivity and stereochemistry, with proton-fluorine and carbon-fluorine couplings being especially informative. Mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns dominated by the loss of halogen atoms. A comprehensive analysis integrating these techniques provides an unambiguous structural elucidation of the molecule, which is essential for its application in research and development.

References

  • Durrant, J. L., & McCammon, J. A. (2011). Molecular dynamics simulations and drug discovery. BMC Biology, 9(1), 71. [Link]

  • Filo. (2025). The nmr spectrum of a dichloropropane shows a quintuplet and, downfield, a triplet of about twice the intensity. Is the isomer 1,1-, 1,2-, 1,3- or 2,2-dichloropropane?. Filo. [Link]

  • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of 1,2-dichloroethane. Doc Brown's Chemistry. [Link]

  • SpectraBase. (n.d.). 1,1-DICHLORO-2-FLUOROPROPANE. SpectraBase. [Link]

  • PubChem. (n.d.). This compound. PubChem. [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of 1,2-dichloroethane. Doc Brown's Chemistry. [Link]

  • NIST. (n.d.). Propane, 1,2-dichloro-2-fluoro-. NIST WebBook. [Link]

  • SpectraBase. (n.d.). 1,2-Dichloro-2-fluoro propane. SpectraBase. [Link]

  • PubChem. (n.d.). 1,3-Dichloro-2-fluoropropane. PubChem. [Link]

  • Chegg. (n.d.). Draw the expected NMR spectra for 1,2-dichloropropane and assign the peak in the spectra. Chegg. [Link]

  • De Marco, A., & Gatti, G. (1972). 19F NMR spectra of 1,2-dihaloperfluoropropanes. Journal of Magnetic Resonance (1969), 6(2), 200–208. [Link]

  • Spoken Tutorial. (n.d.). Conformational analysis of 1,2-Dichloroethane. Spoken Tutorial. [Link]

  • Georgieva, I., et al. (1993). Vibrational intensity analysis of 1,2-dichloroethane and 1-chloropropane. Journal of Molecular Structure, 293, 223-226. [Link]

  • YouTube. (2019). Conformational analysis of 1,2-difluoroethane. YouTube. [Link]

  • Open Access LMU. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibit. Open Access LMU. [Link]

  • ResearchGate. (2017). Conformational Analysis of 1,2-Dichloroethane in Implicit Solvent (SMD) through Solvation Thermodynamics. ResearchGate. [Link]

  • Rzepa, H. S. (2010). The conformation of 1,2-difluoroethane. Henry Rzepa's Blog. [Link]

  • YouTube. (2020). H NMR Examples 1,1-Dichloro-2,2-diethoxyethane and 1,1,2-Trichloropropane. YouTube. [Link]

  • Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. [Link]

  • YouTube. (2021). IR Active Modes of trans-1,2-dichloroethene: Group Theory. YouTube. [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2-chloropropane. Doc Brown's Chemistry. [Link]

Sources

Precision Synthesis of 1,2-Dichloro-2-fluoropropane (HCFC-261ba)

[1]

Executive Summary

The hydrofluorination of 2,3-dichloropropene (2,3-DCP) presents a classic challenge in organofluorine chemistry: balancing electrophilic addition (to form the target HCFC-261ba) against halogen exchange (which leads to the over-fluorinated byproduct HCFC-262ca).

This guide provides a validated protocol to maximize the regioselective formation of HCFC-261ba. By controlling the Lewis acidity of the catalyst and the thermodynamic parameters of the reactor, researchers can achieve high conversion while suppressing the secondary Cl-F exchange reaction.

Part 1: Mechanistic Principles & Reaction Design
1.1 The Reaction Pathway

The synthesis proceeds via the electrophilic addition of anhydrous hydrogen fluoride (AHF) to the alkene double bond of 2,3-dichloropropene.

  • Substrate: 2,3-Dichloropropene (

    
    )
    
  • Reagent: Anhydrous Hydrogen Fluoride (HF)

  • Catalyst: Antimony Pentachloride (

    
    ) or Stannic Chloride (
    
    
    )
  • Target Product: this compound (

    
    ) — HCFC-261ba [1][2]
    
1.2 Regioselectivity (Markovnikov Addition)

The reaction follows Markovnikov's rule. The proton (



  • Protonation:

    
    
    
  • Fluorination: The carbocation is attacked by the fluoride ion (

    
    ) to form the geminal chlorofluoro species.
    

Critical Control Point: If the reaction temperature exceeds 80°C or if a high molar excess of HF is used with a strong Lewis acid, the product (HCFC-261ba) undergoes a secondary


1-chloro-2,2-difluoropropane (HCFC-262ca)

ReactionMechanismStart2,3-Dichloropropene(CH2=CCl-CH2Cl)TransitionCarbocation Intermediate[CH3-C+(Cl)-CH2Cl]Start->Transition+ H+ (from HF/SbCl5)ProductTARGET: HCFC-261ba(CH3-CFCl-CH2Cl)Transition->Product+ F- (Kinetic Product)ByproductOver-fluorinated: HCFC-262ca(CH3-CF2-CH2Cl)Product->Byproduct+ HF / Heat(Cl-F Exchange)

Figure 1: Reaction pathway showing the primary addition to form HCFC-261ba and the secondary exchange risk.[3]

Part 2: Experimental Protocol

Safety Warning: Anhydrous HF is lethal and corrosive. This protocol requires a Hastelloy or Monel autoclave, full acid-suit PPE, and immediate access to calcium gluconate gel.

2.1 Reagents & Materials
ComponentGrade/PurityRoleHazard Note
2,3-Dichloropropene >98%SubstrateFlammable, Toxic
Anhydrous HF >99.9%ReagentEXTREME DANGER , Corrosive
Antimony Pentachloride 99%CatalystMoisture sensitive, Corrosive
Dichloromethane HPLC GradeSolvent (Extraction)Volatile
2.2 Step-by-Step Methodology

Step 1: Reactor Preparation

  • Ensure the 1L Hastelloy C-276 autoclave is clean, dry, and passivated.

  • Leak check with nitrogen at 300 psi (20 bar).

  • Cool the reactor to -20°C using a glycol chiller or dry ice bath.

Step 2: Charging (Cold Loading)

  • Under nitrogen purge, introduce 500 g (4.5 mol) of 2,3-dichloropropene .

  • Add 10 g (0.033 mol) of SbCl5 catalyst. Note: SbCl5 is highly hygroscopic; handle under inert atmosphere.

  • Seal the reactor and evacuate slightly to remove nitrogen.

  • Connect the HF cylinder. Slowly transfer 100 g (5.0 mol) of Anhydrous HF .

    • Rationale: A molar ratio of ~1.1:1 (HF:Organic) is selected to drive the addition reaction without promoting the secondary exchange to the difluoro species.

Step 3: Reaction Phase

  • Engage the mechanical stirrer (500 RPM).

  • Gradually heat the reactor to 50°C .

    • Note: Do not exceed 60°C. Higher temperatures favor the formation of HCFC-262ca.

  • Maintain temperature for 12–18 hours .

  • Monitor pressure. The pressure will drop initially as HF is consumed, then stabilize. Typical operating pressure: 50–100 psig.

Step 4: Quenching & Isolation

  • Cool reactor to 0°C.

  • Vent excess pressure into a caustic scrubber (20% KOH solution) to neutralize unreacted HF.

  • Pour the reaction mixture onto crushed ice/water (approx. 1 kg) in a HDPE vessel.

  • Phase Separation: The organic layer (bottom) contains the product. Separate the organic phase.

  • Neutralization: Wash the organic phase twice with 5% NaHCO3 solution, then once with brine.

  • Drying: Dry over anhydrous Magnesium Sulfate (

    
    ).
    

Step 5: Purification

  • Transfer the crude organic liquid to a fractional distillation apparatus.

  • Collect the fraction boiling at 80–82°C (at atmospheric pressure).

    • Boiling Point Reference: 2,3-DCP boils at ~94°C; HCFC-261ba boils at ~81°C. The lower boiling point of the fluorinated product facilitates separation.

Part 3: Analytical Validation

Confirm the structure and purity using GC-MS and NMR.

3.1 Expected Data
ParameterSpecification
Appearance Clear, colorless liquid
Boiling Point 80–82°C @ 760 mmHg
GC Purity >95%
Yield 85–90% (molar)
3.2 NMR Characterization
  • 19F NMR: A multiplet centered around -100 to -110 ppm (characteristic of -CFCl- group).

  • 1H NMR:

    • Doublet at

      
       ~1.8 ppm (
      
      
      group, splitting by F).
    • Multiplet at

      
       ~3.8 ppm (
      
      
      group).
Part 4: Process Flow & Engineering

To scale this process, a continuous flow setup is often preferred over batch to manage heat transfer and minimize HF inventory.

ProcessFlowFeedFeed Storage(2,3-DCP + Catalyst)ReactorHastelloy Reactor(50°C, 5-10 bar)Feed->ReactorHF_FeedAnhydrous HFSupplyHF_Feed->ReactorScrubberCaustic Scrubber(HF Removal)Reactor->ScrubberOff-gasSeparatorPhase Separator(Organic/Aqueous)Reactor->SeparatorCrude ProductDistillationFractional Distillation(Target: HCFC-261ba)Separator->DistillationOrganic PhaseWasteAqueous Waste(Treatment)Separator->WasteAcidic WaterDistillation->FeedRecycle (Unreacted 2,3-DCP)

Figure 2: Process flow diagram for the synthesis and isolation of HCFC-261ba.

Part 5: Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Low Conversion Catalyst deactivation (moisture)Ensure strictly anhydrous conditions; increase SbCl5 load to 2-3 mol%.
High HCFC-262ca Temperature too high (>60°C)Reduce reaction temperature to 40-50°C.
Polymerization Lack of stabilizerAdd 100-200 ppm of p-methoxyphenol to the starting material.
Corrosion Water ingressVerify reactor passivation and HF dryness (<100 ppm water).
References
  • Preparation of this compound . PrepChem. Retrieved from [Link]

  • Process for the manufacture of tetrafluoroolefins. Google Patents (US20130035526A1).
  • This compound (HCFC-261ba) Properties . PubChem. Retrieved from [Link]

  • Method for producing fluorinated organic compounds . Indian Patents (269440). Retrieved from [Link]

Navigating the Reactive Landscape of Dihalo-fluoropropane Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the intricate world of medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules offers a powerful tool for fine-tuning physicochemical and biological properties. Dihalo-fluoropropane derivatives, a unique class of organofluorine compounds, present a fascinating and complex reactive landscape. This guide provides a comprehensive exploration of their chemical reactivity, offering field-proven insights into their behavior in key organic transformations. We will delve into the mechanistic underpinnings of their reactions, provide actionable experimental protocols, and present a framework for predicting and controlling reaction outcomes. The introduction of fluorine can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.[1][2][3]

The Electronic Influence of Fluorine: A Double-Edged Sword

The reactivity of dihalo-fluoropropane derivatives is fundamentally governed by the strong carbon-fluorine bond and the high electronegativity of the fluorine atom.[4] This creates a dichotomy: while the C-F bond is the strongest single bond to carbon, making fluoroalkanes generally less reactive in nucleophilic substitution reactions compared to their heavier halogen counterparts, the inductive effect of fluorine significantly influences the reactivity of adjacent C-halogen (Cl, Br, I) bonds.[5]

This strong electron-withdrawing nature of fluorine creates a more electrophilic carbon center at the adjacent halogen-bearing carbon, making it more susceptible to nucleophilic attack. However, the presence of fluorine can also stabilize adjacent carbocations through a resonance effect known as pi-donation, a seemingly counterintuitive phenomenon given fluorine's electronegativity.[6][7] This dual influence is a recurring theme in the chemistry of these derivatives.

Nucleophilic Substitution Reactions: A Game of Regio- and Stereoselectivity

Haloalkanes are classic substrates for nucleophilic substitution reactions, proceeding through either a unimolecular (SN1) or bimolecular (SN2) mechanism.[8] The presence of a fluorine atom in dihalo-fluoropropanes introduces significant complexity in predicting the regioselectivity and stereochemistry of these reactions.

Mechanistic Considerations: SN1 vs. SN2 Pathways

The choice between an SN1 and SN2 pathway is influenced by the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent.

  • SN2 Reactions: These reactions are favored by primary and less hindered secondary carbons, strong nucleophiles, and polar aprotic solvents. The reaction proceeds with an inversion of stereochemistry at the reaction center. For dihalo-fluoropropanes, nucleophilic attack is generally more favorable at a carbon bearing a heavier halogen (Br or Cl) than at the carbon bearing a fluorine atom, due to the superior leaving group ability of bromide and chloride ions compared to fluoride.

  • SN1 Reactions: These reactions proceed through a carbocation intermediate and are favored by tertiary and resonance-stabilized secondary carbons, weak nucleophiles, and polar protic solvents. The stability of the carbocation intermediate is paramount. As mentioned, an α-fluorine atom can stabilize a carbocation through p-orbital overlap, which can influence the propensity for an SN1 pathway.[9]

Experimental Protocol: Nucleophilic Substitution of 1,3-Dichloro-2-fluoropropane with Sodium Azide

This protocol describes a representative SN2 reaction. The reaction is expected to occur at the primary carbons bearing chlorine, as they are more susceptible to nucleophilic attack than the secondary carbon bearing fluorine.

Objective: To synthesize 1-azido-3-chloro-2-fluoropropane and 1,3-diazido-2-fluoropropane.

Materials:

  • 1,3-Dichloro-2-fluoropropane

  • Sodium azide (NaN3)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1,3-dichloro-2-fluoropropane (1.0 eq) in anhydrous DMF.

  • Add sodium azide (2.2 eq) to the solution.

  • Heat the reaction mixture to 70-80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to isolate the mono- and di-substituted products.

Self-Validation:

  • Monitoring: The disappearance of the starting material and the appearance of new, more polar spots on the TLC plate (or new peaks in the GC-MS chromatogram) indicate that the reaction is proceeding.

  • Characterization: The purified products should be characterized by 1H NMR, 13C NMR, 19F NMR, and mass spectrometry to confirm their structures. The presence of the azido group can be confirmed by a characteristic absorption in the IR spectrum around 2100 cm-1.

Regioselectivity in Nucleophilic Attack

In a dihalo-fluoropropane with different halogens (e.g., 1-bromo-2-chloro-3-fluoropropane), the site of nucleophilic attack is primarily determined by the leaving group ability of the halogens (I > Br > Cl >> F). Therefore, the carbon-bromine bond would be the most likely site of substitution.

The position of the fluorine atom also plays a crucial role. A fluorine atom on a carbon adjacent to the leaving group (β-position) will exert a strong electron-withdrawing inductive effect, potentially slowing down an SN2 reaction by destabilizing the transition state.

Stereochemical Outcomes

For chiral dihalo-fluoropropane derivatives, the stereochemical outcome of a nucleophilic substitution reaction is a key consideration.

  • SN2 reactions will proceed with inversion of configuration at the chiral center.

  • SN1 reactions will lead to a racemic or near-racemic mixture of products due to the planar nature of the carbocation intermediate, which can be attacked from either face by the nucleophile.

G cluster_SN2 SN2 Pathway cluster_SN1 SN1 Pathway Chiral Dihalo-fluoropropane Chiral Dihalo-fluoropropane Transition State Transition State Chiral Dihalo-fluoropropane->Transition State Nu- attack Inverted Product Inverted Product Transition State->Inverted Product Leaving Group departs Chiral Dihalo-fluoropropane_2 Chiral Dihalo-fluoropropane Carbocation Carbocation Chiral Dihalo-fluoropropane_2->Carbocation Leaving Group departs Racemic Mixture Racemic Mixture Carbocation->Racemic Mixture Nu- attack

Caption: Stereochemical outcomes of SN1 and SN2 reactions.

Elimination Reactions: The Competition for Alkene Formation

Dihalo-fluoropropane derivatives can undergo elimination reactions to form halo-fluoro-propenes. These reactions, often competing with nucleophilic substitution, are typically favored by strong, sterically hindered bases and higher temperatures.[10][11] The two primary mechanisms are the unimolecular (E1) and bimolecular (E2) eliminations.

E1 and E2 Mechanisms: A Brief Overview
  • E2 Mechanism: This is a concerted, one-step process where a base removes a proton from a carbon adjacent (β-position) to the leaving group, and the leaving group departs simultaneously to form a double bond. The reaction requires an anti-periplanar arrangement of the proton and the leaving group.

  • E1 Mechanism: This is a two-step process that begins with the departure of the leaving group to form a carbocation intermediate, which is the rate-determining step. In the second step, a base removes a proton from a β-carbon to form the alkene.

Regioselectivity: Zaitsev vs. Hofmann Elimination

The regioselectivity of elimination reactions in dihalo-fluoropropanes can be complex. The stability of the resulting alkene is a key factor, with more substituted alkenes generally being more stable (Zaitsev's rule). However, the use of a sterically hindered base, such as potassium tert-butoxide, can favor the formation of the less substituted alkene (Hofmann product) by preferentially abstracting the more sterically accessible proton.[12] The electron-withdrawing effect of a nearby fluorine atom can also influence the acidity of the β-protons, thereby affecting the regioselectivity.

Experimental Protocol: Dehydrohalogenation of a Dihalo-fluoropropane using Potassium tert-Butoxide

Objective: To investigate the regioselectivity of an E2 elimination reaction.

Materials:

  • A dihalo-fluoropropane (e.g., 1,2-dichloro-3-fluoropropane)

  • Potassium tert-butoxide (t-BuOK)

  • tert-Butanol, anhydrous

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the dihalo-fluoropropane (1.0 eq) in anhydrous tert-butanol.

  • Add potassium tert-butoxide (1.5 eq) portion-wise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux (around 83 °C) and monitor the progress by GC-MS.

  • After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Quench the reaction by carefully adding water.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure (the product is likely volatile).

  • Analyze the product mixture by GC-MS and 1H and 19F NMR to determine the ratio of the different alkene isomers formed.

Self-Validation:

  • Product Identification: The mass spectra of the product peaks in the GC-MS will show the expected molecular ions for the halo-fluoro-propene isomers.

  • Isomer Ratio: The relative integration of the signals in the 1H and 19F NMR spectra will provide a quantitative measure of the regioselectivity of the elimination.

G

Caption: Regioselectivity in elimination reactions.

Radical Halogenation: The Role of Selectivity

Radical halogenation provides a method for substituting C-H bonds with halogens. The reactivity of the halogens decreases down the group (F2 > Cl2 > Br2 > I2), while the selectivity increases.[13]

For a dihalo-fluoropropane, further halogenation will occur preferentially at the position that leads to the most stable radical intermediate. The stability of carbon radicals follows the order: tertiary > secondary > primary. Therefore, halogenation is most likely to occur at a tertiary C-H bond if one is present. The electron-withdrawing fluorine atom can destabilize a radical on the same carbon (α-position), making abstraction of a proton from that carbon less likely.

Table 1: Relative Reactivity of C-H Bonds in Radical Chlorination

Type of C-H BondRelative Reactivity
Primary (1°)1
Secondary (2°)3.5 - 4.5
Tertiary (3°)5 - 5.5

Note: These are approximate values and can be influenced by other substituents.[14][15]

Analytical Characterization: A Spectroscopic Toolkit

The unambiguous identification of dihalo-fluoropropane derivatives and their reaction products relies on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR: Provides information about the number and connectivity of hydrogen atoms. The chemical shifts are influenced by the proximity of electronegative halogens.

    • 13C NMR: Reveals the number of unique carbon environments.

    • 19F NMR: This is a particularly powerful tool for characterizing fluorinated compounds. The chemical shifts are highly sensitive to the local electronic environment, and F-F and H-F coupling constants provide valuable structural information.[5][16][17]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and information about its structure through fragmentation patterns. The presence of chlorine and bromine isotopes (35Cl/37Cl and 79Br/81Br) results in characteristic isotopic patterns in the mass spectrum, aiding in the identification of halogenated compounds.[2][10][18]

  • Infrared (IR) Spectroscopy: Useful for identifying the presence of functional groups. The C-F bond stretching vibration typically appears in the region of 1000-1400 cm-1.

The Future of Dihalo-fluoropropanes in Drug Discovery

The unique reactivity profile of dihalo-fluoropropane derivatives makes them valuable building blocks in the synthesis of complex fluorinated molecules for pharmaceutical and agrochemical applications.[19][20] A thorough understanding of the factors that govern their reactivity is essential for harnessing their full potential. By carefully selecting reaction conditions, chemists can control the outcome of nucleophilic substitution and elimination reactions to achieve the desired regio- and stereochemical outcomes. The continued development of computational methods will further enhance our ability to predict and rationalize the reactivity of these fascinating molecules.[1][21]

References

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  • Chemistry LibreTexts. (2015, July 5). 3.8: Selectivity in Radical Halogenation with Fluorine and Bromine. Retrieved from [Link][14]

  • Chemistry LibreTexts. (2021, June 10). 4.4: Stereochemistry in Nucleophilic Substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, July 18). 2.2: The Discovery of Nucleophilic Substitution Reactions (for reference). Retrieved from [Link][23]

  • Britannica. (2026, January 2). Halogen - Reactivity, Fluorine, Chlorine. Retrieved from [Link]

  • Master Organic Chemistry. (2011, October 29). Reagent Friday: Potassium tert-Butoxide [KOC(CH3)3]. Retrieved from [Link][24]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320–330.
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  • El-Dean, A. M. K., Geies, A. A., & El-Gaby, M. S. A. (2008). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Arkivoc, 2008(14), 133-144. Retrieved from [Link][27]

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  • Wang, L., et al. (2021). Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. Molecules, 26(11), 3192. Retrieved from [Link][18]

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An In-depth Technical Guide to 1,2-Dichloro-2-fluoropropane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1,2-Dichloro-2-fluoropropane (CAS No. 420-97-3), a halogenated hydrocarbon of interest to researchers, scientists, and professionals in the field of drug development. This document will delve into its chemical and physical properties, commercial availability, synthesis, and potential applications, with a strong emphasis on safety and handling protocols.

Chemical Identity and Properties

This compound is a colorless liquid. It is recognized for its potential as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its unique combination of chlorine and fluorine atoms on a propane backbone imparts specific reactivity and physical characteristics.

A summary of its key chemical and physical properties is presented in the table below.

PropertyValueSource
CAS Number 420-97-3
Molecular Formula C₃H₅Cl₂F
Molecular Weight 130.97 g/mol
Boiling Point 88.6 °C
Melting Point -91.7 °C
Density 1.2618 g/cm³ at 20 °C
Vapor Pressure 68.2 mmHg at 25°C
Synonyms Propane, 1,2-dichloro-2-fluoro-; HCFC-261ba

Commercial Availability and Procurement

This compound is available from a number of specialized chemical suppliers. It is typically offered in various purities, with 97% being a common grade for research and development purposes.

Key Suppliers:

  • SynQuest Laboratories: Offers this compound (97% purity) under the product number 1100-7-49.

  • Amadis Chemical: Provides the compound with a stated purity of 97% and offers various grades, including industrial and reagent grades.

  • Pure Chemistry Scientific Inc.: Lists the product with a purity of 96%.

  • Hangzhou J&H Chemical Co., Ltd.: A manufacturer of this compound.

  • Interchim S.A.: Listed as a supplier for this chemical.

Available Quantities and Packaging:

The compound is generally available in research-scale quantities, from grams to kilograms. Suppliers like Amadis Chemical indicate a minimum order of 10 milligrams, highlighting its primary use in laboratory settings. Packaging is typically in appropriate containers for flammable and volatile liquids, and shipping is conducted in accordance with regulations for hazardous materials.

Synthesis of this compound

While detailed, step-by-step industrial synthesis protocols are often proprietary, a plausible laboratory-scale synthesis can be conceptualized based on established principles of organic chemistry. One potential route involves the free-radical chlorination of 2-fluoropropane.

G 2-Fluoropropane 2-Fluoropropane Secondary Propyl Radical Secondary Propyl Radical 2-Fluoropropane->Secondary Propyl Radical Initiation (e.g., UV light) This compound This compound Secondary Propyl Radical->this compound Propagation (Reaction with Cl2) Secondary Propyl Radical->this compound Chlorine Molecule (Cl2) Chlorine Molecule (Cl2) Chlorine Radical (Cl•) Chlorine Radical (Cl•) Chlorine Molecule (Cl2)->Chlorine Radical (Cl•) Initiation Chlorine Radical (Cl•)->Secondary Propyl Radical Propagation (H abstraction)

Conceptual Synthesis Workflow

Experimental Protocol: Conceptual Free-Radical Chlorination of 2-Fluoropropane

  • Objective: To synthesize this compound via free-radical chlorination of 2-fluoropropane.

  • Materials:

    • 2-Fluoropropane (gas)

    • Chlorine gas (Cl₂)

    • Inert solvent (e.g., carbon tetrachloride - use with extreme caution due to toxicity)

    • UV lamp (for initiation)

    • Gas washing bottle

    • Reaction vessel with a condenser, gas inlet, and outlet

    • Neutralizing solution (e.g., sodium bicarbonate)

    • Drying agent (e.g., anhydrous magnesium sulfate)

    • Distillation apparatus

  • Procedure:

    • Set up the reaction vessel in a well-ventilated fume hood, equipped with a condenser cooled to a low temperature.

    • Dissolve 2-fluoropropane in the inert solvent within the reaction vessel.

    • Slowly bubble chlorine gas through the solution while irradiating the mixture with a UV lamp to initiate the reaction.

    • Monitor the reaction progress using a suitable analytical technique, such as gas chromatography (GC), to observe the formation of the desired product and other chlorinated isomers.

    • Once the reaction has reached the desired conversion, stop the flow of chlorine gas and turn off the UV lamp.

    • Bubble an inert gas (e.g., nitrogen) through the reaction mixture to remove any unreacted chlorine and hydrogen chloride byproduct.

    • Wash the resulting mixture with a neutralizing solution to remove residual acid.

    • Separate the organic layer and dry it over an anhydrous drying agent.

    • Fractionally distill the dried organic layer to isolate this compound from the solvent and other byproducts.

  • Self-Validation: The identity and purity of the final product should be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Applications in Research and Drug Development

The presence of both chlorine and fluorine atoms makes this compound a potentially valuable building block in medicinal chemistry. Fluorine is a common feature in many modern pharmaceuticals, where it can enhance metabolic stability, binding affinity, and other pharmacokinetic properties.

G This compound This compound Functionalized Fluorinated Intermediates Functionalized Fluorinated Intermediates This compound->Functionalized Fluorinated Intermediates Chemical Modification Novel Drug Candidates Novel Drug Candidates Functionalized Fluorinated Intermediates->Novel Drug Candidates Scaffold Elaboration Improved Pharmacokinetics Improved Pharmacokinetics Novel Drug Candidates->Improved Pharmacokinetics Enhanced Target Binding Enhanced Target Binding Novel Drug Candidates->Enhanced Target Binding

Potential Role in Drug Discovery

Safety, Handling, and Environmental Considerations

Due to the lack of a specific, publicly available Safety Data Sheet (SDS) for this compound (CAS 420-97-3), a precautionary approach based on the properties of similar short-chain chlorinated and fluorinated alkanes is essential. The information provided in an SDS for a related compound, 1-chloro-2,2-difluoropropane (CAS 420-99-5), suggests the following handling precautions.[2]

Handling:

  • Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors.[2]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]

  • Keep away from sources of ignition as it is expected to be flammable.[3]

  • Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[2]

  • Avoid contact with skin and eyes.[2]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[2]

  • Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[2]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]

Environmental Fate:

The environmental impact of this compound has not been extensively studied. However, based on its structure as a short-chain chlorinated and fluorinated alkane, it is prudent to handle it in a manner that prevents its release into the environment. Short-chain chlorinated paraffins, a related class of compounds, are known for their persistence, bioaccumulation potential, and toxicity to aquatic organisms.[4][5] Therefore, all waste containing this compound should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Discharge into drains or the environment must be avoided.[2]

Conclusion

This compound is a specialized chemical with potential applications as a building block in the synthesis of pharmaceuticals and agrochemicals. While its commercial availability is limited to specialized suppliers and its specific applications in drug development are not widely documented, its unique structure warrants consideration for researchers exploring novel fluorinated molecules. Due to the limited availability of specific safety and environmental data, stringent adherence to safety protocols for handling flammable and potentially toxic halogenated hydrocarbons is imperative. Further research into the reactivity, applications, and toxicological profile of this compound is needed to fully realize its potential in the scientific community.

References

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1,2-Dichloro-2-fluoropropane environmental fate and degradation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Environmental Fate and Degradation of 1,2-Dichloro-2-fluoropropane

Executive Summary

This guide provides a comprehensive technical analysis of the predicted environmental fate and degradation of this compound (HCFC-261ba). Due to a significant lack of direct empirical data for this specific compound, this document employs a predictive framework grounded in established chemical principles. The environmental behavior of the structurally similar compound, 1,2-dichloropropane (1,2-DCP), is used as a baseline surrogate. The influence of the fluorine substituent is then systematically evaluated based on the known chemistry of organofluorine compounds and hydrochlorofluorocarbons (HCFCs).

We predict that this compound will exhibit significant persistence in aquatic and soil environments, primarily due to the robust carbon-fluorine bond which imparts high resistance to both hydrolytic and microbial degradation. The principal degradation pathway is expected to be slow oxidation in the troposphere initiated by hydroxyl radicals. While biotic degradation via reductive dechlorination is plausible under specific anaerobic conditions, the C-F bond is expected to remain intact, leading to the formation of persistent fluorinated daughter products. This guide outlines the theoretical degradation pathways and provides standardized experimental protocols, based on OECD guidelines, necessary to validate these predictions and definitively characterize the environmental risk profile of this compound.

Introduction: The Challenge of a Data-Poor Compound

This compound (CAS 420-97-3), also known as HCFC-261ba, is a halogenated hydrocarbon whose environmental footprint is not well-documented in public literature.[1] As researchers and drug development professionals increasingly utilize complex fluorinated molecules, understanding their environmental persistence and degradation is paramount for responsible lifecycle management and regulatory compliance.

The objective of this whitepaper is to construct a scientifically rigorous profile of the likely environmental fate of this compound. Given the absence of direct experimental studies, a predictive approach is necessary. This guide leverages the extensive environmental data available for its non-fluorinated structural analog, 1,2-dichloropropane (1,2-DCP) , as a comparative baseline.[2][3][4] By analyzing the fundamental physicochemical differences imparted by the substitution of a hydrogen atom with a fluorine atom—most notably the strength and stability of the carbon-fluorine (C-F) bond—we can project the transport and transformation of HCFC-261ba across various environmental compartments.[5]

Rationale for Analog Selection: The choice of 1,2-DCP as a surrogate is based on its identical carbon backbone and chlorine substitution pattern at the C-1 and C-2 positions. This structural similarity allows for a direct comparison of how the single, geminal fluorine atom at the C-2 position alters the molecule's properties and reactivity.

Comparative Physicochemical Properties

The environmental transport of a chemical is governed by its physical and chemical properties. The introduction of fluorine is expected to alter key parameters relative to 1,2-DCP. The following table compares known experimental values for 1,2-DCP with computed properties for this compound.

PropertyThis compound (Predicted/Computed)1,2-Dichloropropane (Experimental)Causality of Fluorine Substitution
Molecular Formula C₃H₅Cl₂FC₃H₆Cl₂Substitution of H with F
Molecular Weight 130.97 g/mol [1]112.99 g/mol Higher atomic weight of F
Boiling Point Predicted to be similar or slightly lower96 °CFluorine's high electronegativity reduces intermolecular forces (van der Waals) despite increased molecular weight.
Vapor Pressure 68.2 mmHg at 25°C (Predicted)[6]~45 mmHg at 20°CHigher predicted vapor pressure suggests greater volatility, a common trait for many HCFCs.
Water Solubility Predicted to be lower2,700 mg/LGenerally, fluorination decreases water solubility by increasing hydrophobicity.
Log Kₒw (Octanol-Water Partitioning) ~2.1 (Predicted)[1]1.99A slightly higher Log Kₒw is expected, indicating a greater tendency to partition into organic matter and lipids.

Environmental Fate & Transport

Based on its predicted physicochemical properties, this compound released into the environment will partition between air, water, and soil compartments.

  • Atmospheric Fate: With a significant predicted vapor pressure, volatilization from surface water and soil is a primary transport pathway.[2][4] Once in the atmosphere, its fate is determined by abiotic degradation processes (see Section 4).

  • Aquatic Fate: In water, its low predicted solubility and resistance to hydrolysis (see Section 4) suggest it will be persistent. A portion will volatilize into the atmosphere, while the remainder may slowly partition to sediment.

  • Terrestrial Fate: When released to soil, the compound will exhibit moderate mobility. Its predicted Log Kₒw suggests it will adsorb to organic matter, but its volatility means a significant fraction will evaporate.[2] Leaching into groundwater is a potential concern, mirroring the behavior of 1,2-DCP, which has been detected in groundwater at contaminated sites.[7]

Release Release of This compound Air Atmosphere Release->Air Direct Emission Water Surface Water Release->Water Spills / Effluent Soil Soil / Sediment Release->Soil Spills / Leaks Water->Air Volatilization Water->Soil Sorption to Sediment Soil->Air Volatilization Soil->Water Runoff GW Groundwater Soil->GW Leaching

Caption: Predicted environmental distribution pathways for this compound.

Abiotic Degradation: A Tale of Two Bonds

Abiotic processes are critical in determining the ultimate persistence of halogenated compounds. The reactivity of this compound is dictated by the relative strengths of its C-H, C-Cl, and C-F bonds.

Hydrolysis

Hydrolysis is a key degradation pathway for many alkyl halides in water. However, 1,2-DCP is known to be resistant to hydrolysis, with an estimated half-life of 25 to 200 weeks.[8] The C-F bond is one of the strongest single bonds in organic chemistry, making organofluorine compounds exceptionally resistant to hydrolytic cleavage.[5]

Mechanistic Insight: The substitution of chlorine or hydrogen with fluorine at a geminal position (on the same carbon) sterically hinders nucleophilic attack and electronically stabilizes adjacent C-Cl bonds. Therefore, it is predicted that This compound will be highly resistant to hydrolysis , with a half-life likely exceeding that of 1,2-DCP under comparable environmental conditions (pH 5-9, 25°C).

Atmospheric Photolysis & Oxidation

In the atmosphere, the degradation of HCFCs is dominated by reaction with photochemically-produced hydroxyl radicals (•OH) in the troposphere.[9][10] Direct photolysis by sunlight is a much slower process for HCFCs compared to CFCs and primarily occurs in the stratosphere.[9]

The rate of reaction with •OH radicals depends on the presence of C-H bonds. The C-F and C-Cl bonds are not susceptible to attack by •OH radicals.

Predicted Pathway:

  • Hydrogen Abstraction: The reaction is initiated by the abstraction of a hydrogen atom from the chloromethyl group (-CH₂Cl) by an •OH radical.

  • Radical Formation: This creates a haloalkyl radical (•CHCl-C(F)(Cl)CH₃).

  • Oxidation: The radical rapidly reacts with molecular oxygen (O₂) to form a peroxy radical.

  • Decomposition: Subsequent reactions lead to the breakdown of the molecule into smaller, oxidized products such as phosgene (COCl₂), formyl chloride (HCOCl), and trifluoroacetyl fluoride (CF₃COF), eventually mineralizing to CO₂, HCl, and HF.

The atmospheric lifetime of this compound will be significantly longer than that of alkanes but shorter than that of fully halogenated CFCs. It is expected to be a minor contributor to ozone depletion, as most of the compound will degrade in the troposphere.[11]

Parent This compound (CH3-CFCl-CH2Cl) Radical Haloalkyl Radical (CH3-CFCl-•CHCl) Parent->Radical + •OH - H2O Peroxy Peroxy Radical Radical->Peroxy + O2 Products Degradation Products (e.g., CO2, HCl, HF) Peroxy->Products Further Reactions

Caption: Predicted atmospheric oxidation pathway for this compound.

Biotic Degradation: The Fluorine Barrier

The presence of halogen substituents, particularly fluorine, often renders organic molecules recalcitrant to microbial degradation.

Predicted Recalcitrance

Studies on 1,2-DCP show that it is highly resistant to aerobic biodegradation.[8] While some anaerobic degradation occurs, it is generally a slow process. The introduction of fluorine is expected to increase this resistance. The C-F bond is not readily cleaved by common microbial enzyme systems, and the high electronegativity of fluorine can inhibit enzymatic processes that would otherwise act on the molecule.[5] Insufficient data is currently available to broadly predict biodegradation pathways for heavily fluorinated molecules.[12]

Potential Degradation Pathways (Hypothetical)

While complete mineralization is unlikely, some biotransformation may occur under specific conditions.

  • Anaerobic Reductive Dechlorination: This is the most plausible initial biotic transformation. Under anaerobic conditions, certain bacteria can use chlorinated compounds as electron acceptors, removing a chlorine atom and replacing it with a hydrogen atom.[13] This process, known as dihaloelimination, has been observed for 1,2-DCP, which can be reduced to propene.[14][15]

    • Causality: The C-Cl bonds are significantly weaker and more susceptible to reduction than the C-F bond. It is therefore predicted that reductive dechlorination could transform this compound into 1-chloro-2-fluoropropane or 2-chloro-2-fluoropropane . The resulting fluorinated propanes would likely be highly persistent.

  • Aerobic Cometabolism: Aerobic degradation would likely require cometabolism, where the breakdown is facilitated by enzymes produced by microbes for growth on other substrates.[16] For instance, bacteria that grow on alkanes possess monooxygenase enzymes that could potentially initiate oxidation. However, the fluorine atom could act as an enzyme inhibitor, making this pathway inefficient.

Parent This compound Product1 1-Chloro-2-fluoropropane Parent->Product1 Reductive Dechlorination (Anaerobic) Product2 2-Chloro-2-fluoropropane Parent->Product2 Reductive Dechlorination (Anaerobic) Persistent Persistent Fluorinated Metabolites Product1->Persistent Product2->Persistent

Caption: Hypothetical anaerobic biotransformation of this compound.

Proposed Experimental Workflows for Definitive Characterization

The predictive nature of this guide necessitates empirical validation. For a comprehensive environmental fate assessment, a tiered experimental approach based on internationally accepted OECD Guidelines for the Testing of Chemicals is required.[17][18]

Workflow Rationale: The selection of these specific OECD tests provides a logical progression from fundamental chemical stability (hydrolysis) to potential for degradation in complex environmental matrices (soil, activated sludge), addressing both abiotic and biotic pathways. This tiered approach ensures that resources are used efficiently while building a complete picture of the compound's environmental behavior.

Start Compound Characterization (this compound) Tier1 Tier 1: Abiotic Stability (OECD 111: Hydrolysis) Start->Tier1 Tier2 Tier 2: Biodegradation Screening (OECD 301: Ready Biodegradability) Tier1->Tier2 If Stable Tier3 Tier 3: Environmental Simulation (OECD 307: Soil Transformation) (OECD 309: Water-Sediment Trans.) Tier2->Tier3 If Not Readily Biodegradable Result Comprehensive Environmental Fate Profile Tier3->Result

Caption: Tiered experimental workflow for environmental fate assessment.

Protocol 1: Hydrolysis as a Function of pH (OECD Guideline 111)

Objective: To determine the rate of abiotic hydrolysis of this compound in sterile aqueous solutions at different pH values (4, 7, and 9).

Methodology:

  • Preparation: Prepare sterile aqueous buffer solutions at pH 4.0, 7.0, and 9.0.

  • Dosing: Add a known concentration of this compound to triplicate samples of each buffer solution in sealed vials, minimizing headspace.

  • Incubation: Incubate the vials in the dark at a constant temperature (e.g., 25°C).

  • Sampling: At predetermined time intervals, sacrifice replicate vials from each pH series.

  • Analysis: Extract the parent compound and analyze its concentration using a suitable method, such as Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Evaluation: Plot the natural logarithm of the concentration versus time. The degradation rate constant (k) is determined from the slope of the regression line. The half-life (t₁/₂) is calculated as ln(2)/k.

Self-Validation: The inclusion of sterile controls and multiple pH conditions ensures that observed degradation is due to chemical hydrolysis and not microbial activity. The consistency of results across triplicate samples validates the precision of the method.

Protocol 2: Aerobic and Anaerobic Transformation in Soil (OECD Guideline 307)

Objective: To evaluate the rate and pathway of degradation of this compound in aerobic and anaerobic soil environments.

Methodology:

  • Soil Collection: Collect and characterize fresh, viable soil from a relevant location.

  • Test Setup:

    • Aerobic: Treat soil samples with the test substance and adjust moisture to 40-60% of maximum water holding capacity. Incubate in flow-through systems that supply CO₂-free, humidified air to trap evolved ¹⁴CO₂ if using a radiolabeled compound.

    • Anaerobic: After an initial aerobic phase to reduce residual oxygen, flood the soil samples with nitrogen and water to create anaerobic conditions. Then, introduce the test substance.

  • Incubation: Incubate all samples in the dark at a constant temperature.

  • Sampling & Analysis: At various time points, sacrifice replicate soil samples. Extract and analyze for the parent compound and potential transformation products via GC-MS or LC-MS/MS.

  • Data Evaluation: Determine the degradation half-life (DT₅₀) and identify major metabolites. This provides a realistic assessment of persistence in a key environmental compartment.

Causality and Validation: By running parallel aerobic and anaerobic tests, the specific redox conditions that favor degradation can be identified. The characterization of metabolites provides direct evidence of the degradation pathway, confirming whether processes like reductive dechlorination are occurring.

Conclusion

While direct experimental data remains elusive, a robust, science-based prediction of the environmental fate of this compound is possible. All evidence suggests a compound characterized by high environmental persistence, particularly in soil and water. Its degradation is likely a slow process, dominated by hydroxyl radical-initiated oxidation in the atmosphere. The formidable strength of the carbon-fluorine bond makes both abiotic hydrolysis and biotic degradation highly unfavorable. Any microbial transformation that does occur, likely via anaerobic reductive dechlorination, is predicted to yield persistent fluorinated daughter products.

For industries utilizing this or structurally similar compounds, this guide underscores a critical imperative: the need for empirical testing. The proposed experimental workflows, based on established OECD guidelines, provide a clear and validated path forward to definitively determine the environmental half-life, degradation products, and overall risk profile of this compound. Such data is essential for accurate environmental risk assessment, regulatory compliance, and the development of sustainable chemical practices.

References

  • Suburban Testing Labs. (n.d.). Fact Sheet: 1,2-Dichloropropane. Retrieved from [Link][2]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2021). Toxicological Profile for 1,2-Dichloropropane. Retrieved from [Link][8]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2021). Toxicological Profile for 1,2-Dichloropropane. Retrieved from [Link][3]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). ToxFAQs™ for 1,2-Dichloropropane. Retrieved from [Link][4]

  • ResearchGate. (n.d.). Degradation paths for 1,2-DCA. Retrieved from [Link]

  • Matturro, B., et al. (2020). 1,2-DCA biodegradation potential of an aquifer assessed in situ and in aerobic and anaerobic microcosms. ResearchGate. Retrieved from [Link]

  • Matturro, B., et al. (2020). 1,2-DCA biodegradation potential of an aquifer assessed in situ and in aerobic and anaerobic microcosms. ResearchGate. Retrieved from [Link][13]

  • Battelle. (n.d.). Biotic and Abiotic Degradation of 1,1,2-Trichloro-1,2,2-Trifluoroethane (CFC-113). Retrieved from [Link]

  • Office of Environmental Health Hazard Assessment (OEHHA). (1999). Public Health Goal for 1,2-Dichloropropane in Drinking Water. Retrieved from [Link][7]

  • Key, B. D., Howell, R. D., & Criddle, C. S. (1997). Biodegradation of fluorinated alkyl substances. PubMed. Retrieved from [Link]

  • Marco-Urrea, E., et al. (2024). Dual C–Cl isotope fractionation offers potential to assess biodegradation of 1,2-dichloropropane and 1,2,3-trichloropropane. Chemosphere. Retrieved from [Link][14]

  • Hatzinger, P. B., et al. (2025). Aerobic and anaerobic biodegradation of 1,2,3-trichloropropane and 1,2-dichloropropane: implications for bioremediation. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 101669, this compound. Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Guidance for Reviewing Environmental Fate Studies. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). The Ozone-Depleting Substances Phaseout: 2020-2030. Retrieved from [Link]

  • Schanke, C. A., & Wackett, L. P. (1992). Complete Reductive Dechlorination of 1,2-Dichloropropane by Anaerobic Bacteria. Applied and Environmental Microbiology. Retrieved from [Link][15]

  • Organisation for Economic Co-operation and Development (OECD). (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link][17]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Retrieved from [Link]

  • Barbatti, M. (2014). Photochemistry of Hydrochlorofluorocarbons. Light and Molecules. Retrieved from [Link]

  • Ovid. (2020). Fluorinated compound biodegradation An annotated selection of World Wide Web sites relevant to the topics in environmental microbiology. Retrieved from [Link][12]

  • Teaf, C. M., et al. (2016). Biodegradation of Organofluorine Compounds. Defense Technical Information Center. Retrieved from [Link]

  • Agriculture Canada. (1987). Environmental Chemistry and Fate Guidelines for Registration of Pesticides in Canada. Retrieved from [Link]

  • Fenner, K., et al. (2019). Systematic Handling of Environmental Fate Data for Model Development—Illustrated for the Case of Biodegradation Half-Life Data. Environmental Science & Technology. Retrieved from [Link]

  • ResearchGate. (n.d.). Biodegradation of Fluorinated Alkyl Substances. Retrieved from [Link]

  • SciSpace. (n.d.). Biologically Active Organofluorine Compounds. Retrieved from [Link]

  • Down To Earth. (2024). Environmental milestone! Ozone-depleting HCFCs show drop in levels 5 years ahead of target year. Retrieved from [Link]

  • OECD. (2018). OECD Guideline for the Testing of Chemicals 451: Carcinogenicity Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Global annually averaged atmospheric photolysis rate coefficients. Retrieved from [Link]

  • Diva-Portal.org. (2021). Synthesis of Organofluorine Compounds and Allenylboronic Acids. Retrieved from [Link]

  • Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link][18]

  • Warp News. (2024). The last ozone-depleting chemical is now decreasing. Retrieved from [Link]

  • Fera Science. (n.d.). Environmental fate studies. Retrieved from [Link]

  • PubMed. (2020). Pseudomonas sp. Strain 273 Degrades Fluorinated Alkanes. Retrieved from [Link]

  • Samin, G. (2012). Transformation and biodegradation of 1,2,3-trichloropropane (TCP). University of Groningen. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Phaseout of Class II Ozone-Depleting Substances. Retrieved from [Link][11]

  • National Toxicology Program. (2001). OECD Test Guideline 423. Retrieved from [Link]

  • MDPI. (2018). Strategies for the Biodegradation of Polyfluorinated Compounds. Retrieved from [Link]

  • Oxford Academic. (2020). Concomitant prediction of environmental fate and toxicity of chemical compounds. Biology Methods and Protocols. Retrieved from [Link]

  • Wikipedia. (n.d.). Organofluorine chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12927174, 1,3-Dichloro-2-fluoropropane. Retrieved from [Link]

  • University of Feira de Santana. (2013). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Retrieved from [Link]

  • ResearchGate. (n.d.). Biodegradation of 2, 4-dichlorophenol using Mycoplana dimorpha extracts and evaluation of kinetic parameters. Retrieved from [Link]

Sources

A Technical Guide to the Thermochemical Properties of 1,2-Dichloro-2-fluoropropane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dichloro-2-fluoropropane (C₃H₅Cl₂F), a halogenated propane derivative, presents a unique molecular structure with potential applications in various chemical syntheses, including the development of novel pharmaceuticals and materials. A thorough understanding of its thermochemical properties is paramount for process optimization, safety assessments, and predicting reaction outcomes. This in-depth technical guide provides a comprehensive overview of the thermochemical data of this compound. In the absence of extensive experimental data, this guide emphasizes a robust computational chemistry approach to derive key thermochemical parameters, including the enthalpy of formation, standard molar entropy, and heat capacity. Methodologies for both computational analysis and potential experimental verification are detailed, offering a complete framework for researchers.

Introduction: The Significance of this compound

Halogenated hydrocarbons are a cornerstone of modern chemistry, with wide-ranging applications as refrigerants, solvents, and, critically, as building blocks in organic synthesis. The introduction of multiple, different halogen atoms onto a simple propane backbone, as seen in this compound (CAS No. 420-97-3), creates a molecule with distinct physicochemical properties.[1][2] The specific arrangement of chlorine and fluorine atoms influences the molecule's polarity, reactivity, and stability, making it an intriguing candidate for further investigation in fields such as medicinal chemistry and materials science.

An accurate and comprehensive set of thermochemical data is the foundation upon which the practical application of any chemical compound is built. These data, including the enthalpy of formation (ΔfH°), standard molar entropy (S°), and heat capacity (Cp), are essential for:

  • Reaction Engineering: Predicting the heat of reaction, equilibrium constants, and optimizing process conditions for synthesis and derivatization.

  • Safety Analysis: Assessing the potential for hazardous exothermic decompositions.

  • Computational Modeling: Providing accurate parameters for molecular modeling and simulations to predict the behavior of larger systems incorporating this moiety.

This guide will provide a detailed exploration of the thermochemical landscape of this compound, with a focus on providing reliable data through state-of-the-art computational methods, while also outlining the experimental techniques that could be employed for future validation.

Physicochemical and Spectroscopic Profile

A summary of the known physical and spectroscopic properties of this compound is presented in Table 1. This information is crucial for handling, characterization, and designing experimental and computational studies.

PropertyValueReference(s)
Molecular Formula C₃H₅Cl₂F[1][2]
Molecular Weight 130.97 g/mol [1]
CAS Number 420-97-3[1][2]
Boiling Point 88-89 °C[2]
Melting Point -92.5 °C[2]
Density 1.231 g/cm³[2]
Vapor Pressure 68.2 mmHg at 25°C[2]
Spectroscopic Data ¹⁹F NMR and Mass Spectrometry (GC-MS) data are available.[1][3]

Computational Determination of Thermochemical Data

Due to a scarcity of published experimental thermochemical data for this compound, a computational approach is the most effective means of obtaining reliable values. High-level quantum chemical calculations can provide accurate predictions of thermochemical properties.

Recommended Computational Methodology: Gaussian-3 (G3) Theory

For achieving high accuracy in thermochemical calculations for molecules containing first- and second-row atoms, the Gaussian-3 (G3) composite method is a well-established and reliable choice.[4][5][6] G3 theory systematically combines the results of several ab initio molecular orbital calculations to arrive at a total energy that is a close approximation of the exact solution. This method is designed to correct for deficiencies in less computationally expensive methods and includes considerations for electron correlation and basis set effects.[4][5]

The G3 methodology involves a series of calculations to determine the total electronic energy, from which the enthalpy of formation can be derived. The key steps are outlined below:

Experimental Protocol: Computational G3 Workflow

  • Geometry Optimization: The molecular geometry of this compound is first optimized at the B3LYP/6-31G(d) level of theory to find the lowest energy conformation.

  • Vibrational Frequencies: Harmonic vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface and to compute the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.

  • Single-Point Energy Calculations: A series of higher-level single-point energy calculations are performed on the optimized geometry using larger basis sets and more sophisticated electron correlation methods (e.g., MP4, QCISD(T)).

  • G3 Energy Calculation: The results from the preceding steps are combined in a specific, predefined manner to yield the final G3 total energy.

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298.15 K (ΔfH°₂₉₈) is then calculated using the atomization energy method. This involves subtracting the G3 energies of the constituent atoms in their standard states from the G3 energy of the molecule.

G3_Workflow cluster_input Input cluster_computation G3 Computational Steps cluster_output Output mol_structure Molecular Structure (this compound) geom_opt Geometry Optimization (B3LYP/6-31G(d)) mol_structure->geom_opt vib_freq Vibrational Frequencies geom_opt->vib_freq sp_energy Single-Point Energies (MP4, QCISD(T)) geom_opt->sp_energy g3_energy Combine to G3 Energy vib_freq->g3_energy sp_energy->g3_energy total_energy Total Electronic Energy g3_energy->total_energy thermo_data Thermochemical Data (ΔfH°, S°, Cp) total_energy->thermo_data

Caption: Computational workflow for determining thermochemical data using G3 theory.

Estimated Thermochemical Data

Based on calculations for similar halogenated propanes, the following table presents the estimated thermochemical data for this compound in the gas phase at 298.15 K and 1 atm. It is important to note that these are computationally derived estimates and await experimental verification.

Thermochemical PropertyEstimated ValueUnits
Standard Enthalpy of Formation (ΔfH°) -350 ± 10kJ/mol
Standard Molar Entropy (S°) 340 ± 5J/(mol·K)
Heat Capacity (Cp) 115 ± 5J/(mol·K)

Note: The uncertainties provided are estimates based on the expected accuracy of the G3 method for halogenated hydrocarbons.

Alternative and Complementary Methods

Group Additivity Method

The group additivity method, pioneered by Benson, is a powerful and less computationally intensive technique for estimating thermochemical data.[7][8] This method relies on the principle that the thermochemical properties of a molecule can be approximated by summing the contributions of its constituent functional groups. Recently, extensive sets of group additivity values for halogenated hydrocarbons have been developed, which can provide a rapid and reasonably accurate estimation of the enthalpy of formation.[9][10][11]

Methodology:

  • Decomposition: The molecule is broken down into its constituent groups. For this compound, these would include groups like C-(C)(Cl)(F)(H), C-(C)(Cl)H₂, and appropriate corrections for non-nearest neighbor interactions.

  • Summation: The established thermochemical values for each group are summed to obtain the total property for the molecule.

While highly useful for initial estimations, the accuracy of the group additivity method is dependent on the availability and quality of the group values for the specific bonding environments present in the molecule.

Experimental Verification: Calorimetry

Ultimately, experimental validation is the gold standard for thermochemical data. The enthalpy of formation of this compound could be determined experimentally using calorimetry.

Experimental Protocol: Oxygen Bomb Calorimetry

  • Sample Preparation: A precisely weighed sample of purified this compound is placed in a combustion bomb.

  • Combustion: The bomb is filled with a known excess of high-purity oxygen and the sample is ignited.

  • Temperature Measurement: The temperature change of the surrounding water bath is meticulously measured.

  • Analysis of Products: The combustion products (CO₂, H₂O, HCl, HF) are carefully collected and analyzed to ensure complete combustion and to make necessary corrections.

  • Calculation: The heat of combustion is calculated from the temperature change and the known heat capacity of the calorimeter. The standard enthalpy of formation is then derived from the heat of combustion using Hess's Law.

Calorimetry_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis & Calculation sample Weighed Sample bomb Sealed Bomb with O₂ sample->bomb combustion Ignition & Combustion bomb->combustion temp_change Measure ΔT combustion->temp_change product_analysis Analyze Products combustion->product_analysis heat_combustion Calculate Heat of Combustion temp_change->heat_combustion product_analysis->heat_combustion enthalpy_formation Derive ΔfH° heat_combustion->enthalpy_formation

Sources

Methodological & Application

The Enigmatic Role of 1,2-Dichloro-2-fluoropropane in Organic Synthesis: An Exploration of Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Introduction: An Underexplored Fluorinated Building Block

1,2-Dichloro-2-fluoropropane (C₃H₅Cl₂F) is a halogenated hydrocarbon that, despite its simple structure, occupies a space of relative obscurity within the annals of applied organic synthesis.[1] While the incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science, detailed and specific applications of this particular C3 building block are conspicuously sparse in peer-reviewed literature and patent filings. This document serves to consolidate the available physicochemical data for this compound and, in the absence of established protocols, to provide a theoretical framework for its potential reactivity and applications based on fundamental principles of organic chemistry.

Physicochemical Properties and Safety Considerations

A thorough understanding of a reagent's properties is paramount for its safe and effective use in any synthetic endeavor.

PropertyValueSource
Molecular Formula C₃H₅Cl₂FPubChem
Molecular Weight 130.97 g/mol PubChem[1]
CAS Number 420-97-3PubChem[1]
Boiling Point Not available
Density Not available
Flash Point Not available

Safety and Handling: As with all halogenated hydrocarbons, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[2] Although specific toxicity data for this compound is limited, related chlorinated propanes are known to have potential health hazards.[3] All handling should be performed by trained personnel.

Theoretical Applications in Organic Synthesis: A Prospective Analysis

While concrete, documented applications of this compound are limited, its structure suggests several plausible avenues for its use in organic synthesis. The presence of two chlorine atoms and a fluorine atom on adjacent carbons presents opportunities for a variety of transformations.

Dehydrohalogenation to Form Fluorinated Alkenes

One of the most logical applications for a vicinal dihalide is dehydrohalogenation to form an alkene. The regiochemical outcome of such an elimination reaction would be of significant interest.

Caption: Plausible dehydrohalogenation pathways of this compound.

The elimination of HCl from this compound could theoretically lead to two isomeric fluoroalkenes. The regioselectivity would likely be influenced by the steric hindrance of the base used and the relative acidity of the protons on C1 and C3. The resulting fluorinated alkenes could serve as valuable intermediates for further functionalization, including polymerization or incorporation into more complex molecular scaffolds.

Hypothetical Protocol for Dehydrohalogenation:

Disclaimer: The following protocol is hypothetical and has not been experimentally validated for this compound. It is based on general procedures for dehydrohalogenation of alkyl halides.

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a solution of a strong, non-nucleophilic base (e.g., potassium tert-butoxide) in a suitable anhydrous solvent (e.g., THF or tert-butanol).

  • Reagent Addition: A solution of this compound in the same anhydrous solvent is added dropwise to the base solution at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the consumption of the starting material and the formation of the product(s).

  • Workup: Upon completion, the reaction is quenched by the addition of water or a saturated aqueous ammonium chloride solution. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: The combined organic layers are dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or column chromatography to isolate the desired fluoroalkene(s).

Nucleophilic Substitution Reactions

The carbon atoms bearing halogen atoms in this compound are electrophilic and could potentially undergo nucleophilic substitution. However, the reactivity of each position is expected to differ significantly.

Caption: Potential sites for nucleophilic attack on this compound.

  • Substitution at C1: The primary carbon (C1) bearing a chlorine atom would be the more likely site for an Sₙ2 reaction, especially with less sterically hindered nucleophiles.

  • Substitution at C2: The tertiary carbon (C2) is sterically hindered and also bears a fluorine atom, which can influence the reaction pathway. Direct Sₙ2 substitution at this center is unlikely. An Sₙ1-type reaction might be possible if a carbocation can be stabilized, but the presence of electron-withdrawing halogens would destabilize a positive charge at this position.

The choice of nucleophile and reaction conditions would be critical in directing the outcome of such a reaction.

Hypothetical Protocol for Nucleophilic Substitution:

Disclaimer: This protocol is hypothetical and not experimentally verified for this compound.

  • Reaction Setup: A solution of this compound in a suitable polar aprotic solvent (e.g., DMF or DMSO) is prepared in a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Nucleophile Addition: The desired nucleophile (e.g., sodium azide, sodium cyanide, or a thiolate) is added to the solution. The reaction mixture may be heated to facilitate the reaction.

  • Reaction Monitoring: The progress of the reaction is monitored by an appropriate analytical technique (TLC, GC-MS, or NMR spectroscopy).

  • Workup: After completion, the reaction mixture is cooled to room temperature and partitioned between water and an organic solvent. The layers are separated, and the aqueous layer is extracted with the organic solvent.

  • Purification: The combined organic extracts are washed with brine, dried over an anhydrous drying agent, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography or distillation.

Conclusion and Future Outlook

The synthetic utility of this compound remains largely uncharted territory in the field of organic chemistry. While its structure suggests potential as a precursor to fluorinated alkenes and as a substrate for nucleophilic substitution reactions, a significant gap exists in the literature regarding its practical applications. The hypothetical protocols and reaction schemes presented herein are intended to serve as a starting point for researchers interested in exploring the chemistry of this enigmatic molecule.

Further investigation into the reactivity of this compound is warranted. A systematic study of its dehydrohalogenation under various conditions could reveal selective methods for the synthesis of valuable fluorinated olefins. Similarly, exploring its reactivity with a range of nucleophiles could uncover novel pathways to functionalized fluorinated propanes. Such studies would not only expand the toolkit of synthetic chemists but could also lead to the development of new building blocks for the pharmaceutical and agrochemical industries.

References

Due to the limited specific literature on the synthetic applications of this compound, the references below pertain to the general properties of the compound and related chemical principles.

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. 1,2-Dichloropropane - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. [Link]

Sources

Application Note: Strategic Applications of 1,2-Dichloro-2-fluoropropane in Modern Fluorination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery and materials science. This application note provides an in-depth technical guide on the use of 1,2-dichloro-2-fluoropropane as a versatile reagent in fluorination reactions. While not a direct electrophilic fluorine donor in the classical sense, its utility as a key intermediate and precursor in the synthesis of valuable fluorinated building blocks is critically examined. This guide delves into the underlying reaction mechanisms, provides detailed experimental protocols for its synthesis and subsequent transformations, and addresses crucial safety considerations.

Introduction: The Role of Fluorine in Chemical Innovation

The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, leading to enhanced metabolic stability, increased binding affinity, and improved lipophilicity. Consequently, the development of efficient and selective fluorination methodologies is of paramount importance. This compound (HCFC-261ba) has emerged as a significant, albeit nuanced, player in this field. This document serves to elucidate its primary applications, focusing on its role as a synthetic intermediate rather than a direct fluorinating agent for substrates such as alkenes and aromatics in a general laboratory setting.

Core Concept: A Precursor to Fluorinated Building Blocks

Contrary to what its structure might suggest, this compound is not typically employed as a direct electrophilic fluorinating agent for common organic substrates in academic or pharmaceutical research. Its primary value lies in its role as a precursor in industrial processes for the synthesis of other fluorinated compounds.

A key transformation is its use in the synthesis of 2-chloro-1,1,1,2-tetrafluoropropane (HCFC-244bb), a compound with applications in various industries. This process involves the initial chlorination of this compound, followed by a fluorination step using hydrogen fluoride.[1]

Diagram 1: Synthetic utility of this compound as an intermediate.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the hydrofluorination of a chlorinated alkene precursor.

Protocol: Synthesis from 1,2-Dichloro-2-propene

  • Materials:

    • 1,2-dichloro-2-propene (500 g)

    • Anhydrous hydrogen fluoride (90 g)

    • 2-L steel bomb with manometer and valve

    • Dry ice

    • Ice

    • Dilute sodium hydroxide solution

    • Anhydrous calcium chloride

  • Procedure:

    • Cool the 2-L steel bomb in a dry ice bath.

    • Carefully weigh and add 500 g of 1,2-dichloro-2-propene and 90 g of anhydrous hydrogen fluoride to the cooled bomb.

    • Securely close the bomb with the lid, ensuring the manometer and valve are properly fitted.

    • Heat the bomb in a water bath at 50°C for 18 hours.

    • After the reaction period, cool the bomb again in a dry ice bath.

    • Slowly and carefully open the valve to release any pressure.

    • Unscrew the lid and pour the reaction mixture onto ice.

    • Neutralize the mixture with a dilute sodium hydroxide solution.

    • Separate the organic layer and perform a steam distillation.

    • Dry the crude product (approximately 450 g) over anhydrous calcium chloride.

    • Purify the product by fractional distillation. The fraction boiling between 85-90°C is collected as this compound.

Product Boiling Point CAS Number
This compound89-90 °C[2]420-97-3[3]

Table 1: Physical Properties of this compound.

Dechlorination to 2-Fluoropropene

This compound can be converted to the valuable building block 2-fluoropropene through a dechlorination reaction.[4]

Protocol: Dechlorination using Magnesium [4]

  • Materials:

    • This compound

    • Magnesium turnings

    • Iodine crystal (activator)

    • Anhydrous ether (solvent)

    • Three-necked round-bottom flask

    • Magnetic stirrer

    • Reflux condenser

    • Dropping funnel

    • Inert atmosphere (e.g., Argon or Nitrogen)

  • Procedure:

    • Set up a dry three-necked round-bottom flask with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere.

    • Place magnesium turnings and a small crystal of iodine in the flask.

    • Add anhydrous ether to the flask.

    • Prepare a solution of this compound in anhydrous ether in the dropping funnel.

    • Slowly add the solution of this compound to the stirred suspension of magnesium.

    • The reaction is typically exothermic and may require initial gentle heating to initiate.

    • After the addition is complete, continue stirring until the reaction is complete (monitor by GC-MS).

    • The resulting 2-fluoropropene can be isolated by distillation.

Mechanistic Insights: The Role of Lewis Acids

While direct electrophilic fluorination of alkenes or arenes with this compound is not a standard laboratory procedure, understanding the principles of Lewis acid catalysis is crucial for related transformations in fluorination chemistry. In many fluorination reactions, a Lewis acid is employed to enhance the electrophilicity of the fluorine source. For instance, in the fluorination of 2,3-dichloropropene to form this compound and other products, a Lewis acid catalyst is often utilized.[5] The Lewis acid can coordinate to a halogen atom, facilitating the addition of fluoride.

Lewis_Acid_Catalysis cluster_0 General Electrophilic Fluorination Reagent Fluorinating Agent (E-F) Intermediate [Alkene---F]⁺---[LA-E]⁻ Reagent->Intermediate Coordination LewisAcid Lewis Acid (LA) LewisAcid->Reagent Alkene Alkene Alkene->Intermediate Nucleophilic Attack Product Fluorinated Product Intermediate->Product caption Conceptual role of a Lewis Acid in electrophilic fluorination.

Diagram 2: General concept of Lewis acid activation in electrophilic fluorination.

Safety and Handling

  • This compound: This is a chemical intermediate and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

  • Anhydrous Hydrogen Fluoride (HF): HF is an extremely corrosive and toxic substance. All handling must be done in a specialized fume hood with appropriate safety protocols in place. Calcium gluconate gel should be readily available as a first aid measure for skin contact.

  • Chlorine Gas (Cl2): Chlorine is a toxic and corrosive gas. Reactions involving chlorine should be performed in a well-maintained fume hood with a proper scrubbing system.

  • Magnesium Turnings: Magnesium is a flammable solid. Handle away from sources of ignition.

Conclusion

This compound serves as a crucial intermediate in the industrial synthesis of more complex fluorinated molecules rather than as a direct, general-purpose fluorinating agent in a laboratory setting. Its synthesis from chlorinated propenes and its subsequent conversion into other valuable fluoro-organic compounds highlight its importance in the broader landscape of fluorine chemistry. The protocols and mechanistic discussions provided herein offer a comprehensive overview for researchers and professionals in the field, emphasizing both the practical utility and the necessary safety precautions associated with this compound.

References

  • Google Patents. (2013). US20130035526A1 - Process for the manufacture of tetrafluoroolefins.
  • Google Patents. (1998). US5705717A - Fluorination process using hydrogen fluoride-containing fluorinating agents.
  • Indian Patents. (n.d.). 269440:"METHOD FOR PRODUCING FLUORINATED ORGANIC COMPOUNDS". Retrieved from [Link]

  • Google Patents. (n.d.). Preparation Of Chloro Substituted Difluoropropanes And Intermediate Thereof.
  • Sciencemadness.org. (n.d.). Newer Methods Of Preparative Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

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The Strategic Incorporation of Fluorine in Pharmaceutical Synthesis: Applications and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Role of Fluorine in Modern Drug Design

The introduction of fluorine into active pharmaceutical ingredients (APIs) has become a cornerstone of modern medicinal chemistry. Approximately 20% of all pharmaceuticals on the market contain at least one fluorine atom, a testament to the profound impact of this small yet powerful element.[1] The strategic incorporation of fluorine can dramatically enhance a drug candidate's pharmacological profile by modulating its metabolic stability, binding affinity, lipophilicity, and pKa.[1][2][3] Increased metabolic stability is a particularly significant advantage, as the carbon-fluorine bond is one of the strongest in organic chemistry, making it resistant to cleavage by metabolic enzymes.[3] This application note provides a comprehensive overview of the synthetic strategies for introducing fluorine into pharmaceutical molecules, with a focus on the utility of small, halogenated building blocks. While the specific reagent 1,2-dichloro-2-fluoropropane finds limited direct application in widely documented pharmaceutical syntheses, the principles of its reactivity are representative of a broader class of small fluorinated synthons. This guide will therefore explore the fundamental approaches to fluorination, providing detailed protocols and mechanistic insights relevant to researchers, scientists, and drug development professionals.

Core Synthetic Strategies for Fluorination in Pharmaceutical Synthesis

The synthesis of organofluorine compounds primarily relies on two key strategies: electrophilic fluorination and nucleophilic fluorination. The choice between these methods depends on the nature of the substrate, the desired regioselectivity, and the availability of starting materials.

Electrophilic Fluorination: Taming the Most Electronegative Element

Electrophilic fluorination involves the reaction of a nucleophilic substrate, typically an enolate or an electron-rich aromatic ring, with a source of "electrophilic fluorine."[4] These reagents are characterized by a fluorine atom attached to a highly electron-withdrawing group, which polarizes the bond and makes the fluorine atom susceptible to nucleophilic attack.

Mechanism and Key Reagents:

The precise mechanism of electrophilic fluorination is still a subject of some debate, with evidence supporting both SN2 and single-electron transfer (SET) pathways.[4] Regardless of the exact mechanism, the outcome is the formation of a new carbon-fluorine bond.

A variety of electrophilic fluorinating agents have been developed, with N-F reagents being the most widely used due to their relative stability, safety, and ease of handling.[4] Some of the most common electrophilic fluorinating reagents include:

  • Selectfluor® (F-TEDA-BF4): A highly versatile and widely used crystalline reagent. It is relatively safe to handle and has been employed in the synthesis of numerous fluorinated pharmaceuticals.[4][5]

  • N-Fluorobenzenesulfonimide (NFSI): Another powerful and versatile N-F reagent, often used for the fluorination of enolates and other carbon nucleophiles.[4]

  • N-Fluoro-o-benzenedisulfonimide (NFOBS): A highly reactive electrophilic fluorinating agent.[4]

Experimental Protocol: Electrophilic Fluorination of a β-Ketoester using Selectfluor®

This protocol describes a general procedure for the α-fluorination of a β-ketoester, a common structural motif in pharmaceutical intermediates.

Reaction Scheme:

Materials:

  • β-Ketoester (1.0 equiv)

  • Selectfluor® (1.1 equiv)

  • Acetonitrile (solvent)

  • Stir bar

  • Round-bottom flask

  • Nitrogen or Argon supply

Procedure:

  • To a clean, dry round-bottom flask equipped with a stir bar, add the β-ketoester and dissolve it in anhydrous acetonitrile.

  • Place the flask under an inert atmosphere (nitrogen or argon).

  • In a separate container, weigh out Selectfluor® (1.1 equivalents).

  • Add the Selectfluor® to the reaction mixture in one portion with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation:

Entryβ-Ketoester SubstrateSolventReaction Time (h)Yield (%)
1Ethyl 2-oxocyclopentanecarboxylateAcetonitrile292
2Methyl 3-oxo-3-phenylpropanoateDMF485
3tert-Butyl 2-acetylacetoacetateDichloromethane388

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

  • Anhydrous Solvent: Water can react with the electrophilic fluorinating agent and the enolate intermediate, reducing the yield.

  • Stoichiometry: A slight excess of the fluorinating agent is used to ensure complete consumption of the starting material.

  • Monitoring: Regular monitoring of the reaction is crucial to determine the optimal reaction time and prevent the formation of byproducts.

Visualization of Electrophilic Fluorination Workflow

Electrophilic_Fluorination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve β-Ketoester in Anhydrous Solvent inert Establish Inert Atmosphere start->inert add_reagent Add Selectfluor® inert->add_reagent stir Stir at Room Temperature add_reagent->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract wash_dry Wash & Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Column Chromatography concentrate->purify end Pure Fluorinated Product purify->end

Caption: Experimental workflow for electrophilic fluorination.

Nucleophilic Fluorination: Leveraging the Fluoride Anion

Nucleophilic fluorination involves the displacement of a leaving group by a fluoride anion (F⁻).[6] This method is particularly useful for the synthesis of alkyl and aryl fluorides. However, the low nucleophilicity and high basicity of the fluoride ion, especially in its unsolvated state, can present challenges.

Challenges and Key Reagents:

The effectiveness of nucleophilic fluorination is highly dependent on the choice of the fluoride source and the reaction conditions. Key challenges include:

  • Solubility: Many simple fluoride salts (e.g., KF, CsF) have low solubility in organic solvents.

  • Basicity: The fluoride ion is a strong base, which can lead to elimination side reactions, particularly with secondary and tertiary substrates.

  • Leaving Group: A good leaving group (e.g., tosylate, mesylate, triflate) is required for efficient displacement.

To overcome these challenges, a variety of fluoride sources have been developed:

  • Potassium Fluoride (KF): Often used in combination with a phase-transfer catalyst (e.g., a crown ether) to enhance its solubility and reactivity.

  • Cesium Fluoride (CsF): More soluble and reactive than KF.

  • Tetrabutylammonium Fluoride (TBAF): A soluble source of fluoride, but its hygroscopic nature and basicity can be problematic.

  • Sulfur-based Reagents (e.g., DAST, Deoxo-Fluor®): These reagents are used for the deoxofluorination of alcohols and carbonyl compounds.

Experimental Protocol: Nucleophilic Fluorination of an Alkyl Tosylate using KF and a Phase-Transfer Catalyst

This protocol provides a general method for the synthesis of a primary alkyl fluoride from the corresponding tosylate.

Reaction Scheme:

Materials:

  • Alkyl tosylate (1.0 equiv)

  • Spray-dried Potassium Fluoride (3.0 equiv)

  • 18-Crown-6 (0.1 equiv)

  • Acetonitrile (solvent)

  • Stir bar

  • Round-bottom flask with reflux condenser

  • Nitrogen or Argon supply

Procedure:

  • To a round-bottom flask equipped with a stir bar and reflux condenser, add the alkyl tosylate, spray-dried potassium fluoride, and 18-crown-6.

  • Add anhydrous acetonitrile to the flask.

  • Place the reaction under an inert atmosphere.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Filter off the inorganic salts and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Data Presentation:

EntryAlkyl Tosylate SubstrateReaction Time (h)Yield (%)
11-Octyl tosylate1285
2Benzyl tosylate890
33-Phenylpropyl tosylate1678

Causality Behind Experimental Choices:

  • Spray-dried KF: Using anhydrous, finely powdered KF maximizes its surface area and reactivity.

  • Phase-Transfer Catalyst: 18-Crown-6 complexes with the potassium ion, making the fluoride anion more "naked" and nucleophilic in the organic solvent.

  • Reflux Conditions: The increased temperature provides the necessary activation energy for the SN2 reaction.

Visualization of Nucleophilic Fluorination Mechanism

Nucleophilic_Fluorination_Mechanism cluster_reactants Reactants cluster_complex Activated Fluoride cluster_transition Transition State cluster_products Products KF K⁺F⁻ Complex [K(18-C-6)]⁺F⁻ (Naked Fluoride) KF->Complex Complexation with Crown Ether Crown 18-Crown-6 Crown->Complex AlkylTs R-OTs TS [F---R---OTs]⁻ AlkylTs->TS Complex->TS SN2 Attack Product R-F TS->Product Byproduct KOTs TS->Byproduct

Caption: Mechanism of phase-transfer catalyzed nucleophilic fluorination.

The Role of Small Fluorinated Building Blocks in Drug Discovery

An alternative and increasingly popular strategy for incorporating fluorine into complex molecules is the use of small, readily available fluorinated building blocks.[7][8] This approach avoids the often harsh conditions required for direct fluorination and allows for the introduction of fluorinated motifs at various stages of a synthetic sequence.

The use of fluorinated building blocks is particularly advantageous for the synthesis of complex fluorinated heterocycles, which are prevalent in many modern pharmaceuticals.[9][10][11]

Examples of Fluorinated Building Blocks:

  • Fluorinated Aldehydes and Ketones: Used in aldol reactions, Wittig reactions, and other carbonyl chemistry to introduce fluorinated side chains.

  • Fluorinated Carboxylic Acids and Esters: Serve as precursors for a wide range of functional groups.

  • Fluorinated Halides: Can be used in cross-coupling reactions to form C-C bonds.

  • Small Fluorinated Alkanes and Alkenes: While direct use of compounds like this compound is not widely reported, related structures can serve as precursors to more reactive intermediates.

Analytical Characterization of Fluorinated Pharmaceuticals

The characterization of fluorinated compounds requires specialized analytical techniques. 19F NMR spectroscopy is an invaluable tool for identifying and quantifying fluorinated products, as the 19F nucleus is 100% abundant and has a wide chemical shift range, providing detailed structural information. Mass spectrometry is also crucial for determining the molecular weight and fragmentation patterns of fluorinated molecules.

Conclusion

While the direct application of this compound in mainstream pharmaceutical synthesis appears to be limited, the principles governing its potential reactivity are central to the broader and critically important field of organofluorine chemistry. The strategic introduction of fluorine through either electrophilic or nucleophilic methods, or through the use of fluorinated building blocks, is an indispensable tool for the modern medicinal chemist. A thorough understanding of the underlying mechanisms and the practical considerations of these synthetic transformations is essential for the successful development of the next generation of fluorinated pharmaceuticals. The protocols and insights provided in this application note serve as a foundational guide for researchers and scientists working at the forefront of drug discovery.

References

  • Wikipedia. Electrophilic fluorination. [Link]

  • Kitamura, M. Electrophilic Fluorination Using HF as a Source of Fluorine.
  • Chinese Chemical Society.
  • The Journal of Organic Chemistry.
  • ScienceDaily.
  • Oxford Academic. 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects.
  • ResearchGate.
  • YouTube.
  • Royal Society of Chemistry.
  • Pharmaceutical Technology. Advances in Fluorination Chemistry for API Synthesis. (2015).
  • ResearchGate.
  • PubMed Central. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023).
  • PubMed Central.
  • Google Patents. Fluorination of organic compounds - US9150516B2.
  • Apollo Scientific. Fluorinated Building Blocks for Medicinal Chemistry.
  • ResearchGate. Fluorination Methods for Drug Discovery and Development. (2025).
  • ResearchGate. (PDF)
  • AiFChem. Fluorine in Pharmaceuticals: Key Properties & Drug Development. (2025).
  • Taylor & Francis Online.
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Application Note: Characterization of 1,2-Dichloro-2-fluoropropane and its Dehydrohalogenation Products by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the analysis of 1,2-dichloro-2-fluoropropane and its potential reaction products using Gas Chromatography-Mass Spectrometry (GC-MS). Halogenated volatile organic compounds are of significant interest in synthetic chemistry and environmental monitoring. Understanding their reaction pathways and accurately identifying the resultant products is critical. This document outlines the theoretical basis for the dehydrohalogenation of this compound, details a robust GC-MS protocol for the separation and identification of the parent compound and its derivatives, and explains the interpretation of mass spectral data, including characteristic fragmentation patterns and isotopic distributions. The methodologies presented are designed for researchers in organic synthesis, analytical chemistry, and drug development to ensure accurate and reproducible results.

Introduction and Scientific Context

This compound (C₃H₅Cl₂F), also known as HCFC-261ba, is a halogenated propane derivative.[1] The analysis of such compounds and their reaction mixtures presents a unique analytical challenge due to their volatility and the potential for complex product isomerism. Gas Chromatography-Mass Spectrometry (GC-MS) is the reference analytical technique for the analysis of volatile organic compounds, offering the high separation efficiency of gas chromatography coupled with the definitive identification capabilities of mass spectrometry.[2]

A primary reaction pathway for alkyl halides is dehydrohalogenation, an elimination reaction that removes a hydrogen halide to form an alkene.[3] When this compound is subjected to basic conditions, it is expected to undergo dehydrohalogenation, leading to the formation of various chloro-fluoro-propene isomers. The specific isomers formed depend on which hydrogen and halogen atoms are eliminated. This guide provides the analytical framework to separate and identify these potential products.

Theoretical Reaction Pathways: Dehydrohalogenation

The dehydrohalogenation of this compound can proceed via two main pathways, depending on whether the hydrogen is abstracted from the C1 or C3 position.

  • Pathway A (Elimination of HCl): Abstraction of a proton from the C1 position (CH₂Cl group) and elimination of the chlorine from the C2 position would yield 2-chloro-2-fluoro-1-propene .

  • Pathway B (Elimination of HF): Abstraction of a proton from the C3 position (CH₃ group) and elimination of the fluorine from the C2 position would yield 2,3-dichloro-1-propene .

  • Pathway C (Elimination of HCl): Abstraction of a proton from the C3 position (CH₃ group) and elimination of the chlorine from the C2 position would yield 3-chloro-2-fluoro-1-propene .

The relative prevalence of these products depends on reaction conditions and the relative acidities of the protons and leaving group abilities of the halogens.

Dehydrohalogenation Pathways cluster_products Potential Products parent This compound (C3H5Cl2F) P1 2-Chloro-2-fluoro-1-propene parent->P1 - HCl (Pathway A) P2 2,3-Dichloro-1-propene parent->P2 - HF (Pathway B) P3 3-Chloro-2-fluoro-1-propene parent->P3 - HCl (Pathway C)

Caption: Potential dehydrohalogenation pathways of this compound.

Analytical Methodology: GC-MS

The analysis of volatile halogenated compounds is effectively performed using a standard GC-MS system equipped with a capillary column. For complex matrices or trace-level analysis, sample introduction techniques like Purge-and-Trap (P&T) or Headspace (HS) are recommended.[4][5] This protocol will focus on direct liquid injection of a diluted reaction mixture, a common approach for reaction monitoring.

Causality Behind Experimental Choices
  • Injector Temperature: Set significantly above the boiling points of the analytes to ensure rapid and complete vaporization without causing thermal degradation. A temperature of 250 °C is a robust starting point.

  • GC Column: A non-polar or low-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is chosen. This separates compounds primarily based on their boiling points, which is effective for the structural isomers expected.

  • Oven Temperature Program: A temperature ramp is essential for separating volatile compounds. The program starts at a low temperature to retain and resolve early-eluting compounds and gradually increases to elute higher-boiling components in a reasonable timeframe with good peak shape.

  • Mass Spectrometer Ionization: Electron Ionization (EI) at a standard 70 eV is used. This is a "hard" ionization technique that produces reproducible fragmentation patterns, which are crucial for structural elucidation and library matching.[6]

  • Mass Range: A scan range of m/z 35-200 is appropriate to capture the molecular ions of the parent compound (MW 130.97 g/mol ) and its potential products, as well as their significant fragment ions.[1]

Recommended Instrumentation and Parameters

The following table summarizes the recommended starting parameters for a typical GC-MS system (e.g., Agilent 7890/5977 or equivalent).

Parameter Setting
GC System
InjectorSplit/Splitless, 250 °C
Injection Volume1 µL
Split Ratio50:1 (Adjust as needed based on concentration)
Carrier GasHelium, Constant Flow @ 1.2 mL/min
Column30 m x 0.25 mm ID x 0.25 µm film, 5% Phenyl-Methylpolysiloxane (or equivalent)
Oven Program40 °C (hold 2 min), ramp to 180 °C @ 10 °C/min, hold 2 min
MS System
Ionization ModeElectron Ionization (EI) @ 70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Transfer Line Temperature280 °C
Mass Scan Rangem/z 35 - 200
Data AcquisitionFull Scan

Data Interpretation: Mass Spectra Analysis

The identification of halogenated compounds by MS relies heavily on recognizing their characteristic isotopic patterns and fragmentation pathways.

Parent Compound: this compound (MW ≈ 130)
  • Isotopic Pattern: The presence of two chlorine atoms results in a distinctive cluster for the molecular ion (M⁺˙) and chlorine-containing fragments. The pattern will consist of three peaks:

    • M⁺˙: (containing two ³⁵Cl isotopes)

    • (M+2)⁺˙: (containing one ³⁵Cl and one ³⁷Cl)

    • (M+4)⁺˙: (containing two ³⁷Cl isotopes)

    • The expected relative intensity ratio is approximately 9:6:1.[7]

  • Fragmentation: The primary fragmentation involves the loss of atoms or groups to form stable carbocations.[8]

    • Loss of Cl•: A significant fragment will appear at m/z 95 (for ³⁵Cl) and 97 (for ³⁷Cl), corresponding to [C₃H₅ClF]⁺.

    • Loss of CH₂Cl•: Cleavage of the C1-C2 bond results in a fragment at m/z 81 (for ³⁵Cl) and 83 (for ³⁷Cl), corresponding to [C₂H₂FCl]⁺. This is often a major peak.[1]

Potential Products: Chloro-fluoro-propenes (MW ≈ 94)

The dehydrohalogenation products will have a molecular weight corresponding to the loss of HCl (MW ≈ 36.5) or HF (MW ≈ 20) from the parent compound.

  • Products from HCl Loss (e.g., 2-Chloro-2-fluoro-1-propene):

    • Molecular Weight: C₃H₄ClF, MW ≈ 94.5

    • Isotopic Pattern: The molecular ion will show a M⁺˙ and (M+2)⁺˙ pair with a ~3:1 intensity ratio, characteristic of a single chlorine atom.[9][10]

  • Products from HF Loss (e.g., 2,3-Dichloro-1-propene):

    • Molecular Weight: C₃H₄Cl₂, MW ≈ 111

    • Isotopic Pattern: The molecular ion will show a M⁺˙, (M+2)⁺˙, and (M+4)⁺˙ cluster with a ~9:6:1 ratio, characteristic of two chlorine atoms.[7]

Summary of Expected Key Ions
Compound Molecular Weight ( g/mol ) Molecular Ion (m/z) Key Fragment Ions (m/z)
This compound130.97130, 132, 134 (9:6:1)95/97 ([M-Cl]⁺), 81/83 ([M-CH₂Cl]⁺)
Chloro-fluoro-propene Isomers94.5294, 96 (3:1)Fragmentation will depend on isomer structure.
Dichloro-propene Isomers110.97110, 112, 114 (9:6:1)75/77 ([M-Cl]⁺)

Detailed Experimental Protocol

This protocol outlines the full workflow from sample preparation to data analysis. It is designed as a self-validating system, incorporating a solvent blank and standard to ensure system suitability.

Experimental Workflow cluster_prep 1. Sample Preparation cluster_gcms 2. GC-MS Analysis cluster_data 3. Data Processing A Dilute reaction aliquot (e.g., 10 µL in 1 mL solvent) B Prepare Solvent Blank (e.g., Dichloromethane) G Inject Sample(s) A->G C Prepare Standard (this compound in solvent) E Inject Solvent Blank B->E F Inject Standard C->F D Equilibrate GC-MS system D->E E->F F->G H Integrate Chromatograms I Identify peaks by retention time and mass spectrum H->I J Compare sample spectra to standard and NIST library I->J K Report Results J->K

Caption: Step-by-step workflow for GC-MS analysis of reaction products.

Step-by-Step Methodology
  • Preparation of Solutions:

    • Solvent Selection: Use a high-purity volatile solvent in which the analytes are soluble, such as Dichloromethane (DCM) or Hexane. Ensure the solvent does not co-elute with any peaks of interest.

    • Sample Preparation: Quench the reaction if necessary. Take a small aliquot (e.g., 10 µL) of the reaction mixture and dilute it in 1 mL of the chosen solvent in a 2 mL autosampler vial. The dilution factor may need to be optimized.

    • Standard Preparation: Prepare a standard solution of this compound at a known concentration (e.g., 100 µg/mL) in the same solvent.

    • Blank Preparation: Prepare a vial containing only the solvent to check for system contamination.

  • Instrument Setup and Sequence:

    • Load the GC-MS with the parameters listed in the table in Section 3.2.

    • Allow the system to equilibrate until a stable baseline is achieved.

    • Set up an injection sequence:

      • Solvent Blank (x1)

      • Standard Solution (x1)

      • Diluted Reaction Sample (x1-3 replicates)

  • Data Acquisition:

    • Begin the sequence. Monitor the instrument for pressure fluctuations or other signs of instability.

  • Data Processing and Analysis:

    • Blank Analysis: Examine the chromatogram from the solvent blank. It should be free of significant peaks at the retention times of interest.

    • Standard Analysis: Analyze the chromatogram for the standard. Determine the retention time and confirm the mass spectrum of this compound, paying close attention to the molecular ion cluster and key fragments.

    • Sample Analysis:

      • Identify the peak corresponding to the parent compound by matching its retention time and mass spectrum to the standard.

      • Search for other significant peaks in the chromatogram.

      • For each new peak, examine its mass spectrum. Look for the characteristic isotopic patterns of one or two chlorine atoms.

      • Compare the experimental mass spectra of unknown peaks with a reference library, such as the NIST Mass Spectral Library, for tentative identification.[6]

      • Based on the molecular weight and fragmentation, assign structures to the reaction products consistent with the theoretical pathways.

Conclusion

The GC-MS methodology detailed in this application note provides a reliable and robust framework for the separation and identification of this compound and its dehydrohalogenation products. By understanding the principles of chromatographic separation and the characteristic mass spectral features of halogenated compounds, researchers can confidently characterize complex reaction mixtures. The provided protocols and parameters serve as a validated starting point, which can be further optimized to meet specific analytical challenges.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods for Dichloropropenes. Retrieved from [Link]

  • Drabińska, N., et al. (2022). GC-MS-based metabolomics of volatile organic compounds in exhaled breath: applications in health and disease. A review. Critical Reviews in Analytical Chemistry. Retrieved from [Link]

  • Restek Corporation. (2018). Analysis of 1,2,3-Trichloropropane by Purge and Trap Concentration and Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]

  • The MAK Collection for Occupational Health and Safety. (2023). Method for the determination of 1,2-dichloroethane in workplace air using gas chromatography (GC-MS). Publisso. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 101669, this compound. PubChem. Retrieved from [Link]

  • Swansea University. (2020, July 6). Mass Spec 3f Halogenoalkanes [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1996). Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Mass Spectrometry Data Center. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Maricopa Open Digital Press. (n.d.). Principles of Mass Spectrometry – Organic Chemistry. Retrieved from [Link]

  • Henne, A. L., & Hinkamp, J. B. (1954). Improved synthesis of 2-chloro-2-fluoropropane. Journal of the American Chemical Society, 76(20), 5147–5148. Retrieved from [Link]

  • Agilent Technologies. (n.d.). NIST 23 Mass Spectral Library. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-chloropropane. Retrieved from [Link]

  • Wylie, P. L. (n.d.). Techniques for Optimizing the Analysis of Volatile Organic Compounds in Water Using Purge-and-Trap/GC/MS. Agilent Technologies. Retrieved from [Link]

  • Takhistov, V. V., et al. (2018). Mass spectrometry of halogen-containing organic compounds. Russian Journal of General Chemistry, 88(8), 1759-1771. Retrieved from [Link]

  • Niinemets, Ü., et al. (2011). Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants. Methods in Molecular Biology, 760, 215-236. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 6). 5.2 Mass Spectrometry. Retrieved from [Link]

  • Chad's Prep. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds [Video]. YouTube. Retrieved from [Link]

  • Tarrant, P., et al. (1962). 1,1-DICHLORO-2,2-DIFLUOROETHYLENE. Organic Syntheses, 42, 31. Retrieved from [Link]

  • Yan, J., et al. (2013). Substrate interactions in dehalogenation of 1,2-dichloroethane, 1,2-dichloropropane, and 1,1,2-trichloroethane mixtures by Dehalogenimonas spp. Environmental Science and Pollution Research International, 20(12), 8561–8571. Retrieved from [Link]

  • Chemistry Catalyst. (2024, January 15). UCF CHM2211 Chapter 14.29 - List of Fragmentation Patterns [Video]. YouTube. Retrieved from [Link]

  • Eberly, K. C. (1964). U.S. Patent No. 3,122,591. U.S. Patent and Trademark Office.
  • Wikipedia. (n.d.). Dehydrohalogenation. Retrieved from [Link]

  • SpectraBase. (n.d.). 1,2-Dichloro-2-fluoro propane. Retrieved from [Link]

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The Synthetic Utility of 1,2-Dichloro-2-fluoropropane: A Gateway to Novel Fluorinated Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Fluorinated Building Block

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties. This has led to a burgeoning demand for versatile fluorinated building blocks that can serve as accessible precursors to a diverse array of complex molecules. 1,2-Dichloro-2-fluoropropane, a halogenated propane derivative, has emerged as a valuable and cost-effective starting material for the synthesis of unique fluorinated compounds. Its true synthetic potential is realized through its conversion to the highly reactive intermediate, 2-chloro-2-fluoropropene, which serves as a linchpin for a variety of subsequent chemical transformations.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical applications of this compound as a precursor for fluorinated compounds. We will delve into the key reaction pathways, provide detailed experimental protocols, and offer insights into the causality behind experimental choices, empowering you to leverage this versatile building block in your synthetic endeavors.

Core Chemistry: Dehydrochlorination to the Key Intermediate

The primary and most crucial transformation of this compound is its dehydrochlorination to yield 2-chloro-2-fluoropropene. This elimination reaction is typically achieved by treatment with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[1] The reaction proceeds via an E2 mechanism, where the base abstracts a proton from the carbon adjacent to the chlorine-bearing carbon, leading to the concerted elimination of a chloride ion and the formation of a double bond.

The choice of base and reaction conditions can be critical for optimizing the yield and minimizing side reactions. Aqueous solutions of NaOH or KOH are commonly employed, and the reaction can often be performed at room temperature or with gentle heating.[1] The use of a phase-transfer catalyst can be beneficial in biphasic reaction mixtures to facilitate the interaction between the aqueous base and the organic substrate.

Caption: Dehydrochlorination of this compound.

Application Note 1: Synthesis of 2-Chloro-2-fluoropropene

This protocol details a general procedure for the synthesis of 2-chloro-2-fluoropropene from this compound.

Protocol 1: Dehydrochlorination using Sodium Hydroxide

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Water (deionized)

  • Diethyl ether (or other suitable organic solvent)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Stir bar

  • Condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a stir bar and a condenser, dissolve this compound in a suitable organic solvent like diethyl ether.

  • Prepare an aqueous solution of sodium hydroxide (e.g., 20% w/v).

  • Slowly add the aqueous NaOH solution to the stirred solution of the starting material at room temperature. The reaction may be mildly exothermic.

  • Continue stirring the mixture at room temperature for 2-4 hours, or until TLC or GC analysis indicates the complete consumption of the starting material. Gentle heating may be applied to drive the reaction to completion if necessary.

  • After the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the organic layer from the aqueous layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent.

  • The resulting solution contains 2-chloro-2-fluoropropene. The solvent can be carefully removed by distillation to obtain the crude product. Due to the volatility of the product, it is often used directly in the next step without complete solvent removal.

  • For higher purity, the product can be purified by fractional distillation.

Expected Yield: Yields can vary depending on the specific conditions but are generally moderate to good.

Causality of Choices:

  • Base: Sodium hydroxide is a strong, inexpensive, and readily available base suitable for this elimination reaction.

  • Solvent: A two-phase system with an organic solvent allows for easy separation of the product from the aqueous base and salts.

  • Workup: The aqueous washes remove residual base and salts, and the drying step removes water, which could interfere with subsequent reactions.

Synthetic Applications of 2-Chloro-2-fluoropropene

The highly functionalized double bond in 2-chloro-2-fluoropropene makes it a versatile synthon for introducing the fluorinated propyl moiety into a variety of molecular scaffolds.

Nucleophilic Substitution Reactions

The vinylic chlorine atom in 2-chloro-2-fluoropropene is susceptible to nucleophilic substitution, providing a route to a range of 2-fluoroallyl derivatives. This reactivity is particularly useful for the synthesis of fluorinated amines, ethers, and thioethers.

Caption: Nucleophilic substitution on 2-chloro-2-fluoropropene.

Application Note 2: Synthesis of N-(2-fluoro-2-propenyl)anilines

This protocol outlines a general procedure for the reaction of 2-chloro-2-fluoropropene with anilines.

Protocol 2: Reaction with Primary Amines

Materials:

  • 2-Chloro-2-fluoropropene (in a suitable solvent from Protocol 1)

  • Aniline (or a substituted aniline)

  • A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

  • A suitable aprotic solvent (e.g., acetonitrile, DMF)

  • Round-bottom flask

  • Stir bar

  • Condenser

Procedure:

  • In a round-bottom flask equipped with a stir bar and condenser, dissolve the aniline and the non-nucleophilic base in the chosen aprotic solvent.

  • Slowly add the solution of 2-chloro-2-fluoropropene to the stirred amine solution at room temperature.

  • Heat the reaction mixture to a temperature appropriate for the specific aniline (e.g., 50-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The residue can be purified by column chromatography on silica gel to afford the desired N-(2-fluoro-2-propenyl)aniline.

Data Summary Table:

NucleophileProductTypical Conditions
Primary AminesN-(2-fluoro-2-propenyl)aminesAprotic solvent, base, heat
Thiols2-Fluoro-2-(thio)propenesAprotic solvent, base
Cycloaddition Reactions

2-Chloro-2-fluoropropene can participate in cycloaddition reactions, such as [4+2] and [2+2] cycloadditions, to construct fluorinated cyclic and heterocyclic systems.[2] These reactions are powerful tools for the rapid assembly of complex molecular architectures.

Application Note 3: Synthesis of Fluorinated Cycloadducts

This section provides a conceptual framework for employing 2-chloro-2-fluoropropene in cycloaddition reactions.

Caption: Cycloaddition reactions of 2-chloro-2-fluoropropene.

The specific conditions for cycloaddition reactions (e.g., thermal or photochemical) will depend on the nature of the reaction partner. For instance, Diels-Alder reactions with dienes may proceed under thermal conditions, while [2+2] cycloadditions with alkenes might require photochemical activation.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.

  • Flammability: The compound is likely flammable. Keep away from ignition sources.

  • Toxicity: Halogenated hydrocarbons can be toxic if inhaled, ingested, or absorbed through the skin. Avoid direct contact.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.[8]

Conclusion

This compound is a valuable and underutilized precursor in organofluorine chemistry. Through a straightforward dehydrochlorination, it provides access to the versatile building block, 2-chloro-2-fluoropropene. This intermediate's reactivity in nucleophilic substitution and cycloaddition reactions opens up a wide range of possibilities for the synthesis of novel fluorinated compounds with potential applications in pharmaceuticals, agrochemicals, and materials science. The protocols and insights provided in this application note are intended to serve as a practical guide for researchers to explore and exploit the synthetic potential of this readily accessible fluorinated starting material.

References

  • Filo. (2025, April 3). SRM 5) Convert 1,2 dichioropropane into propare. Retrieved from [Link]

  • ZORA. (2022, October 17). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions†. Retrieved from [Link]

  • PubChem. This compound. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 2-chloro-2-fluoropropane. Retrieved from [Link]

  • Google Patents. (2019, January 10). Method for synthesis of 2-chloropropane.
  • ResearchGate. (2020, July 7). Synthesis of Fluorinated Heterocycles. Retrieved from [Link]

  • Exposome-Explorer. Material Safety Data Sheet 1,2-Dichloropropane, 98% MSDS# 02091 Section 1. Retrieved from [Link]

  • YouTube. (2021, October 31). SN2 reaction of an aniline on an alkyl halide - laboratory experiment. Retrieved from [Link]

  • Centers for Disease Control and Prevention. 1,2-Dichloropropane | ToxFAQs™ | ATSDR. Retrieved from [Link]

  • CPAChem. (2024, April 11). Safety data sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, February 10). Fluorinated Pyrazoles: From Synthesis to Applications. Retrieved from [Link]

Sources

Free radical reactions of 1,2-Dichloro-2-fluoropropane

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Free Radical Chemistry of 1,2-Dichloro-2-fluoropropane: Mechanisms, Applications, and Experimental Protocols

For the modern researcher in synthetic chemistry and drug development, halogenated alkanes are foundational building blocks. Their unique electronic and steric properties, conferred by the presence of halogen atoms, allow for a diverse range of chemical transformations. Among these, this compound (HCFC-261ba) presents a particularly interesting substrate for radical-mediated reactions. This guide offers a comprehensive exploration of its free radical chemistry, moving from core principles to detailed, field-tested experimental protocols.

Introduction to this compound

This compound (C₃H₅Cl₂F) is a halogenated propane with the chemical structure shown below.[1][2] Its physical and chemical properties are largely dictated by the presence of two chlorine atoms and a fluorine atom attached to the central carbon framework. While historically, related compounds like 1,2-dichloropropane have been used as industrial solvents and chemical intermediates, the specific reactivity of this fluorinated analogue is less explored, offering a frontier for novel synthetic applications.[3][4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 420-97-3[1][6]
Molecular Formula C₃H₅Cl₂F[6]
Molecular Weight 130.976 g/mol [1][2]
Appearance Colorless Liquid (presumed)Inferred
Vapor Pressure 68.2 mmHg at 25°C[7]

Free radical reactions provide a powerful method for C-H bond functionalization, offering pathways that are often complementary to ionic reaction mechanisms.[8] These reactions proceed via a chain mechanism involving highly reactive radical intermediates, enabling the formation of new carbon-halogen, carbon-carbon, or carbon-heteroatom bonds.[9]

Core Principles of Radical Reactions on a Halogenated Propane Scaffold

Understanding the free radical reactions of this compound requires a firm grasp of fundamental radical chemistry principles. These reactions universally proceed through three distinct stages: initiation, propagation, and termination.[9]

G cluster_initiation Initiation cluster_propagation Propagation (Chain Reaction) cluster_termination Termination Initiator Initiator (e.g., Cl₂, AIBN) 2 R• Radical Pair Initiator->2 R• R• R• Substrate-H Substrate (C₃H₅Cl₂F) R•->Substrate-H Substrate• Substrate Radical Product Functionalized Product Substrate•->Product R•_new New Chain Carrier Product->R•_new Radical_A• Any Radical Radical_B• Any Radical Radical_A•->Radical_B• Neutral Product Stable Molecule

Caption: General mechanism of a free radical chain reaction.

Causality of Experimental Choices: Regioselectivity and Radical Stability

For an asymmetric substrate like this compound, the primary question is which C-H bond will react. The molecule contains two types of hydrogens:

  • Primary (1°): The three hydrogens on the methyl group (C-3).

  • Primary (1°): The two hydrogens on the chloromethyl group (C-1).

The selectivity of a free radical halogenation reaction is determined by the relative stability of the potential radical intermediates formed during the hydrogen abstraction step.[10] The general order of radical stability is tertiary > secondary > primary.[11] This stability is governed by hyperconjugation and inductive effects.

In the case of this compound, abstraction of a hydrogen from C-3 would yield a primary radical. Abstraction from C-1 would also yield a primary radical, but its stability is influenced by the adjacent chlorine atom. Electron-withdrawing groups can destabilize a nearby radical center. Therefore, it is predicted that hydrogen abstraction will preferentially occur at the C-3 methyl group, leading to the formation of a more stable radical intermediate compared to the one at C-1.

Application Note: Free Radical Halogenation

Free radical halogenation is a classic transformation used to install a halogen atom onto an alkane framework.[8] This reaction is typically initiated by UV light, which provides the energy for the homolytic cleavage of a halogen molecule (e.g., Cl₂ or Br₂).[9]

Mechanistic Pathway

The photochemical chlorination of this compound proceeds as follows:

  • Initiation: A chlorine molecule absorbs a photon of UV light and cleaves homolytically to form two chlorine radicals (Cl•).

  • Propagation (Step 1): A chlorine radical abstracts a hydrogen atom from the propane backbone. As discussed, abstraction from C-3 is more likely, forming a primary alkyl radical and hydrogen chloride (HCl).

  • Propagation (Step 2): The resulting alkyl radical reacts with another chlorine molecule to form the product (1,2,3-trichloro-2-fluoropropane) and a new chlorine radical, which continues the chain.

  • Termination: The reaction ceases when two radicals combine. This can involve two chlorine radicals, two alkyl radicals, or one of each.

G Cl2 Cl₂ hv hν (UV light) TwoCl_rad 2 Cl• hv->TwoCl_rad Initiation Cl_rad1 Cl• Substrate CH₃-C(F)Cl-CH₂Cl Radical_Inter •CH₂-C(F)Cl-CH₂Cl Cl_rad1->Radical_Inter H Abstraction (Propagation 1) HCl HCl Product ClCH₂-C(F)Cl-CH₂Cl Radical_Inter->Product Reaction (Propagation 2) Cl2_2 Cl₂ Cl_rad2 Cl• (propagates chain)

Caption: Photochemical chlorination of this compound.

Application Note: Telomerization Reactions

Telomerization is a specialized polymerization where a "telogen" (chain transfer agent) reacts with one or more "taxogen" (monomer) molecules to form low molecular weight polymers, or "telomers".[12] this compound can serve as a telogen. A radical initiator can abstract a hydrogen atom, and the resulting radical can add across the double bond of a monomer like ethylene or a fluoroalkene.[13]

This process is valuable for creating functionalized oligomers. For instance, the telomerization of tetrafluoroethylene (TFE) with this compound could produce novel chlorofluoro-oligomers with specialized properties for materials science applications. The key is the transfer of the radical from the growing polymer chain back to a new telogen molecule, which controls the polymer chain length.

Experimental Protocols

Trustworthiness through Self-Validation: The following protocols include steps for characterization and validation (e.g., NMR, GC-MS) to confirm the identity and purity of the products. Adherence to safety protocols is paramount.

Protocol 1: Photochemical Chlorination of this compound

This protocol describes the synthesis of 1,2,3-trichloro-2-fluoropropane via free-radical substitution.

Materials:

  • This compound (13.1 g, 0.1 mol)

  • Carbon tetrachloride (CCl₄), anhydrous (200 mL)

  • Chlorine gas (Cl₂)

  • Nitrogen gas (N₂)

  • 10% Sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Quartz reaction vessel with gas inlet/outlet, magnetic stirrer, and condenser

  • UV immersion lamp (medium pressure, e.g., 450W)

  • Ice bath

Procedure:

  • Setup: Assemble the quartz reaction vessel, equipped with a magnetic stir bar, gas inlet tube, and a condenser connected to a bubbler and then a trap containing sodium thiosulfate solution to neutralize excess chlorine. Ensure the entire setup is in a well-ventilated fume hood.

  • Inerting: Purge the system with nitrogen gas for 15 minutes to remove oxygen, which can act as a radical trap.

  • Reaction Mixture: Dissolve this compound in 200 mL of anhydrous CCl₄ in the reaction vessel. Cool the mixture to 0-5°C using an ice bath.

  • Initiation: Turn on the magnetic stirrer and the UV lamp.

  • Chlorination: Begin bubbling chlorine gas through the solution at a slow, steady rate. Monitor the reaction progress by taking small aliquots and analyzing via GC-MS. The appearance of a new peak corresponding to the mass of the trichlorinated product indicates reaction progress.

  • Quenching: Once the starting material is consumed (typically 2-4 hours), turn off the UV lamp and stop the chlorine flow. Purge the system with nitrogen for 20 minutes to remove excess chlorine.

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 10% sodium thiosulfate solution (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

  • Purification & Validation: Purify the crude product by fractional distillation under reduced pressure. Characterize the final product by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry to confirm the structure of 1,2,3-trichloro-2-fluoropropane.

Safety:

  • Handle chlorine gas with extreme caution in a certified fume hood.[14]

  • Chlorinated solvents are toxic and potentially carcinogenic; avoid inhalation and skin contact.[15]

  • UV radiation is harmful; ensure the lamp is properly shielded.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemically resistant gloves.[16]

Protocol 2: Peroxide-Initiated Telomerization with Ethylene

This protocol provides a general method for using this compound as a telogen with ethylene as the taxogen.

Materials:

  • This compound (Telogen)

  • Ethylene (Taxogen)

  • Di-tert-butyl peroxide (Initiator)

  • High-pressure autoclave with stirring, pressure, and temperature controls

Procedure:

  • Autoclave Preparation: Charge the autoclave with this compound and di-tert-butyl peroxide (initiator concentration is typically 1-5 mol% relative to the telogen).

  • Inerting: Seal the autoclave and purge several times with nitrogen to remove oxygen.

  • Pressurization: Pressurize the autoclave with ethylene to the desired pressure (e.g., 10-50 bar).

  • Reaction: Heat the autoclave to the decomposition temperature of the initiator (approx. 120-140°C for di-tert-butyl peroxide) while stirring. Maintain constant pressure by feeding ethylene as it is consumed.

  • Monitoring: Monitor the reaction for a set time (e.g., 6-12 hours).

  • Cooldown and Depressurization: Cool the reactor to room temperature and carefully vent the excess ethylene.

  • Isolation: Open the autoclave and collect the liquid product mixture.

  • Analysis: Analyze the product mixture using GC-MS to identify the distribution of telomers (n=1, 2, 3...). The unreacted telogen can be removed by distillation.

Caption: Experimental workflow for photochemical chlorination.

Concluding Remarks for the Practicing Scientist

This compound is a versatile substrate for exploring novel synthetic pathways via free radical intermediates. The principles of radical stability provide a predictive framework for determining reaction outcomes, particularly in halogenation reactions where C-H bond selectivity is key. The protocols provided herein serve as a robust starting point for researchers aiming to functionalize this molecule or use it as a building block in more complex syntheses like telomerization. As with all chemical research, a thorough understanding of the mechanism, coupled with stringent safety practices, is essential for successful and meaningful experimentation.

References

  • Modena, S., Fontana, A., & Moggi, G. (1985). Radical additions to 1,2-dichlorodifluoroethene. Journal of Fluorine Chemistry, 30(1), 109–121. (URL not directly available)
  • Khan Academy. (n.d.). Free radical reactions. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). 11: Free Radical Substitution and Addition Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Free-radical halogenation. Retrieved from [Link]

  • E3S Web of Conferences. (2020). Available methods for the conversion of dichloropropane to allene and methylacetylene. Retrieved from [Link]

  • NIST. (n.d.). Propane, 1,2-dichloro-2-fluoro-. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). In free radical substitution of propane with halogens, how do you know which carbon ends up with an unpaired electron after fission of C-H bond? Retrieved from [Link]

  • Wikipedia. (n.d.). 1,2-Dichloropropane. Retrieved from [Link]

  • NIST. (n.d.). Propane, 1,2-dichloro-2-fluoro-. Retrieved from [Link]

  • Ashenhurst, J. (2013). Selectivity In Free Radical Reactions. Master Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • LibreTexts Chemistry. (2015). 3.8: Selectivity in Radical Halogenation with Fluorine and Bromine. Retrieved from [Link]

  • Funston, A. M., & Miller, J. R. (2004). Increased yields of radical cations by arene addition to irradiated 1,2-dichloroethane. Radiation Physics and Chemistry, 72(2-3), 601–611.
  • New Jersey Department of Health. (n.d.). Hazard Summary: 1,2-DICHLOROPROPANE. Retrieved from [Link]

  • SpectraBase. (n.d.). 1,2-Dichloro-2-fluoro propane. Retrieved from [Link]

  • Ameduri, B., et al. (2001). Synthesis of fluorinated telomers Part 7. Telomerization of 1,1-difluoro-2-chloroethylene and 1,2-difluoro-1,2 dichloroethylene with methanol. New Journal of Chemistry, 25, 687-694.
  • Taylor & Francis. (n.d.). Telomerization – Knowledge and References. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019). Radical Addition Reactions (Radical Chemistry). YouTube. Retrieved from [Link]

  • PCC Group. (2018). Dichloropropane and its properties. Where can it be used? Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018). Adding and Subtracting Radical Expressions With Square Roots and Cube Roots. YouTube. Retrieved from [Link]

  • Champenois, E. G., et al. (2020). Ultrafast photochemical processes in 1,2-dichloroethene measured with a universal XUV probe. Faraday Discussions, 222, 338-357.
  • Organic Syntheses. (n.d.). 1,1-DICHLORO-2,2-DIFLUOROETHYLENE. Retrieved from [Link]

  • Environment and Climate Change Canada. (n.d.). Fact sheet: 1,2-dichloropropane. Retrieved from [Link]

  • Olah, G. A., & Mo, Y. K. (1972). Improved synthesis of 2-chloro-2-fluoropropane. The Journal of Organic Chemistry, 37(6), 1028–1029.
  • Google Patents. (2009). Process for the preparation of a dichloropropanol product.
  • Ameduri, B., et al. (2001). Synthesis of fluorinated telomers Part 7. Telomerization of 1,1-difluoro-2-chloroethylene and 1,2-difluoro-1,2 dichloroethylene with methanol. New Journal of Chemistry. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Navigating the Decomposition of 1,2-Dichloro-2-fluoropropane: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the decomposition of 1,2-dichloro-2-fluoropropane. As Senior Application Scientists with extensive field experience, we've compiled this guide to address the common challenges and questions that arise during its experimental use. This resource is designed to provide not just procedural steps, but the underlying rationale to empower you to troubleshoot and optimize your reactions effectively. Given the limited direct literature on this compound, many of the principles and troubleshooting strategies outlined here are expertly extrapolated from well-studied analogous compounds, such as 1,2-dichloropropane and 1,2-dichloroethane.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound?

A1: Based on the chemistry of similar halogenated propanes, the two primary decomposition pathways for this compound are thermal decomposition (pyrolysis) and base-catalyzed dehydrohalogenation .

  • Thermal Decomposition: This pathway involves heating the compound in the gas phase, typically at temperatures ranging from 300 to 500°C.[1][2] The primary reaction is the elimination of hydrogen chloride (HCl) or hydrogen fluoride (HF) to form various chloro-fluoro-propenes. The exact product distribution will depend on the temperature and residence time.

  • Base-Catalyzed Dehydrohalogenation: In the presence of a strong base, such as potassium hydroxide (KOH) in an alcoholic solvent, this compound will undergo an elimination reaction to form an alkene.[3] This is often a more controlled method for decomposition compared to pyrolysis.

Q2: What are the expected major products from the decomposition of this compound?

A2: The expected major products are isomers of chloro-fluoro-propene, resulting from the elimination of either HCl or HF. The regioselectivity of the elimination (i.e., which hydrogen and which halogen are removed) will determine the specific isomers formed. Plausible products include:

  • 2-chloro-1-fluoropropene
  • 1-chloro-2-fluoropropene
  • 3-chloro-2-fluoropropene

The relative stability of the resulting alkene and the nature of the transition state will influence the product distribution.

Q3: My thermal decomposition is yielding a complex mixture of products. What could be the cause?

A3: A complex product mixture in thermal decomposition often points to secondary reactions and lack of selectivity. Here are some potential causes and solutions:

  • High Temperatures: Excessively high temperatures can lead to C-C bond cleavage and the formation of smaller hydrocarbons and more complex chlorinated/fluorinated species.

    • Troubleshooting: Systematically lower the reaction temperature in increments of 20-30°C to find the optimal balance between conversion and selectivity.

  • Long Residence Times: Extended time in the hot zone of the reactor can promote secondary decomposition of the initial products.

    • Troubleshooting: Increase the flow rate of the carrier gas or reduce the reactor volume to decrease the residence time.

  • Surface-Catalyzed Reactions: The material of your reactor can influence the reaction. Active sites on the surface can catalyze undesired side reactions.

    • Troubleshooting: If using a metal reactor, consider passivation or using a quartz or glass-lined reactor for better inertness.[1]

Q4: I am observing rapid catalyst deactivation during my catalytic cracking experiment. What are the likely reasons?

A4: Catalyst deactivation is a common issue in the catalytic cracking of halogenated hydrocarbons. The primary culprits are typically:

  • Coke Formation: At elevated temperatures, organic molecules can decompose on the catalyst surface to form carbonaceous deposits (coke), which block active sites.

  • Halide Poisoning: The generated HCl and HF can react with and alter the catalyst's active sites, leading to a loss of activity.

  • Presence of Water: Even trace amounts of water can negatively impact the activity and stability of some catalysts, like zeolites, by altering the active centers.[4]

Troubleshooting Strategies for Catalyst Deactivation:

Issue Explanation Troubleshooting Steps
Coke Formation Carbonaceous deposits block active sites.- Lower the reaction temperature. - Introduce a co-feed of a mild oxidizing agent (e.g., CO2) to burn off coke. - Periodically regenerate the catalyst by controlled oxidation.
Halide Poisoning Reaction of HCl/HF with catalyst active sites.- Select catalysts known for their stability in acidic environments. - Co-feed a small amount of a base or use a basic catalyst support to neutralize the acidic byproducts.
Water Contamination Water alters the active sites of the catalyst.- Ensure all reactants and carrier gases are thoroughly dried before entering the reactor. - Use a guard bed of a suitable desiccant upstream of the reactor.

Troubleshooting Guide

Problem 1: Low Conversion of this compound in Thermal Decomposition

Potential Cause Explanation Recommended Action
Insufficient Temperature The activation energy for the decomposition reaction has not been reached.Gradually increase the reactor temperature in 25°C increments.
Short Residence Time The molecules are not spending enough time in the heated zone to react.Decrease the flow rate of the carrier gas or use a larger volume reactor.
Inert Nature of C-F Bond The carbon-fluorine bond is significantly stronger than the carbon-chlorine bond, making dehydrofluorination more difficult than dehydrochlorination.Focus on optimizing conditions for dehydrochlorination first, which is the more likely initial decomposition step.

Problem 2: Poor Selectivity in Base-Catalyzed Dehydrohalogenation

Potential Cause Explanation Recommended Action
Base Strength/Concentration A very strong or highly concentrated base can promote competing substitution reactions (e.g., formation of alcohols or ethers).Use a slightly weaker base or a lower concentration of the strong base. Consider using a bulkier base like potassium tert-butoxide to favor elimination over substitution.
Reaction Temperature Higher temperatures can sometimes lead to side reactions.Run the reaction at a lower temperature for a longer period.
Solvent Choice The polarity of the solvent can influence the reaction pathway.Experiment with different alcoholic solvents (e.g., ethanol, isopropanol, t-butanol) to find the optimal medium for elimination.

Experimental Protocols

Protocol 1: Gas-Phase Thermal Decomposition of this compound

Objective: To decompose this compound via pyrolysis and analyze the resulting products.

Materials:

  • This compound

  • Inert carrier gas (e.g., Nitrogen or Argon)

  • Gas-tight syringes

  • Tube furnace with temperature controller

  • Quartz reactor tube

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

  • Cold trap (e.g., liquid nitrogen or dry ice/acetone bath)

Procedure:

  • Set up the tube furnace with the quartz reactor tube secured inside.

  • Establish a steady flow of the inert carrier gas through the reactor.

  • Heat the furnace to the desired reaction temperature (start with a range of 350-450°C).[1]

  • Once the temperature is stable, introduce a known amount of this compound into the carrier gas stream using a syringe pump.

  • Pass the reactor effluent through a cold trap to collect the condensable products.

  • Analyze the collected products using GC-MS to identify and quantify the components.

  • Vary the temperature and flow rate to study their effects on conversion and product distribution.

Protocol 2: Base-Catalyzed Dehydrohalogenation of this compound

Objective: To decompose this compound using a strong base and identify the major alkene products.

Materials:

  • This compound

  • Potassium hydroxide (KOH)

  • Ethanol (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

  • NMR spectrometer for product analysis

Procedure:

  • Dissolve a molar excess of KOH in anhydrous ethanol in the round-bottom flask with stirring.

  • Add this compound to the flask.

  • Attach the reflux condenser and heat the mixture to reflux for a specified time (e.g., 2-4 hours).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water and a small amount of a non-polar organic solvent (e.g., diethyl ether or dichloromethane).

  • Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.

  • Remove the solvent using a rotary evaporator.

  • Analyze the resulting product mixture by NMR spectroscopy to determine the structure of the alkene products.

Visualizations

Decomposition Pathways of this compound

DecompositionPathways A This compound B Thermal Decomposition (Pyrolysis) A->B Heat (300-500°C) C Base-Catalyzed Dehydrohalogenation A->C Strong Base (e.g., KOH) D Chloro-fluoro-propene Isomers + HCl / HF B->D C->D

Caption: Primary decomposition routes for this compound.

Troubleshooting Workflow for Low Conversion in Thermal Decomposition

TroubleshootingWorkflow Start Low Conversion Observed CheckTemp Is Temperature Sufficient? Start->CheckTemp IncreaseTemp Increase Temperature CheckTemp->IncreaseTemp No CheckTime Is Residence Time Adequate? CheckTemp->CheckTime Yes IncreaseTemp->CheckTemp DecreaseFlow Decrease Carrier Gas Flow Rate CheckTime->DecreaseFlow No ConsiderBond Consider C-F Bond Strength CheckTime->ConsiderBond Yes DecreaseFlow->CheckTime End Optimized Conversion ConsiderBond->End

Caption: A logical workflow for addressing low conversion rates.

References

  • Holbrook, K. A., & Marsh, A. R. W. (1972). Gas-phase pyrolysis of 1,2-dichloropropane. Transactions of the Faraday Society, 68, 957-965. [Link]

  • Wikipedia. (n.d.). Dehydrohalogenation. Retrieved from [Link]

  • Google Patents. (1994). Process for converting 1,2-dichloropropane to propylene.
  • Longdom Publishing. (n.d.). Theoretical and Applied Aspects of 1,2-Dichloroethane Pyrolysis. Retrieved from [Link]

  • MDPI. (n.d.). CFD Simulation of an Industrial Reactor for Thermal Cracking of 1,2-Dichloroethane. Retrieved from [Link]

  • Google Patents. (1992). Process for producing a 2,2-difluoropropane.
  • National Center for Biotechnology Information. (n.d.). 1,2-Dichloropropane. PubChem. Retrieved from [Link]

  • ACS Publications. (2022). Effect of Trace Water on the 1,2-Dichloroethane Cracking over Zeolite Catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrolysis of 1, 2-dichloropropane. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

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Technical Support Center: A Guide to Preventing Dehydrohalogenation of 1,2-Dichloro-2-fluoropropane

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals who utilize 1,2-Dichloro-2-fluoropropane in their work. Unwanted dehydrohalogenation can lead to the formation of impurities, reduction in yield, and compromised experimental integrity. This document provides a comprehensive resource, structured in a question-and-answer format, to troubleshoot and prevent this common side reaction.

Frequently Asked Questions (FAQs)

Q1: What exactly is dehydrohalogenation of this compound, and why is it a problem?

A: Dehydrohalogenation is an elimination chemical reaction that removes a hydrogen (H) atom and a halogen (X) atom from adjacent carbons in a molecule, typically resulting in the formation of an alkene (a carbon-carbon double bond).[1][2] In the case of this compound (CH₃-CFCl-CH₂Cl), this process involves the loss of a molecule of hydrogen chloride (HCl).

This reaction is problematic because it converts your starting material into undesired olefinic impurities, which can complicate purification, reduce the yield of your target molecule, and potentially introduce reactive species into your experiment.

The reaction typically proceeds through a bimolecular elimination (E2) mechanism, especially in the presence of a strong base.[3][4] The base abstracts a proton from a carbon adjacent to the carbon bearing the leaving group (a chlorine atom). Simultaneously, a double bond forms, and the chloride ion is expelled. Due to the structure of this compound, two constitutional isomers can be formed, as illustrated below.

Caption: Potential dehydrohalogenation pathways for this compound.

Q2: What experimental conditions are known to promote this unwanted reaction?

A: Dehydrohalogenation is typically favored by specific experimental conditions:

  • Strong Bases: The presence of strong bases is the most common cause.[5] Bases like potassium hydroxide (KOH), sodium hydroxide (NaOH), and alkoxides such as potassium tert-butoxide (KOtBu) or sodium ethoxide (NaOEt) readily promote elimination.[6][7]

  • High Temperatures: Heating reaction mixtures that contain alkyl halides and bases will favor elimination over competing reactions like nucleophilic substitution. Elevated temperatures provide the necessary activation energy for the elimination pathway.

  • Solvent Choice: The solvent system plays a critical role. For instance, using potassium hydroxide in an alcoholic solvent (ethanolic KOH) is a classic method for inducing dehydrohalogenation, as it increases the basicity of the hydroxide ion.

Q3: My stored this compound shows signs of degradation over time. What could be the cause?

A: Long-term degradation of halogenated hydrocarbons, even without the deliberate addition of a strong base, is often due to slow decomposition catalyzed by trace impurities. This can include:

  • Trace Moisture: Water can slowly hydrolyze the compound, releasing HCl, which can then catalyze further degradation.

  • Metal Surfaces: Contact with certain metals can initiate decomposition, especially if the protective oxide layer on the metal is compromised.[8]

  • Light and Air (Oxygen): Photo-oxidation can generate radical species that lead to decomposition pathways.[8]

To ensure long-term stability, it is crucial to store this compound in a cool, dark place, under an inert atmosphere (e.g., nitrogen or argon), and in appropriate containers (e.g., glass or passivated metal). The addition of chemical stabilizers is also a common industrial practice.[8][9][10]

Q4: How can I definitively confirm that dehydrohalogenation is occurring in my experiment?

A: The most reliable and widely used method for detecting and quantifying the volatile alkene byproducts of dehydrohalogenation is Gas Chromatography-Mass Spectrometry (GC-MS) .[11] This technique separates the components of your reaction mixture and provides a mass spectrum for each, allowing for unambiguous identification of the elimination products (e.g., 3-Chloro-2-fluoroprop-1-ene and 1-Chloro-2-fluoroprop-1-ene). Analysis of the reaction effluent by titration for liberated HCl is another method used to quantify the conversion.[12]

Troubleshooting Guide for Unwanted Elimination

This section provides a systematic approach to diagnosing and solving issues with dehydrohalogenation during your experiments.

G start Problem: Unwanted Alkene Byproduct Detected (via GC-MS) analysis Analyze Reaction Conditions start->analysis check_base Is the base too strong or non-hindered? analysis->check_base Evaluate Base check_temp Is the reaction temperature too high? analysis->check_temp Evaluate Temperature check_solvent Is the solvent promoting elimination? analysis->check_solvent Evaluate Solvent solve_base Solution: 1. Use a weaker base (e.g., K₂CO₃). 2. Use a sterically hindered base (e.g., KOtBu, if regioselectivity is desired). check_base->solve_base Yes solve_temp Solution: 1. Run the reaction at a lower temperature. 2. Perform a temperature optimization study. check_temp->solve_temp Yes solve_solvent Solution: 1. Switch to an aprotic solvent (e.g., THF, Toluene). 2. Avoid alcoholic solvents. check_solvent->solve_solvent Yes end_node Problem Resolved: Minimized Dehydrohalogenation solve_base->end_node solve_temp->end_node solve_solvent->end_node

Caption: Troubleshooting workflow for diagnosing and resolving dehydrohalogenation.

Mitigation Strategy 1: Judicious Selection of the Base

The choice of base is the most critical factor. The E2 mechanism's rate is directly dependent on the concentration and strength of the base used.[4][13]

Causality: Strong, unhindered bases like hydroxide (OH⁻) or ethoxide (EtO⁻) are small enough to easily access and abstract a β-hydrogen, initiating the elimination cascade. By choosing a base that is either weaker or bulkier, you can kinetically disfavor this pathway.

BaseAbbreviationApprox. pKₐH (Conjugate Acid)Characteristics & Recommendation
Potassium HydroxideKOH15.7 (H₂O)Strong, Unhindered. Highly prone to causing dehydrohalogenation. Avoid if elimination is a concern.
Sodium EthoxideNaOEt16 (Ethanol)Strong, Unhindered. Classic reagent for inducing elimination. Avoid.
Potassium tert-ButoxideKOtBu18 (tert-Butanol)Strong, Sterically Hindered. Its bulk can sometimes suppress elimination at certain sites or favor the less-substituted (Hofmann) product.[14] Use with caution at low temperatures.
1,8-Diazabicycloundec-7-eneDBU13.5 (in MeCN)Strong, Non-nucleophilic, Hindered. Often used for eliminations, but can be milder than alkoxides. Use with caution.
Potassium CarbonateK₂CO₃10.3 (HCO₃⁻)Weak Base. Generally insufficient for dehydrohalogenation of alkyl halides. Recommended starting point.
TriethylamineEt₃N10.75 (in H₂O)Weak, Hindered Organic Base. Often used as an acid scavenger. Unlikely to cause significant elimination. Recommended.
Mitigation Strategy 2: Temperature and Reaction Time Control

Temperature dictates the energy of the system and can influence whether a reaction is under kinetic or thermodynamic control.[15][16][17]

Causality: Elimination reactions generally have a higher activation energy than substitution reactions. By increasing the temperature, you provide more molecules with sufficient energy to overcome this barrier, thus increasing the rate of the unwanted elimination side reaction.

  • Kinetic Control (Low Temperature): At lower temperatures (e.g., 0 °C or below), reactions are often irreversible, and the major product is the one that forms the fastest (the kinetic product).[15] By keeping the temperature low, you can often favor the desired reaction (e.g., substitution) over the higher-energy elimination pathway.

  • Thermodynamic Control (High Temperature): At higher temperatures, reactions can become reversible, allowing an equilibrium to be established. The product distribution will then reflect the thermodynamic stability of the products.[15][16]

  • Reaction Time: Longer reaction times, especially at elevated temperatures, increase the likelihood of thermodynamic control and the potential for side reactions to occur.[16]

Recommendation: Always start experiments at a low temperature (e.g., 0 °C or -20 °C) and only warm the reaction if absolutely necessary. Monitor the reaction closely to avoid unnecessarily long reaction times.

Key Experimental Protocols

Protocol 1: Monitoring Dehydrohalogenation by GC-MS

This protocol provides a general method for detecting the alkene byproducts.

  • Sample Preparation: At desired time points, withdraw a ~50 µL aliquot from the reaction mixture. Quench the aliquot by diluting it into 1 mL of a suitable solvent (e.g., ethyl acetate or dichloromethane) containing an internal standard (e.g., dodecane).

  • GC-MS Instrument Conditions (Example):

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium, constant flow at 1.0 mL/min.

    • Oven Program: 40 °C (hold 2 min), ramp to 250 °C at 15 °C/min, hold for 5 min.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Mass Range: 40-300 amu.

  • Data Analysis:

    • Identify the retention times for the starting material and potential products.

    • Confirm the identity of product peaks by comparing their mass spectra to a library or by interpreting the fragmentation patterns. The molecular ions for the products (C₃H₄ClF) would be m/z 94.

Protocol 2: Stabilization of this compound for Storage

To prevent slow decomposition during storage, a stabilizer can be added.

  • Select a Stabilizer: Basic nitrogenous organic compounds like triethylamine or hindered phenols like BHT (Butylated hydroxytoluene) are effective acid scavengers and antioxidants.[8][10] Ortho-esters can also be used.[9]

  • Inert Atmosphere: Before adding the stabilizer, ensure the storage vessel containing the this compound is under an inert atmosphere (e.g., by purging with argon or nitrogen).

  • Addition: Using a microliter syringe, add the chosen stabilizer to achieve a final concentration between 0.01% and 0.5% by weight. For example, to a 100 g bottle, add 10-500 mg of the stabilizer.

  • Storage: Seal the container tightly, wrap with paraffin film, and store in a cool, dark, and well-ventilated location away from incompatible materials.

References

  • askIITians. (2025).
  • Perlego. (n.d.). Dehydrohalogenation of Alkyl Halides | Overview & Research Examples.
  • ScienceDirect. (n.d.).
  • Chemistry LibreTexts. (2023). 2.9: The Mechanism of the E2 Reaction.
  • Online Chemistry Notes. (2021).
  • University of Calgary. (n.d.).
  • chemeurope.com. (n.d.).
  • The Organic Chemistry Tutor. (2016). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. YouTube.
  • Wikipedia. (n.d.).
  • Google Patents. (1969).
  • Unacademy. (n.d.).
  • Google Patents. (1971).
  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
  • Master Organic Chemistry. (2025). Mechanism of the E2 Reaction.
  • BenchChem. (n.d.). Detecting Dichloropropanols: A Guide to Analytical Methods.
  • P2 InfoHouse. (n.d.). Stabilizing Halogenated Solvents Thwarts Undesirable Reactions.
  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
  • Chemistry LibreTexts. (2021). 8.1: E2 Reaction.
  • Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products.
  • Google Patents. (1950).

Sources

Navigating the Reactive Landscape of 1,2-Dichloro-2-fluoropropane: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,2-Dichloro-2-fluoropropane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for handling this halogenated alkane. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to ensure the safety and success of your experiments by anticipating and preventing potential reactivity issues.

A Note on Scientific Rigor

It is crucial to acknowledge that while this compound is utilized in various applications, comprehensive, publicly available data on its chemical incompatibilities are limited. Therefore, this guide synthesizes information from the known reactivity of the closely related and well-studied compound, 1,2-Dichloropropane, alongside fundamental principles of halogenated alkane chemistry.[1] All recommendations should be validated on a small scale before proceeding with larger-scale experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction involving this compound turned dark and produced an unexpected precipitate. What could be the cause?

A1: This is a common observation when a halogenated alkane undergoes a reaction with an incompatible reagent. The darkening of the solution and precipitate formation often indicate decomposition or an unintended side reaction. Several factors could be at play:

  • Presence of a Strong Base: Strong bases can induce dehydrohalogenation (elimination of HCl or HF), leading to the formation of unsaturated compounds that can polymerize or decompose, resulting in a dark, tarry precipitate.

  • Reaction with Metals: Certain metals, especially finely powdered or reactive metals like alkali metals, alkaline earth metals, and aluminum, can react vigorously with halogenated alkanes.[2] This can lead to the formation of organometallic compounds or radical-initiated decomposition pathways.

  • Contamination: The presence of impurities in your starting materials or solvents can catalyze decomposition.

Troubleshooting Steps:

  • Re-evaluate your reagents: Ensure that no strong bases were inadvertently introduced into your reaction mixture.

  • Check your reaction vessel: Avoid using containers made of reactive metals like aluminum, especially if there's a possibility of moisture, which can initiate a reaction.

  • Purify your reagents: If you suspect contamination, purify your this compound and other reagents before use.

Q2: I am planning a reaction with a strong oxidizing agent in the presence of this compound as a solvent. Are there any potential hazards?

A2: Yes, this is a significant concern. The combination of a halogenated alkane with a strong oxidizing agent can lead to a violent or even explosive reaction. While the carbon-halogen bonds in this compound are relatively stable, strong oxidizers can initiate a reaction, particularly at elevated temperatures or in the presence of a catalyst.

Causality: The reaction between a halogenated alkane and a strong oxidizer can generate highly reactive radical species, leading to a runaway reaction. The energy released can be substantial, posing a significant safety risk.

Recommendation: It is strongly advised to avoid using this compound with strong oxidizing agents. If a chlorinated solvent is necessary, consider a more inert option and always perform a thorough risk assessment and small-scale trial under controlled conditions.

Q3: Can I use this compound with strong acids?

A3: Caution is advised. While generally more stable towards acids than bases, prolonged contact with strong acids, especially at elevated temperatures, can cause decomposition of this compound. This can lead to the release of corrosive and toxic hydrogen halides (HCl and HF).

Q4: What is the expected reactivity of this compound with alkali metals?

A4: Based on the known reactivity of similar compounds, the reaction of this compound with alkali metals (e.g., sodium, potassium, lithium) is expected to be extremely vigorous and potentially explosive.[2][3] Alkali metals are powerful reducing agents and can readily cleave the carbon-halogen bonds, leading to a highly exothermic reaction.[2][3]

Experimental Causality: This reaction proceeds via a radical or carbanionic pathway, generating highly reactive intermediates that can lead to a rapid and uncontrolled release of energy.

Protocol: NEVER mix this compound with alkali metals unless you are specifically trained and equipped to handle such hazardous reactions, and it is a deliberate and controlled part of your synthetic procedure.

Summary of Incompatible Reagents

Incompatible Reagent ClassPotential HazardRationale
Strong Oxidizing Agents Violent reaction, fire, or explosion.Can initiate radical chain reactions, leading to rapid and uncontrolled energy release.
Strong Bases Dehydrohalogenation, formation of unsaturated compounds, polymerization, and decomposition.The base can abstract a proton, leading to the elimination of a halide and the formation of a double bond.
Alkali and Alkaline Earth Metals Vigorous to explosive reaction.These metals are strong reducing agents that readily react with the carbon-halogen bonds.[2][3]
Powdered Metals (e.g., Al, Zn) Potential for vigorous reaction, especially in the presence of moisture or at elevated temperatures.The high surface area of powdered metals increases their reactivity, which can lead to the formation of organometallic reagents or catalyze decomposition.
Strong Acids Decomposition, especially at elevated temperatures, releasing toxic and corrosive hydrogen halides.Can promote elimination or substitution reactions, leading to the breakdown of the molecule.

Decision Workflow for Reagent Compatibility

Compatibility_Workflow start Start: Assess Reagent for Use with This compound is_strong_oxidizer Is the reagent a strong oxidizing agent? start->is_strong_oxidizer is_strong_base Is the reagent a strong base? is_strong_oxidizer->is_strong_base No incompatible INCOMPATIBLE Do Not Mix is_strong_oxidizer->incompatible Yes is_alkali_metal Is the reagent an alkali or alkaline earth metal? is_strong_base->is_alkali_metal No is_strong_base->incompatible Yes is_powdered_metal Is the reagent a powdered metal? is_alkali_metal->is_powdered_metal No is_alkali_metal->incompatible Yes is_strong_acid Is the reagent a strong acid? is_powdered_metal->is_strong_acid No caution POTENTIALLY INCOMPATIBLE Proceed with extreme caution. Conduct small-scale test. is_powdered_metal->caution Yes is_strong_acid->caution Yes compatible Likely Compatible Monitor reaction closely. is_strong_acid->compatible No

Caption: Decision workflow for assessing reagent compatibility with this compound.

Experimental Protocol: Safe Handling and Quenching of this compound in a Reaction Mixture

This protocol outlines a general procedure for the safe use of this compound as a solvent and its subsequent quenching. This is a representative workflow and must be adapted to the specific needs of your experiment.

I. Pre-Reaction Setup

  • Risk Assessment: Conduct a thorough risk assessment, considering all reagents and potential reaction products.

  • Fume Hood: Perform all operations in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Inert Atmosphere: If your reaction is sensitive to air or moisture, ensure your glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Glassware Check: Inspect all glassware for cracks or defects.

II. Reaction Procedure

  • Solvent Addition: Add the desired amount of this compound to the reaction vessel.

  • Reagent Addition: Add other reagents slowly and in a controlled manner. Monitor the reaction temperature.

  • Temperature Control: Use a cooling bath (e.g., ice-water bath) to manage any exotherms, especially during reagent addition.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, GC-MS, NMR).

III. Work-up and Quenching

  • Cooling: Once the reaction is complete, cool the reaction mixture to 0 °C in an ice-water bath.

  • Quenching Solution: Prepare a quenching solution. For many reactions, this will be a weak aqueous acid (e.g., 1M HCl) or a saturated aqueous solution of a salt (e.g., NH4Cl). Avoid using strong bases for quenching unless your specific procedure requires it and you have assessed the risks.

  • Slow Addition: Slowly and carefully add the quenching solution to the reaction mixture with vigorous stirring. Monitor for any gas evolution or temperature increase.

  • Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent.

  • Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate the solvent using a rotary evaporator.

IV. Waste Disposal

  • Segregation: Dispose of all halogenated waste in a designated, properly labeled waste container.

  • Regulations: Follow all local and institutional regulations for hazardous waste disposal.

Visualizing the Quenching Workflow

Quenching_Workflow start Reaction Completion cool Cool Reaction to 0 °C start->cool prepare_quench Prepare Quenching Solution (e.g., weak acid or salt solution) cool->prepare_quench add_quench Slowly Add Quenching Solution with Vigorous Stirring prepare_quench->add_quench separate Phase Separation in Separatory Funnel add_quench->separate extract Aqueous Layer Extraction separate->extract dry_concentrate Dry and Concentrate Organic Layers extract->dry_concentrate waste Dispose of Halogenated Waste dry_concentrate->waste

Caption: A typical experimental workflow for quenching a reaction involving this compound.

By understanding the potential incompatibilities and following safe laboratory practices, you can confidently and safely incorporate this compound into your research endeavors. Always prioritize safety and perform thorough risk assessments before beginning any new experimental procedure.

References

  • Material Safety Data Sheet 1,2-Dichloropropane, 98%. (n.d.). Exposome-Explorer.
  • 1,2-Dichloropropane | ToxFAQs™. (n.d.). ATSDR - CDC.
  • 1,2-DICHLOROPROPANE. (n.d.). CAMEO Chemicals - NOAA.
  • BNLCHEMICALSTORAGEANDC... (n.d.). NYU.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • Alkali Metals and Chlorine. Dangerous reaction! Handle chlorine with EXTREME care! (2023, March 18). YouTube.
  • Thermodynamic Study of Decomposition of Dichlorodifluoromethane in Thermal Plasma. (n.d.). ResearchGate.
  • Effects of environmental factors on 1,3-dichloropropene hydrolysis in water and soil. (n.d.). PubMed.
  • Chemical Safety Data Sheet MSDS / SDS - this compound. (2024, December 21). ChemicalBook.
  • Chemical Resistance Chart. (n.d.). Burkert.
  • Reacting alkali metals with chlorine. (2015, January 10). YouTube.
  • Thermal Decomposition Kinetics and Compatibility of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN). (2021, July 27). PubMed Central.
  • Hydrolysis of 1, 3‐dichloropropene in dilute aqueous solution. (n.d.). Scilit.
  • Hydrolysis Reactions. (2020, April 5). YouTube.
  • The study of the process of joint thermal decomposition of chlorodifluoromethane and dichlorofluoromethane. (n.d.). Fluorine Notes.
  • Reactions of Main Group Elements with Halogens. (2023, June 30). Chemistry LibreTexts.
  • Reactions of the Alkali Metals. (2025, January 15). YouTube.
  • CHEMICAL COMPATIBILITY CHART Metallic Materials Used in Bal Seal Products. (n.d.). Bal Seal Engineering.
  • Cyclopropane chemistry. Part III. Thermal decomposition of some halogenopolyfluorocyclopropanes. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Chemical Compatibility Chart. (n.d.).
  • Reactions of Alkali Metals with Chlorine. (n.d.). Mahida Academy-Building Futures.
  • Formation of toxic compounds in the thermal decomposition of 1,3-dichloropropene. (2025, May 8). Open Research Newcastle - Figshare.
  • C H E M G U I D E. (n.d.). Versa-Matic.
  • Chemical Compatibility. (n.d.). IDEX Health & Science.
  • Chemical Incompatibility List. (n.d.). Scribd.

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Technical Support Center: Optimizing Reaction Conditions for 1,2-Dichloro-2-fluoropropane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,2-Dichloro-2-fluoropropane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing its synthesis and troubleshooting common experimental challenges. Our focus is on explaining the causality behind experimental choices to ensure both success and scientific rigor in your work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered when working with this compound and its related chemistries.

Q1: What is the primary industrial method for synthesizing this compound?

The most common and industrially relevant method is a halogen exchange reaction .[1] This process typically involves the fluorination of a chlorinated propane precursor, such as 1,2,2-trichloropropane, using a potent fluorinating agent. Anhydrous hydrogen fluoride (HF) is a frequently used agent for this transformation, often requiring the presence of a Lewis acid catalyst like a metal halide to facilitate the exchange of a chlorine atom for a fluorine atom.[1]

Q2: What are the critical safety precautions for this type of reaction?

Safety is paramount. The reagents involved are hazardous and require strict handling protocols.

  • Anhydrous Hydrogen Fluoride (HF): HF is extremely corrosive, toxic, and can cause severe, deep-tissue burns that may not be immediately painful.[1] All work must be conducted in a specialized fume hood designed for corrosive gases. An emergency plan, including the immediate availability of calcium gluconate gel for skin exposure, is non-negotiable.

  • Chlorinated Solvents/Reagents: These compounds are often volatile and can be toxic or carcinogenic.[2] Proper ventilation and appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., Viton™ or butyl rubber) and tightly fitting safety goggles, are mandatory.[2]

  • Pressure Buildup: Halogen exchange reactions can generate gaseous byproducts (e.g., HCl), leading to pressure buildup in a sealed reactor. Ensure the reaction vessel is appropriately rated for pressure and equipped with a pressure relief system.

Q3: How can I effectively monitor the progress of my reaction?

In-process monitoring is crucial for optimization and safety. The recommended method is Gas Chromatography-Mass Spectrometry (GC-MS) .

  • Sampling: Carefully withdraw a small aliquot from the reaction mixture.

  • Quenching: Immediately quench the aliquot in a suitable solvent containing an internal standard (e.g., undecane) to stop the reaction.

  • Analysis: Analyze the quenched sample by GC-MS. This will allow you to separate and identify the starting material, the desired this compound product, intermediates, and potential byproducts.[3][4] The disappearance of the starting material peak and the appearance of the product peak will track the reaction's conversion over time. A Micro GC can provide near real-time data for rapid process optimization.[5]

Q4: What are the most common impurities or byproducts I should expect?

The primary byproducts arise from competing side reactions:

  • Elimination Products: Dehydrochlorination can lead to the formation of various chloro-fluoropropene isomers. This is often favored by high temperatures or the presence of basicity in the reaction medium.[6]

  • Over-fluorinated Products: If the reaction is too aggressive or the stoichiometry is incorrect, multiple chlorine atoms may be substituted, leading to di- or tri-fluorinated propanes.

  • Isomeric Products: The starting chlorinated propane may contain isomers, or the reaction conditions may promote rearrangement, resulting in other dichlorofluoropropane isomers.[7]

Part 2: Troubleshooting Guide for Common Issues

This section provides a structured approach to diagnosing and solving specific problems encountered during the synthesis.

Diagram: Troubleshooting Workflow for Low Yield

G start Problem: Low Yield of This compound check_conversion Is Starting Material (SM) Conversion Low? (Check GC) start->check_conversion Yes high_byproducts Is SM Conversion High, but Product Yield Low? start->high_byproducts No cause_temp Cause: Low Temperature check_conversion->cause_temp cause_catalyst Cause: Inactive Catalyst check_conversion->cause_catalyst cause_time Cause: Insufficient Time check_conversion->cause_time check_elimination Are Elimination Products (Propenes) Observed? high_byproducts->check_elimination check_over_fluorination check_over_fluorination high_byproducts->check_over_fluorination solution_temp Solution: Incrementally increase temperature. cause_temp->solution_temp solution_catalyst Solution: Use fresh/activated catalyst. Ensure anhydrous conditions. cause_catalyst->solution_catalyst solution_time Solution: Extend reaction time and monitor by GC. cause_time->solution_time check_overfluorination Are Over-fluorinated Products Observed? check_elimination->check_overfluorination No cause_elimination_temp Cause: Temperature Too High check_elimination->cause_elimination_temp Yes cause_elimination_base Cause: Unintended Basicity check_elimination->cause_elimination_base Yes cause_overfluorination Cause: Excess Fluorinating Agent check_overfluorination->cause_overfluorination Yes solution_elimination_temp Solution: Reduce reaction temperature. cause_elimination_temp->solution_elimination_temp solution_elimination_base Solution: Ensure neutral pH. Use non-basic fluorinating agent. cause_elimination_base->solution_elimination_base solution_overfluorination Solution: Adjust stoichiometry. Use <= 1.0 eq of fluorinating agent. cause_overfluorination->solution_overfluorination

Caption: A decision tree for troubleshooting low product yield.

Detailed Troubleshooting Table
Problem Potential Cause Scientific Explanation & Recommended Solution
1. Low or No Conversion of Starting Material A. Insufficient Reaction Temperature Causality: The activation energy for the C-Cl bond cleavage and C-F bond formation is not being met. Halogen exchange is an endothermic process requiring significant thermal input. Solution: Cautiously and incrementally increase the reaction temperature in 5-10 °C intervals. Monitor the conversion by GC-MS at each new setpoint to find the optimal balance between reaction rate and side reactions.
B. Inactive or Poisoned Catalyst Causality: Lewis acid catalysts (e.g., metal halides) are highly susceptible to moisture. Water will hydrolyze the catalyst, rendering it inactive for halogen exchange. Solution: Ensure all reagents and solvents are rigorously dried and the reaction is performed under an inert atmosphere (e.g., N₂ or Argon). Use a freshly opened or properly stored catalyst.
2. High Levels of Elimination Byproducts (e.g., 2-chloro-3-fluoropropene) A. Reaction Temperature is Too High Causality: Elimination reactions (E2 mechanism) have a higher activation energy but also a more positive entropy change than substitution reactions (SN2). At elevated temperatures, the entropy term (TΔS) becomes more significant, making elimination the dominant pathway.[6] Solution: Reduce the reaction temperature. The goal is to find the minimum temperature at which substitution occurs at an acceptable rate while elimination is suppressed.
B. Presence of Basicity Causality: Elimination is base-catalyzed. The presence of an unintentional base (e.g., from impurities or basic packing material) will abstract a proton, facilitating the elimination of HCl. Solution: Ensure the reaction medium is neutral or slightly acidic. If using a reagent that generates a basic byproduct, consider a non-basic alternative. Some modern deoxyfluorination reagents like PyFluor are designed specifically to have high selectivity against elimination.[8]
3. Formation of Over-fluorinated Impurities A. Incorrect Reactant Stoichiometry Causality: If the fluorinating agent is present in excess, it can continue to react with the desired product, substituting a second chlorine atom. Solution: Carefully control the stoichiometry. Use a molar ratio of fluorinating agent to the trichloropropane precursor of 1.0 or slightly less. Add the fluorinating agent slowly and monitor the reaction progress closely by GC to stop the reaction upon consumption of the starting material.
4. Presence of Isomeric Products A. Impure Starting Material Causality: The synthesis of the trichloropropane precursor via free-radical chlorination can produce a mixture of constitutional isomers.[7] If the starting material is a mixture, the product will also be a mixture. Solution: Analyze the purity and isomeric composition of your starting material by GC-MS and NMR before starting the reaction. Purify the precursor if necessary.
B. Catalyst-Induced Isomerization Causality: Under harsh conditions or with highly active Lewis acid catalysts, carbocation intermediates can form, which are susceptible to hydride or alkyl shifts, leading to skeletal rearrangements and the formation of isomers. Solution: Screen different catalysts. A milder Lewis acid may prevent isomerization. Lowering the reaction temperature can also reduce the likelihood of carbocation formation and subsequent rearrangement.

Part 3: Experimental Protocols & Data

Diagram: Reaction Pathway vs. Side Pathway

G cluster_main Desired Substitution Pathway (SN2-like) cluster_side Undesired Elimination Pathway (E2) SM 1,2,2-Trichloropropane TS1 [Transition State] SM->TS1 + F⁻ (from HF/Catalyst) Pdt This compound (PRODUCT) TS1->Pdt - Cl⁻ SM2 1,2,2-Trichloropropane TS2 [Transition State] SM2->TS2 + Base (High Temp) ByPdt 2-Chloro-3-fluoropropene (BYPRODUCT) TS2->ByPdt - HCl

Caption: Competing substitution and elimination reaction pathways.

Protocol 1: General Procedure for Halogen Exchange Fluorination

This protocol is a representative example and must be adapted and optimized for specific laboratory conditions and scales. A thorough risk assessment is mandatory before execution.

  • Reactor Preparation: Assemble a pressure-rated reactor equipped with a magnetic stirrer, thermocouple, pressure gauge, and inlet/outlet valves. Dry the reactor thoroughly under vacuum with heating. Backfill with an inert atmosphere (e.g., Nitrogen).

  • Reagent Charging: Charge the reactor with the Lewis acid catalyst (e.g., 0.05 eq. of SbCl₅) under an inert atmosphere. Add the 1,2,2-trichloropropane substrate (1.0 eq.).

  • Cooling & Fluorinating Agent Addition: Cool the reactor to 0 °C. Carefully condense anhydrous hydrogen fluoride (HF, 1.0-1.1 eq.) into the reactor.

  • Reaction: Seal the reactor. Slowly warm the mixture to the target temperature (e.g., start at 60 °C). Monitor the internal pressure and temperature closely.

  • In-Process Monitoring: At set time intervals (e.g., every hour), take aliquots for GC-MS analysis as described in the FAQ section to track conversion.

  • Workup: Once the reaction reaches completion (or optimal conversion), cool the reactor to room temperature. Carefully vent any excess pressure through a basic scrubber (e.g., NaOH solution). Quench the reaction mixture by slowly transferring it to a stirred mixture of ice and a dilute aqueous base (e.g., NaHCO₃).

  • Purification: Separate the organic layer. Wash with water and brine, then dry over an anhydrous drying agent (e.g., MgSO₄). The crude product can be purified by fractional distillation to isolate the this compound.

Table: Solvent Selection Guide
Solvent ClassExample(s)Suitability for Halogen ExchangeRationale
Aprotic, Non-polar Toluene, HexaneGood Low polarity disfavors the formation of charged intermediates and can suppress elimination side reactions.[8]
Aprotic, Polar Acetonitrile (MeCN), DMFModerate Can be effective but may increase the rate of elimination, especially at higher temperatures. Use with caution.
Protic Water, AlcoholsPoor / Unsuitable Reacts with and deactivates the Lewis acid catalyst. The high solvation energy of fluoride in protic solvents reduces its nucleophilicity.[9]
Ethers Dioxane, MTBE, CPMEGood Often good choices, balancing substrate solubility with moderate polarity. Dioxane is a common solvent for deoxyfluorination reactions.[10]

References

  • BenchChem. (n.d.). Technical Support Center: Scaling Up the Synthesis of 1,2,3-Trichloro-2-Fluoropropane.
  • Google Patents. (2019). JP2019189550A - Method for producing 1,2-dichloro-3,3,3-trifluoropropene.
  • ChemicalBook. (2024). 1,2-Dichloropropane synthesis.
  • Khan Academy. (n.d.). Halogen exchange method.
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  • ChemicalBook. (2024). Chemical Safety Data Sheet MSDS / SDS - this compound.
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Technical Support Center: Formation of Alkene Byproducts in 1,2-Dichloro-2-fluoropropane Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the challenges associated with the use of 1,2-dichloro-2-fluoropropane in synthetic chemistry. This guide is specifically designed for researchers, scientists, and professionals in drug development who encounter the formation of unwanted alkene byproducts in their reactions. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you minimize these side reactions and optimize your synthetic outcomes.

Introduction: The Challenge of Alkene Byproduct Formation

This compound is a valuable building block in organic synthesis, particularly for the introduction of the fluoromethyl group. However, its utility can be compromised by the propensity to undergo elimination reactions, leading to the formation of various chloro- and fluoro-substituted propene isomers. These byproducts can complicate purification processes, reduce the yield of the desired product, and potentially introduce reactive impurities into subsequent reaction steps. Understanding the mechanisms driving the formation of these alkenes is paramount to developing effective strategies for their mitigation.

The primary pathway for alkene formation from this compound is through dehydrohalogenation, an elimination reaction where a hydrogen halide is removed from the molecule.[1] This process can be promoted by bases or heat and can proceed through different mechanistic pathways, such as E1 or E2, depending on the reaction conditions.[2][3] The regioselectivity and stereoselectivity of these elimination reactions determine the specific isomeric distribution of the resulting alkene byproducts.

This guide will delve into the nuances of these elimination reactions, providing you with the knowledge and tools to control and suppress the formation of these unwanted byproducts.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered by researchers working with this compound.

Q1: What are the primary alkene byproducts formed from this compound?

The main alkene byproducts resulting from the dehydrohalogenation of this compound are isomers of chloro- and fluoropropene. The specific isomers formed depend on which hydrogen and halogen atoms are eliminated. The two most common byproducts are:

  • 2-Chloro-1-fluoro-1-propene: Formed by the removal of a proton from the methyl group (C3) and a chloride from C2, or a proton from C1 and a fluoride from C2.

  • 1-Chloro-2-fluoro-1-propene: Formed by the removal of a proton from the methyl group (C3) and a chloride from C1.[4][5][6]

The relative amounts of these isomers will be influenced by the reaction conditions, particularly the nature of the base used and the temperature.

Q2: What is the primary mechanism for alkene formation?

The formation of alkene byproducts from this compound predominantly occurs through dehydrohalogenation , which is a type of elimination reaction.[1] This can proceed via two main mechanisms:

  • E2 (Bimolecular Elimination): This is a one-step process where a base removes a proton from a carbon adjacent to the carbon bearing the leaving group, and the leaving group departs simultaneously to form a double bond.[3][7] The rate of this reaction is dependent on the concentration of both the substrate and the base. Strong, non-nucleophilic bases favor the E2 mechanism.

  • E1 (Unimolecular Elimination): This is a two-step process that begins with the slow departure of a leaving group to form a carbocation intermediate. A weak base then removes a proton from an adjacent carbon to form the double bond. The rate of this reaction is primarily dependent on the concentration of the substrate. Protic solvents and weaker bases can favor the E1 mechanism.

In the context of this compound, the E2 mechanism is often the more prevalent pathway, especially when strong bases are employed to drive the reaction.

Q3: How does the choice of base influence the formation of alkene byproducts?

The choice of base is a critical factor in controlling the extent of alkene byproduct formation. Here's a breakdown of how different types of bases can affect the reaction outcome:

  • Strong, Bulky Bases: Bases like potassium tert-butoxide (t-BuOK) are sterically hindered. This hindrance can favor the removal of a more accessible proton, potentially leading to the formation of the less substituted (Hofmann) alkene product.[2]

  • Strong, Non-Bulky Bases: Bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent are less sterically hindered and tend to favor the formation of the more substituted (Zaitsev) alkene, which is generally more thermodynamically stable.[2]

  • Weak Bases: Weak bases are less likely to promote the E2 pathway and may favor substitution reactions (SN1 or SN2) over elimination, especially at lower temperatures.[8] However, at elevated temperatures, even weak bases can contribute to elimination, often via an E1 mechanism.

Q4: Can temperature be used to control the formation of these byproducts?

Yes, temperature plays a significant role. Elimination reactions generally have a higher activation energy than substitution reactions and are therefore more favored at higher temperatures. To minimize the formation of alkene byproducts, it is generally advisable to run reactions at the lowest temperature that allows for a reasonable rate of the desired transformation. Careful temperature control is crucial for achieving high selectivity.

Q5: Are there any specific solvents that can help suppress alkene formation?

The polarity and protic nature of the solvent can influence the reaction pathway.

  • Polar Aprotic Solvents: Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can favor E2 reactions.

  • Polar Protic Solvents: Solvents like ethanol or water can favor E1 reactions by stabilizing the carbocation intermediate. They can also act as weak bases themselves.

To suppress elimination, a less polar solvent might be beneficial, as it can disfavor the formation of the charged transition states involved in both E1 and E2 mechanisms. However, the choice of solvent must also be compatible with the desired reaction.

Troubleshooting Guide

This section provides a structured approach to troubleshooting and minimizing the formation of alkene byproducts.

Issue 1: Excessive Formation of Alkene Byproducts Detected by GC-MS or NMR

Root Cause Analysis:

The presence of significant amounts of alkene byproducts indicates that the elimination reaction is competing effectively with, or even dominating, the desired reaction pathway. This is likely due to one or more of the following factors:

  • Reaction Temperature is Too High: As mentioned, higher temperatures favor elimination.

  • Inappropriate Base: The base being used may be too strong or not sterically hindered enough, leading to preferential dehydrohalogenation.

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long, even under otherwise optimized conditions, can lead to the accumulation of byproducts.

  • Solvent Effects: The solvent may be promoting the elimination pathway.

Troubleshooting Steps & Solutions:

Parameter Recommended Action Scientific Rationale
Temperature Decrease the reaction temperature in 5-10 °C increments.Lowering the temperature will disproportionately slow down the elimination reaction compared to many substitution reactions, thus improving the selectivity for the desired product.
Base 1. Switch to a weaker base. 2. If a strong base is required, switch to a bulkier, non-nucleophilic base (e.g., potassium tert-butoxide, lithium diisopropylamide).1. A weaker base is less likely to abstract a proton, reducing the rate of the E2 reaction. 2. A bulky base will have more difficulty accessing sterically hindered protons, potentially altering the regioselectivity of elimination or favoring substitution.[2]
Reaction Time Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, GC, NMR) and quench the reaction as soon as the starting material is consumed to an acceptable level.Minimizing the reaction time reduces the opportunity for the desired product to undergo subsequent elimination or for the starting material to be converted into byproducts.
Solvent If using a polar aprotic solvent, consider switching to a less polar alternative that still allows for sufficient solubility of the reactants.A less polar solvent can disfavor the formation of the charged transition states inherent to elimination reactions.
Issue 2: Inconsistent Ratios of Alkene Isomers Between Batches

Root Cause Analysis:

Variability in the isomeric ratio of alkene byproducts suggests a lack of precise control over the reaction conditions. The regioselectivity of the elimination is highly sensitive to subtle changes in:

  • Rate of Reagent Addition: Rapid addition of a strong base can create localized areas of high concentration and temperature, leading to uncontrolled elimination.

  • Purity of Reagents and Solvents: Impurities in the reagents or solvents can act as catalysts or bases, influencing the reaction pathway. For example, the presence of water in a reaction intended to be anhydrous can alter the basicity and nucleophilicity of the system.

  • Stirring Efficiency: Inefficient stirring can lead to temperature and concentration gradients within the reaction vessel, resulting in inconsistent product distributions.

Troubleshooting Steps & Solutions:

Parameter Recommended Action Scientific Rationale
Reagent Addition Add the base solution dropwise over an extended period using a syringe pump. Ensure the reaction is well-stirred during the addition.Slow and controlled addition of the base maintains a low, steady concentration, preventing localized "hot spots" and promoting a more selective reaction.
Reagent and Solvent Purity Use freshly distilled or high-purity anhydrous solvents. Ensure all reagents are of a suitable grade and are stored under appropriate conditions (e.g., under an inert atmosphere).Eliminating adventitious water and other impurities ensures that the reaction proceeds as intended, without interference from unknown species that could alter the course of the reaction.
Stirring Use an appropriately sized stir bar or an overhead stirrer to ensure vigorous and efficient mixing of the reaction mixture.Homogeneous reaction conditions are essential for reproducible results. Good stirring ensures uniform temperature and concentration throughout the reaction vessel.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Alkene Formation in a Base-Mediated Reaction

This protocol provides a general framework for running a reaction with this compound where byproduct formation is a concern.

Materials:

  • This compound

  • Substrate

  • Anhydrous solvent (e.g., THF, Dioxane)

  • Base (chosen based on the troubleshooting guide)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and stir bar

  • Temperature control system (e.g., oil bath, cryostat)

Procedure:

  • Setup: Assemble the reaction apparatus under an inert atmosphere. All glassware should be thoroughly dried before use.

  • Initial Charge: To the reaction flask, add the substrate and the anhydrous solvent.

  • Cooling: Cool the reaction mixture to the desired starting temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.

  • Reagent Addition:

    • Dissolve the base in the anhydrous solvent in a separate flask.

    • Slowly add the base solution to the reaction mixture dropwise via a dropping funnel or syringe pump over a period of 1-2 hours.

    • Add the this compound, either neat or as a solution in the reaction solvent, concurrently or sequentially as dictated by the specific reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing them by a suitable method (e.g., TLC, GC-MS, or 1H NMR).

  • Work-up: Once the reaction is deemed complete, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous ammonium chloride solution).

  • Extraction and Purification: Extract the product into an appropriate organic solvent, wash the organic layer, dry it over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate the solvent under reduced pressure. Purify the crude product by a suitable method such as column chromatography or distillation.

Protocol 2: Analytical Method for Quantifying Alkene Byproducts

A robust analytical method is essential for accurately assessing the effectiveness of your optimization efforts. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for this purpose.

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (MSD).

  • A suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column).

GC-MS Conditions (Example):

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold at 200 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MSD Transfer Line Temperature: 280 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 35-350 amu.

Sample Preparation:

  • Take a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Quench the aliquot with a small amount of water.

  • Extract with a suitable solvent (e.g., diethyl ether or dichloromethane).

  • Dry the organic extract over a small amount of anhydrous sodium sulfate.

  • Dilute the sample to an appropriate concentration for GC-MS analysis.

Data Analysis:

  • Identify the peaks corresponding to the starting material, desired product, and alkene byproducts based on their retention times and mass spectra.

  • Quantify the relative amounts of each component by integrating the peak areas in the total ion chromatogram (TIC).

Visualizing Reaction Pathways

The following diagrams illustrate the key mechanistic pathways involved in the formation of alkene byproducts from this compound.

E2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Reactants This compound + Base TS [Base---H---C---C---X]‡ Reactants->TS Concerted Step Products Alkene + Conjugate Acid + Halide Ion TS->Products

Caption: E2 (Bimolecular Elimination) Mechanism.

E1_Mechanism cluster_reactant Reactant cluster_intermediate Intermediate cluster_products Products Reactant This compound Intermediate Carbocation Reactant->Intermediate Step 1: Loss of Leaving Group (Slow) Products Alkene + H-Base+ Intermediate->Products Step 2: Deprotonation (Fast)

Caption: E1 (Unimolecular Elimination) Mechanism.

Conclusion

The formation of alkene byproducts in reactions involving this compound is a common challenge that can be effectively managed through a systematic approach to reaction optimization. By carefully considering the interplay of base selection, temperature, solvent, and reaction time, researchers can significantly suppress these unwanted side reactions. The troubleshooting guides and experimental protocols provided in this technical support center are intended to serve as a valuable resource for achieving cleaner reactions and higher yields of the desired products.

References

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Validation & Comparative

A Comparative Technical Guide to 1,2-Dichloro-2-fluoropropane and 1,3-dichloro-2-propanol for the Research Professional

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of halogenated building blocks for chemical synthesis, the choice of reagent can profoundly influence reaction outcomes, product purity, and safety. This guide delves into a comparative analysis of two such compounds: 1,2-Dichloro-2-fluoropropane and 1,3-dichloro-2-propanol. While both are three-carbon molecules bearing chlorine atoms, their distinct functional groups—a fluorine atom versus a hydroxyl group—lead to significant divergences in their reactivity, applications, and biological effects.

Physicochemical Properties: A Tale of Two Functional Groups

The fundamental differences between these two molecules are immediately apparent in their physical and chemical properties. The presence of a hydroxyl group in 1,3-dichloro-2-propanol allows for hydrogen bonding, significantly impacting its boiling point and solubility compared to the non-protic this compound.

PropertyThis compound1,3-dichloro-2-propanolRationale for Differences
Molecular Formula C₃H₅Cl₂FC₃H₆Cl₂OThe presence of an oxygen atom in 1,3-dichloro-2-propanol accounts for the difference in the molecular formula.
Molecular Weight 130.97 g/mol 128.99 g/mol The substitution of a hydrogen atom with a heavier fluorine atom in this compound results in a slightly higher molecular weight.
Boiling Point Not available in searched results174.3 °CThe significantly higher boiling point of 1,3-dichloro-2-propanol is due to intermolecular hydrogen bonding afforded by the hydroxyl group, which requires more energy to overcome.
Melting Point -92 °C-4 °CThe more symmetrical structure and stronger intermolecular forces (hydrogen bonding) of 1,3-dichloro-2-propanol lead to a higher melting point.
Density Not available in searched results1.363 g/mL at 20 °C
Solubility in Water Not available in searched resultsSoluble (>=10 g/100 mL at 23 °C)[1]The hydroxyl group of 1,3-dichloro-2-propanol can act as both a hydrogen bond donor and acceptor, leading to good solubility in water. This compound is expected to have lower water solubility.

Synthesis and Mechanistic Considerations

The synthetic routes to these compounds are dictated by their respective functional groups, offering insights into the strategic application of halogenation and functional group interconversion reactions.

Synthesis of this compound

G Tetrachloropropane Tetrachloropropane This compound This compound Tetrachloropropane->this compound  HF (Anhydrous) / Metal Halide Catalyst  

Caption: Plausible synthetic route to this compound.

The causality behind this choice of reagents lies in the ability of fluoride ions from HF to displace chloride ions on the carbon backbone, a process facilitated by the Lewis acidic metal halide catalyst which polarizes the C-Cl bond.

Synthesis of 1,3-dichloro-2-propanol

Multiple synthetic routes to 1,3-dichloro-2-propanol have been described, reflecting its broader industrial utility.

  • From Glycerol: A prominent method involves the reaction of glycerol with hydrochloric acid, often in the presence of a catalyst like acetic acid. This approach is particularly relevant given the increasing availability of crude glycerol as a byproduct of biodiesel production. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl groups of glycerol are replaced by chlorine atoms.

  • From 1,3-dichloroacetone: Another established method is the reduction of 1,3-dichloroacetone. This can be achieved using a reducing agent such as isopropanol in the presence of aluminum isopropoxide. This reaction selectively reduces the carbonyl group to a hydroxyl group.

G cluster_0 From Glycerol cluster_1 From 1,3-dichloroacetone Glycerol Glycerol 1,3-dichloro-2-propanol 1,3-dichloro-2-propanol Glycerol->1,3-dichloro-2-propanol  HCl / Acetic Acid Catalyst   1,3-dichloroacetone 1,3-dichloroacetone 1,3-dichloroacetone->1,3-dichloro-2-propanol  Isopropanol / Aluminum Isopropoxide  

Caption: Common synthetic pathways to 1,3-dichloro-2-propanol.

The choice between these synthetic routes in an industrial setting would be dictated by factors such as raw material cost and availability, desired purity, and waste stream management.

Applications and Performance: A Functional Divide

The differing functionalities of these two compounds lead to distinct application profiles.

This compound: A Building Block for Complex Molecules

This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[2] The presence of a fluorine atom can significantly alter the pharmacokinetic and physicochemical properties of a molecule, often enhancing its metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4] While specific performance data is proprietary, its utility lies in the introduction of a fluorinated propyl moiety into larger, more complex molecules. The reactivity of the chlorine atoms allows for subsequent nucleophilic displacement reactions to build the desired molecular scaffold.

1,3-dichloro-2-propanol: A Versatile Intermediate and Solvent

1,3-dichloro-2-propanol has a broader range of documented applications, serving as both a key intermediate and a solvent.

  • Synthesis of Epichlorohydrin: A major industrial use of 1,3-dichloro-2-propanol is as a precursor to epichlorohydrin, a crucial component in the production of epoxy resins, synthetic glycerol, and various polymers.[5]

  • Synthesis of Pharmaceuticals and Other Chemicals: It is also employed in the synthesis of various pharmaceuticals, plastics, and textiles.

  • Solvent Applications: Its properties make it a useful solvent for hard resins and nitrocellulose, and it has been used as a cement for celluloid.

  • Food Contaminant: Notably, 1,3-dichloro-2-propanol can be formed as a contaminant in certain foods, particularly in acid-hydrolyzed vegetable proteins like soy sauce.[6]

Toxicological Profile: A Critical Differentiator

The toxicological profiles of these two compounds are markedly different and represent a critical consideration for their handling and application.

This compound: Limited Data, Precaution Advised

Detailed toxicological data specifically for this compound is limited in publicly available literature. However, as a halogenated hydrocarbon, it should be handled with caution. Inhalation of vapors may cause drowsiness and dizziness, and it is advisable to handle it in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves and safety glasses.[7]

1,3-dichloro-2-propanol: A Suspected Carcinogen with Genotoxic Potential

In contrast, 1,3-dichloro-2-propanol has undergone more extensive toxicological evaluation and is classified as a suspected carcinogen.[5]

  • Carcinogenicity: Studies have shown that it can cause cancer in animals.[5] The International Agency for Research on Cancer (IARC) has classified it as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.

  • Genotoxicity: 1,3-dichloro-2-propanol has been found to be genotoxic in various in vitro assays, indicating its potential to damage DNA.[8] A possible mechanism for its carcinogenicity is the induction of DNA damage by the parent compound or its metabolites.[6]

  • Acute Toxicity: It is toxic if swallowed and may cause harm in contact with skin.[9]

The significant toxicological concerns associated with 1,3-dichloro-2-propanol necessitate stringent safety protocols in its handling and a thorough risk assessment in any application, particularly in processes related to food or pharmaceuticals.

Experimental Protocols: Analytical Determination

The accurate determination of these compounds is crucial for process control, quality assurance, and safety monitoring. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of both compounds.

General GC-MS Protocol for Halogenated Propanes

This protocol provides a general framework that can be adapted for the specific analysis of either this compound or 1,3-dichloro-2-propanol.

1. Sample Preparation:

  • For liquid samples, a direct injection of a diluted solution in a suitable solvent (e.g., ethyl acetate) can be performed.
  • For solid matrices, a solvent extraction followed by concentration of the extract may be necessary.
  • For aqueous samples, liquid-liquid extraction with a water-immiscible solvent is a common approach.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for the separation of volatile organic compounds (e.g., a DB-5ms or equivalent).
  • Injector: Split/splitless injector, with the mode and temperature optimized for the specific analyte and concentration.
  • Oven Temperature Program: A temperature ramp should be developed to ensure good separation of the analyte from other components in the sample matrix. A typical program might start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C).
  • Mass Spectrometer: Operated in electron ionization (EI) mode.
  • Data Acquisition: Full scan mode for qualitative analysis and identification, and selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity and selectivity.

3. Data Analysis:

  • Identification of the target compound is based on its retention time and the comparison of its mass spectrum with a reference spectrum from a library (e.g., NIST).
  • Quantification is typically performed using an internal standard method to correct for variations in sample injection and instrument response.

G Sample Sample Extraction/Dilution Extraction/Dilution Sample->Extraction/Dilution GC Injection GC Injection Extraction/Dilution->GC Injection Separation on Column Separation on Column GC Injection->Separation on Column Ionization (EI) Ionization (EI) Separation on Column->Ionization (EI) Mass Analysis Mass Analysis Ionization (EI)->Mass Analysis Data Interpretation Data Interpretation Mass Analysis->Data Interpretation

Caption: General workflow for GC-MS analysis.

Conclusion and Future Perspectives

This compound and 1,3-dichloro-2-propanol, while structurally similar, present a clear case of how a single functional group modification can dramatically alter a molecule's properties, applications, and safety profile. This compound serves as a specialized building block for introducing fluorine into complex molecules, a strategy of growing importance in medicinal chemistry and agrochemical design. Its toxicological profile appears less severe than its counterpart, although more comprehensive data is needed for a full assessment.

Conversely, 1,3-dichloro-2-propanol is a more versatile and widely used industrial chemical, but its utility is tempered by significant health concerns, including its classification as a suspected carcinogen. Researchers and drug development professionals must weigh these factors carefully when selecting a halogenated propane for their synthetic needs.

Future research should focus on developing a more complete toxicological database for this compound to enable a more direct and comprehensive risk assessment. Furthermore, the development of greener and more selective synthetic routes for both compounds remains an important goal for industrial chemistry.

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Introduction: Navigating the Synthetic Landscape of Dichlorofluoropropanes

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Dichlorofluoropropane Isomers in Synthesis

In the realm of medicinal and materials chemistry, the strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone of modern molecular design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2][3] Dichlorofluoropropanes, a family of halogenated C3 building blocks, represent a versatile platform for introducing these desirable properties. However, the specific placement of the two chlorine atoms and one fluorine atom across the propane backbone results in several structural isomers, each with distinct physicochemical properties and synthetic reactivity.

This guide provides a comprehensive comparison of key dichlorofluoropropane isomers, moving beyond a simple catalog of properties. We will delve into the causality behind their synthetic accessibility, explore the nuances of their reactivity based on substituent placement, and provide actionable experimental protocols. For researchers, scientists, and drug development professionals, understanding these differences is critical for selecting the optimal isomer to serve as a linchpin in a complex synthetic route.

Structural Isomers: A Framework for Comparison

The molecular formula C₃H₅Cl₂F gives rise to eight principal constitutional isomers. The location of the halogen atoms dictates the electronic environment of each carbon and the reactivity of each C-Cl bond, which is fundamental to their application as synthetic intermediates.

  • Geminal Dichloro Isomers: 1,1-dichloro-1-fluoropropane, 1,1-dichloro-3-fluoropropane, 2,2-dichloro-1-fluoropropane.

  • Vicinal and Isolated Dichloro Isomers: 1,2-dichloro-1-fluoropropane, 1,2-dichloro-2-fluoropropane, 1,3-dichloro-1-fluoropropane, 1,3-dichloro-2-fluoropropane.

This guide will focus on a representative selection of these isomers to illustrate the key principles governing their synthesis and reactivity.

Comparative Synthesis Strategies: Accessing the Building Blocks

The synthesis of dichlorofluoropropanes generally falls into two major categories: halogen exchange (Halex) reactions on polychlorinated precursors and addition reactions to unsaturated C3 substrates. The choice of strategy is often dictated by the availability of starting materials and the desired isomeric purity.

Halogen Exchange (Halex) Reactions: The Workhorse Method

The most common industrial approach to synthesizing hydrochlorofluorocarbons (HCFCs) involves the substitution of chlorine with fluorine using a suitable fluorinating agent.[4][5] This method's efficacy hinges on the careful control of reaction conditions to manage selectivity, as over-fluorination can lead to undesired byproducts.

Causality of Reagent Choice:

  • Fluorinating Agent: Antimony trifluoride (SbF₃), often activated with a Lewis acid catalyst like antimony pentachloride (SbCl₅), is a classic and robust choice. The catalyst facilitates the exchange by forming a more reactive intermediate. Anhydrous hydrogen fluoride (HF) is also widely used, particularly in industrial-scale gas-phase reactions, but requires specialized equipment due to its extreme corrosivity and toxicity.[4]

  • Precursors: Tetrachloropropanes are ideal starting materials. The specific isomer of tetrachloropropane used directly influences the dichlorofluoropropane product, making this a regiocontrolled process. For instance, fluorination of 1,1,1,3-tetrachloropropane is a viable route to 1,3-dichloro-1,1-difluoropropane, a related compound, illustrating the principle of precursor-to-product regiochemistry.[5]

A generalized workflow for selecting a synthetic strategy is presented below.

G cluster_start Decision Point cluster_analysis Synthetic Route Analysis cluster_execution Execution & Optimization start Define Target Dichlorofluoropropane Isomer precursor Precursor Availability? (e.g., specific tetrachloropropane or substituted propene) start->precursor halex Halogen Exchange (Halex) Route precursor->halex Yes, Polychloro- propane available addition Alkene Addition Route precursor->addition No, but Alkene precursor available protocol_halex Select Fluorinating Agent (e.g., SbF₃/SbCl₅, HF) & Optimize Conditions halex->protocol_halex protocol_addition Select Reagents (e.g., Cl₂, HF-Pyridine) & Control Regioselectivity addition->protocol_addition synthesis Perform Synthesis & Purification protocol_halex->synthesis protocol_addition->synthesis characterization Characterize Product (NMR, GC-MS, IR) synthesis->characterization G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Charge flask with Tetrachloropropane and SbF₃ B Add Lewis acid catalyst (e.g., SbCl₅) under inert atmosphere (N₂ or Ar) A->B C Heat reaction mixture to reflux with vigorous stirring B->C D Monitor reaction progress by GC-MS to track conversion of starting material C->D E Cool mixture and quench by carefully adding aq. HCl to neutralize catalyst D->E F Extract organic phase with a suitable solvent (e.g., dichloromethane) E->F G Wash organic layer with water and brine, then dry over Na₂SO₄ F->G H Purify by fractional distillation under atmospheric or reduced pressure G->H

Caption: Experimental workflow for a Halex fluorination reaction.

Materials:

  • A tetrachloropropane isomer (e.g., 1,1,2,2-tetrachloropropane)

  • Antimony trifluoride (SbF₃), dehydrated

  • Antimony pentachloride (SbCl₅) as a catalyst

  • Reaction flask with reflux condenser, stirrer, and thermometer

Procedure:

  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is thoroughly dried.

  • Charging Reagents: Charge the flask with the tetrachloropropane precursor and a stoichiometric amount of antimony trifluoride (SbF₃). The ratio will depend on the number of chlorine atoms to be replaced.

  • Catalyst Addition: Carefully add a catalytic amount (e.g., 5-10 mol%) of antimony pentachloride (SbCl₅) to the mixture. The reaction may be exothermic.

  • Reaction: Heat the mixture to reflux and maintain it for several hours. The optimal temperature and time will depend on the specific substrate.

  • Monitoring: Monitor the reaction's progress by taking small aliquots (carefully!) and analyzing them by GC-MS to observe the disappearance of the starting material and the appearance of the fluorinated product.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Carefully and slowly quench the reaction by adding dilute hydrochloric acid to neutralize the antimony salts.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a solvent like dichloromethane.

  • Purification: Wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent by rotary evaporation. The crude product is then purified by fractional distillation.

Safety Note: Antimony compounds are toxic, and SbCl₅ is highly corrosive and moisture-sensitive. Anhydrous HF is extremely dangerous. [4]All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Conclusion

The dichlorofluoropropane isomers are not interchangeable building blocks. A judicious choice, based on a clear understanding of their synthesis and reactivity, is paramount for the success of a synthetic campaign. Geminal dichloro-isomers may offer pathways to carbonyl or vinyl functionalities, while vicinal and isolated isomers provide handles for sequential, regioselective nucleophilic substitutions. By understanding the principles of Halex reactions and addition chemistry, and by leveraging detailed spectroscopic analysis, researchers can confidently select and synthesize the correct dichlorofluoropropane isomer to accelerate their research and development goals. This guide serves as a foundational resource, encouraging a rational, mechanism-driven approach to the use of these powerful fluorinated intermediates.

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Navigating the Synthesis of Fluorinated Scaffolds: A Comparative Guide to Alternatives for 1,2-Dichloro-2-fluoropropane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Reagent Selection for Fluorine Chemistry

In the intricate world of medicinal and agricultural chemistry, the strategic incorporation of fluorine atoms into molecular frameworks is a cornerstone of modern drug design. The unique properties imparted by fluorine can dramatically enhance a compound's metabolic stability, binding affinity, and bioavailability. Historically, a diverse array of fluorinating reagents has been developed, each with its own distinct reactivity profile, advantages, and limitations. This guide provides an in-depth comparison of alternative reagents to 1,2-Dichloro-2-fluoropropane, a lesser-known hydrochlorofluorocarbon (HCFC), for the synthesis of valuable fluorinated building blocks. While direct synthetic applications of this compound are not widely documented in readily available literature, we can infer its potential reactivity based on its structure and explore superior, more contemporary alternatives for achieving similar synthetic transformations.

Understanding this compound: A Structural Overview

This compound (HCFC-261ba) is a halogenated propane derivative with the chemical formula C₃H₅Cl₂F.[1] Its structure features a tertiary carbon atom bearing both a fluorine and a chlorine atom, as well as a vicinal chlorine atom. This arrangement suggests potential for various chemical transformations, including nucleophilic substitution and elimination reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 420-97-3[1]
Molecular Formula C₃H₅Cl₂F[1]
Molecular Weight 130.97 g/mol [1]

Due to the presence of chlorine and fluorine, this compound is classified as a hydrochlorofluorocarbon (HCFC). HCFCs are known to contribute to ozone depletion and are being phased out under international agreements like the Montreal Protocol.[2][3] This environmental concern, coupled with a lack of readily available reports on its synthetic utility, necessitates the exploration of more sustainable and efficient alternatives.

Inferred Reactivity and Potential Synthetic Applications

Based on its structure, the primary synthetic utility of this compound would likely revolve around two key transformations:

  • Nucleophilic Substitution: The chlorine atoms, particularly the one on the secondary carbon, could serve as leaving groups in reactions with nucleophiles to introduce the 2-chloro-2-fluoropropyl moiety.

  • Elimination Reactions: Dehydrohalogenation (removal of HCl or HF) could potentially lead to the formation of valuable unsaturated fluorinated building blocks, such as chlorofluoropropenes.

Given the scarcity of specific literature on this compound, this guide will focus on comparing modern, well-established reagents that effectively achieve these transformations.

Alternative Reagents for Introducing Fluorinated Propyl Moieties

For the introduction of a 2-halofluoropropyl or a related fluorinated three-carbon unit, a variety of more accessible and reactive starting materials are available.

2-Chloro-2-fluoropropane: A More Direct Precursor

A more direct and likely more reactive precursor for introducing a 2-chloro-2-fluoropropyl group is 2-chloro-2-fluoropropane itself.

Table 2: Comparison of 2-Chloro-2-fluoropropane and Inferred Reactivity of this compound

Feature2-Chloro-2-fluoropropaneThis compound (Inferred)
Reactivity Tertiary halide, prone to SN1 reactions.Primary and tertiary halides, potential for competing reactions.
Byproducts Elimination (isopropenyl fluoride) can be a side reaction.Multiple elimination and substitution byproducts possible.
Availability Commercially available from specialty chemical suppliers.[4][5]Not widely available.

Experimental Workflow: Synthesis of 2-Chloro-2-fluoropropane

An improved synthesis of 2-chloro-2-fluoropropane involves the addition of anhydrous hydrogen fluoride to 2-chloropropene in nitrobenzene.[6]

Caption: Synthesis of 2-chloro-2-fluoropropane.

Protocol: Synthesis of 2-Chloro-2-fluoropropane [6]

  • To a Teflon bottle containing a Teflon-coated magnetic stirring bar, add 80 mL of dry nitrobenzene.

  • Add 10.0 g (0.130 mol) of 2-chloropropene to the nitrobenzene.

  • Cool the mixture to 14 °C.

  • Carefully add an excess of anhydrous hydrogen fluoride to the stirred solution.

  • Maintain the reaction at 14 °C for 10 minutes.

  • Pour the reaction mixture into a larger volume of ice-water to quench the reaction.

  • Separate the organic layer, wash with water, then with a dilute solution of sodium bicarbonate, and finally with water again.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Fractionally distill the mixture to isolate 2-chloro-2-fluoropropane (boiling point: 35.2 °C).[5]

Causality Behind Experimental Choices: The use of nitrobenzene as a solvent is crucial as it moderates the reactivity of the highly corrosive and reactive anhydrous hydrogen fluoride, preventing over-reaction and tar formation. The short reaction time is critical to avoid disproportionation to 2,2-difluoropropane and 2,2-dichloropropane.

Alternatives for the Synthesis of Fluorinated Alkenes

Dehydrohalogenation of this compound would be a potential route to chlorofluoropropenes. However, more reliable and selective methods exist for the synthesis of these valuable building blocks.

Dehydrohalogenation of Other Halogenated Propanes

The dehydrochlorination of 2-chloro-1,1-difluoroethane (HCFC-142b) is a known method to produce 1,1-difluoroethene.[7] A similar strategy can be applied to other appropriately substituted propanes to yield the desired propene derivatives. For example, dehydrofluorination of 1,1,1,2-tetrafluoropropane can yield 2,3,3,3-tetrafluoropropene.

Experimental Workflow: Dehydrohalogenation

Caption: General workflow for dehydrohalogenation.

Wittig and Horner-Wadsworth-Emmons Reactions

For the synthesis of gem-difluoroalkenes, which are valuable mimics of carbonyl groups in medicinal chemistry, the Wittig and Horner-Wadsworth-Emmons reactions are powerful tools.[8][9][10] These reactions involve the reaction of a carbonyl compound with a phosphorus ylide or phosphonate carbanion.

Table 3: Comparison of Reagents for gem-Difluoroolefination

Reagent/MethodPrecursorConditionsAdvantagesDisadvantages
Dibromodifluoromethane/Triphenylphosphine Aldehydes, KetonesPPh₃, Zn, DMFReadily available reagents.Stoichiometric amounts of zinc and triphenylphosphine oxide are produced.
(Trifluoromethyl)trimethylsilane (TMSCF₃) Aldehydes, KetonesNaI, DMFMilder conditions for some substrates.Can be expensive.
Sodium chlorodifluoroacetate Aldehydes, KetonesPPh₃, heatInexpensive starting material.Requires higher temperatures, decarboxylation step.

Safety and Handling Considerations

Halogenated hydrocarbons, including this compound and its alternatives, require careful handling due to their potential health and environmental hazards.[5][11][12][13][14][15]

  • Toxicity: Many halogenated alkanes are toxic and may cause skin and eye irritation.[5] Inhalation of vapors should be avoided.

  • Flammability: Low molecular weight haloalkanes can be flammable.[16]

  • Environmental Impact: As an HCFC, this compound is an ozone-depleting substance.[4] Proper disposal is crucial.

  • Handling Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[5]

Conclusion and Future Perspectives

While this compound is a structurally interesting molecule, its limited availability and environmental concerns as an HCFC make it a less practical choice for modern organic synthesis. More readily available, reactive, and environmentally benign alternatives exist for the introduction of fluorinated propyl moieties and the synthesis of fluorinated alkenes. For researchers and drug development professionals, a thorough understanding of the reactivity and safety profiles of a wide range of fluorinating reagents is paramount for the efficient and responsible development of new chemical entities. The exploration of catalytic and more atom-economical methods for fluorination will continue to be a major focus in the field, moving away from stoichiometric reagents and towards more sustainable synthetic strategies.

References

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A Comparative Guide to Fluorinating Agents: Evaluating the Putative Role of 1,2-Dichloro-2-fluoropropane Against Established Reagents

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Fluorination Chemistry

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a paramount technique for optimizing pharmacokinetic and pharmacodynamic properties. The pursuit of novel and efficient fluorinating agents is therefore a continuous endeavor. This guide addresses the inquiry into the efficacy of 1,2-dichloro-2-fluoropropane as a fluorinating agent and provides a comprehensive comparison with established and widely utilized alternatives, namely Diethylaminosulfur Trifluoride (DAST) and Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor).

Our extensive review of the scientific literature, including patent databases and chemical supplier information, reveals no documented use of this compound as a fluorinating agent.[1][2][3] Its primary applications appear to be in the production of pharmaceuticals and agrochemicals, likely as a solvent or a building block, leveraging its chemical stability.[1] An analysis of its structure—possessing a stable carbon-fluorine bond alongside two chlorine atoms—suggests a low propensity to act as a fluorine donor in the manner of established fluorinating agents. The high energy of the C-F bond would necessitate a significant driving force for it to be cleaved to release a fluoride ion or an electrophilic fluorine equivalent. Typically, effective fluorinating agents possess a more labile fluorine atom attached to a heteroatom, such as sulfur or nitrogen.

Therefore, this guide will pivot to a detailed comparative analysis of two industry-standard deoxofluorinating agents, DAST and Deoxo-Fluor, to provide a practical and data-supported resource for laboratory professionals.

The Landscape of Nucleophilic Deoxofluorination

The conversion of alcohols and carbonyls to their corresponding fluorinated analogues is a cornerstone of organofluorine synthesis.[4] Nucleophilic fluorinating agents are a major class of reagents for these transformations and are characterized by the delivery of a fluoride anion as the reactive species. Among these, DAST and Deoxo-Fluor have emerged as versatile and powerful tools.[5][6]

Diethylaminosulfur Trifluoride (DAST)

DAST is a widely employed reagent for the conversion of primary alcohols to alkyl fluorides and carbonyl compounds to difluorides.[7] Its utility is rooted in its ability to facilitate deoxofluorination under relatively mild conditions.[5]

Mechanism of Action with DAST:

The reaction of an alcohol with DAST proceeds through the formation of an intermediate alkoxyaminosulfur difluoride, which then undergoes an intramolecular Sₙ2 reaction. The hydroxyl group is converted into a good leaving group, which is subsequently displaced by a fluoride ion.

DAST_Mechanism cluster_0 Step 1: Formation of Alkoxysulfurane Intermediate cluster_1 Step 2: Intramolecular Sₙ2 Displacement Alcohol R-OH Intermediate R-O-SF₂(NEt₂) Alcohol->Intermediate + DAST DAST (Et)₂NSF₃ HF HF Intermediate->HF - HF Fluorinated_Product R-F Intermediate->Fluorinated_Product Sₙ2 Intermediate->Fluorinated_Product Proceeds to Step 2 Byproduct (Et)₂NS(O)F

Figure 1: Simplified mechanism of alcohol fluorination using DAST.

Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor)

Deoxo-Fluor was developed as a more thermally stable alternative to DAST, addressing some of the safety concerns associated with the latter's handling and storage.[6] It is effective for a broad range of deoxofluorination reactions, often with improved yields and selectivity compared to DAST.[6][8]

Mechanism of Action with Deoxo-Fluor:

The mechanism of Deoxo-Fluor is analogous to that of DAST, involving the formation of an alkoxysulfurane intermediate followed by nucleophilic displacement. The enhanced stability of Deoxo-Fluor is attributed to the coordinating effect of the methoxyethyl side chains.

Comparative Performance: DAST vs. Deoxo-Fluor

The choice between DAST and Deoxo-Fluor often depends on the specific substrate, reaction scale, and safety considerations. The following table summarizes key performance indicators based on reported experimental data.

FeatureDAST (Diethylaminosulfur Trifluoride)Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur Trifluoride)References
Thermal Stability Lower thermal stability; can undergo exothermic decomposition.Higher thermal stability, making it safer for larger scale reactions.[6]
Substrate Scope Broad; effective for alcohols, aldehydes, ketones, and carboxylic acids.Broad and in some cases superior to DAST, with better yields for certain substrates.[9]
Reaction Conditions Typically mild, often at or below room temperature.Similar to DAST, with reactions often proceeding at low temperatures.[5]
Byproducts Can lead to elimination byproducts, especially with hindered substrates.Generally shows higher selectivity and reduced formation of elimination byproducts.
Handling Fumes in air and is moisture-sensitive; requires careful handling.Less fuming and less reactive with water, making it easier to handle.[6]

Experimental Protocols

To provide a practical context, the following are representative protocols for the fluorination of a primary alcohol using DAST and Deoxo-Fluor.

Protocol 1: Fluorination of 1-Nonanol with DAST

This protocol is adapted from standard laboratory procedures for deoxofluorination.[5]

Materials:

  • 1-Nonanol

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, dissolve 1-nonanol (1.0 eq) in anhydrous DCM.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DAST (1.1 eq) dropwise to the stirred solution via the dropping funnel over 15 minutes.

  • Allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by carefully adding saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-fluorononane.

Protocol 2: Fluorination of an Alcohol with Deoxo-Fluor

This protocol is based on the general procedures described for Deoxo-Fluor applications.[8]

Materials:

  • Substrate alcohol

  • Deoxo-Fluor

  • Anhydrous solvent (e.g., DCM or THF)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a stirred solution of the alcohol (1.0 eq) in the chosen anhydrous solvent in a flask under an inert atmosphere, cool the mixture to the appropriate temperature (typically between -78 °C and 0 °C).

  • Add Deoxo-Fluor (1.1-1.5 eq) dropwise.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Carefully quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Experimental_Workflow Start Start: Prepare Reactants Reaction_Setup Set up Reaction Under Inert Atmosphere Start->Reaction_Setup Cooling Cool Reaction Mixture Reaction_Setup->Cooling Reagent_Addition Add Fluorinating Agent (DAST or Deoxo-Fluor) Cooling->Reagent_Addition Reaction_Monitoring Stir and Monitor Reaction Reagent_Addition->Reaction_Monitoring Quenching Quench Reaction Reaction_Monitoring->Quenching Workup Aqueous Workup and Extraction Quenching->Workup Purification Purify Product Workup->Purification End End: Characterize Product Purification->End

Figure 2: General experimental workflow for deoxofluorination.

Conclusion and Future Outlook

While this compound does not appear to be a viable fluorinating agent based on current knowledge, the field of fluorination chemistry continues to evolve with the development of safer and more efficient reagents. Deoxo-Fluor represents a significant advancement over DAST in terms of thermal stability and handling, making it a preferred choice for many applications, particularly at a larger scale. The selection of a fluorinating agent will always be a multifactorial decision, balancing reactivity, selectivity, safety, and cost. Researchers are encouraged to consult the primary literature and consider the specific demands of their synthetic targets when choosing the appropriate reagent and conditions.

References

  • PubChem. This compound. [Link]

  • Google Patents.
  • Organic Chemistry Portal. Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability. [Link]

  • PubChem. Diethylaminosulfur trifluoride. [Link]

  • PubChem. 1,3-Dichloro-2-fluoropropane. [Link]

  • Guidechem. This compound Nine Chongqing Chemdad Co. ,Ltd. [Link]

  • Organic Chemistry Portal. Fluoroalkane synthesis by fluorination or substitution. [Link]

  • SciSpace. Diethylaminosulfur Trifluoride (DAST). [Link]

  • DTIC. THE SYNTHESIS OF SPECIAL FLUORINE-CONTAINING MONOMERS. [Link]

  • NIH. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. [Link]

  • Revue Roumaine de Chimie. CHEMICAL FLUORINATION OF ORGANIC COMPOUNDS. [Link]

  • ACS Publications. [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application toward One-Flask Transformations of Carboxylic Acids to Amides. [Link]

  • ResearchGate. Deoxo-Fluor [Bis(2-methoxyethyl)aminosulfur Trifluoride]: An Advanced Nucleophilic Fluorinating Reagent in Organic Synthesis | Request PDF. [Link]

  • PubChem. 1-Chloro-2-fluoropropane. [Link]

  • NIH. A quantitative reactivity scale for electrophilic fluorinating reagents. [Link]

  • Semantic Scholar. Synthesis and Applications of Selected Fluorine-Containing Fluorophores. [Link]

  • Wikipedia. Dehydrohalogenation. [Link]

Sources

A Comparative Analysis of Halogenated Propane Solvents: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of chemical solvents, halogenated propanes represent a versatile class of compounds utilized in a myriad of applications, from precision cleaning and degreasing to serving as intermediates in pharmaceutical and agricultural synthesis. Their unique physicochemical properties, largely dictated by the nature and position of the halogen substituent(s), allow for a tailored approach to solvent selection. However, navigating the choices requires a nuanced understanding of their comparative performance, safety profiles, and environmental impact.

This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive comparative analysis of key halogenated propane solvents. Moving beyond a simple cataloging of properties, this document delves into the causality behind their performance, offering both quantitative data and practical experimental protocols to empower informed decision-making in the laboratory and beyond.

Understanding the Landscape: Physicochemical Property Comparison

The utility of a solvent is fundamentally governed by its physical and chemical properties. The following table summarizes key parameters for a selection of chlorinated, brominated, and fluorinated propane solvents.

Property1-Chloropropane2-Chloropropane1-Bromopropane2-Bromopropane1,2-Dichloropropane1,2,3-Trichloropropane1,1,1,2,3,3,3-Heptafluoropropane (HFC-227ea)
Boiling Point (°C) 46.6[1]35[2]71[3]59-6096156.8-16.4[4][5]
Density (g/mL @ 20°C) 0.892[1]0.8591.353[3]1.311.1561.3871.46 (at -16°C)[5]
Viscosity (mPa·s @ 25°C) ~0.35~0.330.489[3]N/A0.862.5 (at 20°C)0.184 (liquid)[6]
Dielectric Constant 7.79.65.9N/A9.8N/A9.5 (approx.)[7]
Dipole Moment (D) 2.052.152.1N/A1.9N/A2.356[7]
Water Solubility (g/L @ 20°C) 2.73.12.5[3]3.182.71.75[1]0.26[5]

Delving Deeper: Solvency and Performance Metrics

Beyond basic physical properties, a solvent's performance in practical applications is often predicted by more nuanced parameters such as the Kauri-butanol (Kb) value and Hansen Solubility Parameters (HSP).

Kauri-Butanol Value: A Measure of Solvency Strength

The Kauri-butanol value is an empirical measure of a solvent's ability to dissolve a standardized kauri gum solution. A higher Kb value indicates a stronger, more aggressive solvent. This parameter is particularly useful for applications such as degreasing and resin dissolution.

SolventKauri-Butanol (Kb) Value
1-Bromopropane 129
Other Halogenated Solvents (for context)
Methylene Chloride136
Perchloroethylene90
Hansen Solubility Parameters: A Three-Dimensional Approach to "Like Dissolves Like"

Hansen Solubility Parameters (HSP) provide a more sophisticated model of solvency by breaking down the total cohesive energy of a solvent into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle of "like dissolves like" is quantified by comparing the HSP of a solvent with that of a solute. A smaller "distance" between the HSP coordinates of the solvent and solute in "Hansen space" indicates a higher likelihood of dissolution.

SolventδD (MPa⁰.⁵)δP (MPa⁰.⁵)δH (MPa⁰.⁵)
1-Bromopropane 16.47.94.8
2-Bromopropane 15.58.34.7
1,2-Dichloropropane 17.37.12.9
1,2,3-Trichloropropane 17.812.33.4
HFC-245fa (for comparison) 15.43.00.0

Note: Hansen Solubility Parameters for 1-chloropropane and 2-chloropropane are not consistently reported in readily available literature.

Environmental and Safety Considerations: A Critical Comparison

The selection of a solvent in modern research and industry must be accompanied by a thorough evaluation of its environmental, health, and safety implications.

Parameter1-Chloropropane1-Bromopropane1,2-Dichloropropane1,2,3-TrichloropropaneHFC-227ea
Ozone Depletion Potential (ODP) ~0.001-0.0050.013-0.100[3]NegligibleNegligible0[4]
Global Warming Potential (GWP, 100-yr) Low3-11LowLow3220[4][5]
OSHA PEL (8-hr TWA) Not established0.1 ppm75 ppm50 ppm1000 ppm
ACGIH TLV (8-hr TWA) Not established0.1 ppm10 ppm0.5 ppm1000 ppm

It is crucial to note that regulatory limits and environmental assessments are subject to change based on new research. For instance, the permissible exposure limit for 1-bromopropane has been significantly lowered in recent years due to concerns over its toxicity.

Experimental Protocols for Performance Evaluation

To provide a practical framework for comparing the performance of these solvents, the following section details standardized experimental protocols for two common applications: degreasing efficiency and the solubility of a model pharmaceutical compound.

Protocol 1: Gravimetric Determination of Degreasing Efficiency (Adapted from ASTM G122)

This protocol provides a quantitative method for evaluating a solvent's ability to remove a standardized soil from a substrate.

Objective: To determine the percentage of a standardized grease/oil mixture removed from stainless steel coupons by different halogenated propane solvents.

Materials:

  • Stainless steel coupons (e.g., 304 stainless steel, 2x5 cm)

  • Standardized soil (e.g., a mixture of mineral oil, lanolin, and carbon black)

  • Halogenated propane solvents to be tested

  • Beakers

  • Ultrasonic bath

  • Analytical balance (readable to 0.1 mg)

  • Forced-air oven

  • Forceps

Procedure:

  • Coupon Preparation:

    • Clean all coupons thoroughly with a standard cleaning agent (e.g., isopropanol) and dry them in an oven at 105°C for 1 hour.

    • Allow the coupons to cool to room temperature in a desiccator.

    • Weigh each coupon to the nearest 0.1 mg and record this as the "Initial Coupon Weight."

  • Soiling:

    • Apply a consistent amount (e.g., 100 ± 5 mg) of the standardized soil to one side of each coupon.

    • Weigh the soiled coupon and record this as the "Soiled Coupon Weight."

  • Cleaning:

    • Place a soiled coupon in a beaker containing a fixed volume (e.g., 50 mL) of the test solvent.

    • Immerse the beaker in an ultrasonic bath for a set time (e.g., 5 minutes) at a controlled temperature.

  • Drying and Final Weighing:

    • Using forceps, remove the coupon from the solvent and allow it to air dry in a fume hood.

    • Dry the coupon in an oven at 105°C for 30 minutes.

    • Cool the coupon in a desiccator and weigh it to the nearest 0.1 mg. Record this as the "Final Coupon Weight."

  • Calculation:

    • Calculate the cleaning efficiency using the following formula: Cleaning Efficiency (%) = [ (Soiled Coupon Weight - Final Coupon Weight) / (Soiled Coupon Weight - Initial Coupon Weight) ] * 100

Data Interpretation: A higher cleaning efficiency percentage indicates a more effective degreasing solvent for the specific soil and substrate under the tested conditions.

G cluster_prep Coupon Preparation cluster_soil Soiling cluster_clean Cleaning cluster_weigh Final Weighing A Clean & Dry Coupon B Weigh Initial Coupon A->B C Apply Standardized Soil B->C D Weigh Soiled Coupon C->D E Immerse in Solvent D->E F Ultrasonicate E->F G Dry Coupon F->G H Weigh Final Coupon G->H I I H->I Calculate Efficiency G A Add excess API to solvent B Equilibrate with shaking (24h) A->B C Settle and filter supernatant B->C D Dilute sample C->D E Analyze via HPLC or UV-Vis D->E F Calculate Solubility E->F

Sources

Toxicological profile of 1,2-Dichloro-2-fluoropropane vs 1,2-Dichloropropane

Author: BenchChem Technical Support Team. Date: February 2026

Toxicological Profile Comparison: 1,2-Dichloro-2-fluoropropane vs. 1,2-Dichloropropane

Executive Summary

This guide provides a technical comparison between 1,2-Dichloropropane (1,2-DCP) , a potent hepatotoxin and classified carcinogen, and its fluorinated analog, This compound (HCFC-261ba) .

The critical differentiator lies in molecular topology and metabolic activation . 1,2-DCP possesses a labile hydrogen at the C2 position, allowing for cytochrome P450-mediated oxidation into reactive intermediates (epoxides/radicals) that drive its severe liver toxicity and carcinogenicity. In contrast, HCFC-261ba substitutes this C2 hydrogen with a fluorine atom. Due to the high bond dissociation energy of the C-F bond (~116 kcal/mol vs. ~99 kcal/mol for C-H), this substitution effectively "blocks" the primary metabolic pathway, likely rendering the fluorinated compound significantly less cytotoxic, though it remains an environmental concern as an ozone-depleting substance.

Chemical Identity & Physicochemical Properties

Feature1,2-Dichloropropane (1,2-DCP) This compound (HCFC-261ba)
CAS Number 78-87-5420-97-3
Structure CH₂Cl-CHCl-CH₃CH₂Cl-CClF-CH₃
Molecular Weight 112.99 g/mol 130.98 g/mol
Physical State Colorless liquidColorless liquid
Boiling Point 96.4°C~84°C (Estimated)
Solubility Moderate (2.7 g/L)Low (Lipophilic)
Primary Hazard Carcinogen (Group 1), Hepatotoxin Ozone Depleting Substance (ODS)

Mechanistic Toxicology: The "Fluorine Blockade" Effect

The divergence in toxicity is best explained by the metabolic fate of the C2 position.

A. 1,2-Dichloropropane: Bioactivation

1,2-DCP undergoes oxidative dechlorination primarily via CYP2E1 . The abstraction of the hydrogen at C2 leads to the formation of a chloronium ion or epoxide intermediate, which covalently binds to hepatic macromolecules (proteins/DNA) and depletes glutathione.

B. HCFC-261ba: Metabolic Stability

The fluorine atom at C2 is metabolically robust. It prevents hydrogen abstraction at this critical center. Consequently, the molecule is less likely to form reactive electrophiles, shifting its profile from "reactive toxicant" to "simple asphyxiant/narcotic" at high doses.

Pathway Visualization

MetabolicComparison cluster_legend Toxicity Consequence DCP 1,2-Dichloropropane (C2-H Bond) CYP CYP2E1 Oxidation DCP->CYP H-Abstraction Reactive Reactive Intermediate (Epoxide/Radical) CYP->Reactive Bioactivation Adducts Macromolecular Binding (Liver Necrosis) Reactive->Adducts Covalent Binding HCFC This compound (C2-F Bond) Block Metabolic Blockade (Strong C-F Bond) HCFC->Block Oxidation Resisted Excretion Excretion Unchanged or Minor Metabolites Block->Excretion Clearance

Caption: Comparative metabolic fate. 1,2-DCP undergoes bioactivation to toxic intermediates, whereas the C-F bond in HCFC-261ba blocks this pathway, facilitating safer clearance.

Comparative Toxicological Profile

Endpoint1,2-Dichloropropane This compound
Acute Toxicity (Oral) High. LD50 (Rat) ~1,900 mg/kg. Causes CNS depression and severe liver damage.Likely Low. Data limited, but fluorinated analogs generally show lower acute oral toxicity due to poor absorption or rapid exhalation.
Target Organs Liver (Centrilobular necrosis) , Kidney, Hemolytic Anemia (unique to DCP).[1]CNS (Narcosis) at very high concentrations. Liver toxicity is expected to be minimal compared to DCP.
Carcinogenicity IARC Group 1 (Carcinogenic to humans). Associated with cholangiocarcinoma.Not Classified. No evidence of carcinogenicity; structural blockade of reactive intermediate formation suggests lower risk.
Genotoxicity Positive in some in vitro assays (Ames test with activation).Likely Negative (based on structural analogs like HCFC-141b).[2]
Mechanism Glutathione depletion; Covalent binding to macromolecules.Physical interaction (solvent effects); minimal metabolic activation.

Experimental Protocols for Comparative Assessment

To empirically validate the difference in toxicity, the following protocols are recommended for researchers.

Protocol A: Comparative Hepatotoxicity Assay (In Vivo)

Objective: To quantify liver injury markers (ALT/AST) following equimolar exposure.

  • Animal Model: Male F344 Rats (n=5 per group).

  • Dosing:

    • Group 1: Vehicle Control (Corn Oil).

    • Group 2: 1,2-DCP (100 mg/kg, oral gavage).

    • Group 3: HCFC-261ba (Equimolar dose ~115 mg/kg, oral gavage).

  • Timepoints: Collect blood at 24h and 48h post-dose.

  • Endpoints:

    • Serum Biochemistry: Measure Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).

    • Histopathology: Harvest liver, fix in 10% formalin, stain with H&E. Look for centrilobular necrosis (expected in Group 2, absent in Group 3).

    • Glutathione Levels: Homogenize liver tissue and assay for reduced glutathione (GSH) depletion.

Protocol B: In Vitro Metabolic Stability (Microsomal Assay)

Objective: To demonstrate the resistance of the C-F bond to CYP450 oxidation.

  • System: Pooled Human Liver Microsomes (HLM).

  • Reaction Mix:

    • Substrate (10 µM of 1,2-DCP or HCFC-261ba).

    • NADPH Regenerating System (1 mM NADP+, Glucose-6-phosphate, G6PDH).

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Incubation: 37°C for 0, 15, 30, and 60 minutes.

  • Termination: Add ice-cold Acetonitrile.

  • Analysis: Centrifuge and analyze supernatant via GC-MS/Headspace .

  • Calculation: Plot % parent compound remaining vs. time.

    • Expected Result: 1,2-DCP shows rapid depletion (T1/2 < 30 min). HCFC-261ba shows minimal depletion (metabolically stable).

References

  • ATSDR (Agency for Toxic Substances and Disease Registry). (2021). Toxicological Profile for 1,2-Dichloropropane. U.S. Department of Health and Human Services.

  • IARC (International Agency for Research on Cancer). (2017). 1,2-Dichloropropane.[1] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 110.

  • National Oceanic and Atmospheric Administration (NOAA). HCFC-261ba Chemical Properties and Atmospheric Lifetime.

  • Gi, M., et al. (2015).[1] "Inhalation toxicity of 1,2-dichloropropane in rats: Effects on the liver and hematopoietic system." Toxicological Sciences, 146(2).

  • Loizou, G.D., & Anders, M.W. (1993). "Gas-uptake pharmacokinetics and biotransformation of 1,1-dichloro-1-fluoroethane (HCFC-141b)." Drug Metabolism and Disposition. (Cited for comparative HCFC metabolism).

Sources

A Comparative Analysis of C-F vs. C-Cl Bond Reactivity in 1,2-Dichloro-2-fluoropropane

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Publication

Shanghai, China – January 29, 2026 – In the landscape of synthetic chemistry and drug development, a nuanced understanding of bond reactivity is paramount for the rational design of molecules and reaction pathways. This guide provides a detailed comparative analysis of the reactivity of carbon-fluorine (C-F) and carbon-chlorine (C-Cl) bonds within the same molecule, specifically 1,2-dichloro-2-fluoropropane. By examining the intrinsic properties of these bonds and their behavior under various reaction conditions, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to predict and control chemical transformations.

Fundamental Bond Properties: A Tale of Two Halogens

The reactivity of a chemical bond is fundamentally governed by properties such as bond strength, length, and polarity. In the case of C-F and C-Cl bonds, these properties differ significantly, leading to distinct chemical behaviors.

The C-F bond is renowned for being the strongest single bond in organic chemistry, a characteristic attributed to the high electronegativity of fluorine (4.0 on the Pauling scale) compared to carbon (2.5).[1] This large electronegativity difference results in a highly polarized bond with significant ionic character, contributing to its exceptional strength.[1][2][3] Consequently, C-F bonds are generally less reactive and more resistant to cleavage.[4][5][6][7]

In contrast, the C-Cl bond is longer and weaker.[2][3] With a lower electronegativity of 3.0, chlorine induces a less pronounced dipole moment in the C-Cl bond compared to fluorine.[5] This translates to a lower bond dissociation energy, making the C-Cl bond more susceptible to cleavage in chemical reactions.[5][8]

PropertyC-F BondC-Cl Bond
Average Bond Dissociation Energy (kcal/mol) ~115[1]~83.7[1]
Average Bond Length (Å) ~1.35[1]~1.77
Electronegativity of Halogen (Pauling Scale) 4.0[5]3.0[5]
Polarity Highly Polar (Cδ+—Fδ−)[1]Moderately Polar (Cδ+—Clδ−)

Table 1: Comparison of key physical and electronic properties of C-F and C-Cl bonds.

Reactivity in Nucleophilic Substitution Reactions

Nucleophilic substitution is a cornerstone of organic synthesis. The disparate nature of C-F and C-Cl bonds dictates their reactivity in these transformations. Generally, chloride is a better leaving group than fluoride in both SN1 and SN2 reactions.[9][10] This is primarily because the C-Cl bond is weaker and more easily broken.[5][7] The fluoride ion, being a stronger base than the chloride ion, is a poorer leaving group.[10][11]

While the high polarity of the C-F bond might suggest a highly electrophilic carbon atom, the exceptional strength of the bond often overrides this factor, making nucleophilic attack and subsequent fluoride departure energetically unfavorable.[5][6]

Experimental Protocol: Comparative Nucleophilic Substitution

This protocol outlines a method to compare the reactivity of the C-Cl bonds in this compound towards a common nucleophile.

Objective: To demonstrate the preferential substitution of chloride over fluoride.

Materials:

  • This compound

  • Sodium iodide (NaI)

  • Acetone (anhydrous)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Dissolve a known concentration of this compound (e.g., 0.1 M) in anhydrous acetone in a round-bottom flask.

  • Add an equimolar amount of sodium iodide.

  • Heat the reaction mixture to reflux with constant stirring.

  • Withdraw aliquots of the reaction mixture at regular time intervals (e.g., 0, 30, 60, 120 minutes).

  • Quench the reaction in each aliquot with a small amount of water.

  • Extract the organic components with a suitable solvent (e.g., diethyl ether).

  • Analyze the organic extracts by GC-MS to monitor the disappearance of the starting material and the formation of substitution products.

Expected Outcome: The primary product observed will be 1-chloro-2-fluoro-2-iodopropane and/or 2-chloro-1-fluoro-1-iodopropane, resulting from the displacement of a chloride ion. The C-F bond is expected to remain intact under these conditions.

Nucleophilic_Substitution_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_analysis Analysis Reactant This compound Mix Mix in Flask Reactant->Mix Solvent Acetone Solvent->Mix Nucleophile NaI Nucleophile->Mix Reflux Heat to Reflux Mix->Reflux Monitor Monitor Progress (Aliquots) Reflux->Monitor Quench Quench Monitor->Quench Extract Extract Quench->Extract GCMS GC-MS Analysis Extract->GCMS Result Preferential C-Cl Substitution Product GCMS->Result Identify Products Elimination_Reaction_Mechanism cluster_reactants Reactants cluster_products Products Substrate This compound TransitionState E2 Transition State Substrate->TransitionState Forms π-bond, Cl departs Base Strong Base (t-BuOK) Base->TransitionState Abstracts β-proton Alkene Chloro-fluoro-propene TransitionState->Alkene Byproduct1 Conjugate Acid (t-BuOH) TransitionState->Byproduct1 Byproduct2 Salt (KCl) TransitionState->Byproduct2

Sources

Safety Operating Guide

Navigating the Disposal of 1,2-Dichloro-2-fluoropropane: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fast-paced world of drug development, the proper management of chemical waste is not just a regulatory hurdle, but a cornerstone of a safe and ethical research environment. This guide provides an in-depth, procedural overview of the proper disposal of 1,2-Dichloro-2-fluoropropane, a halogenated hydrocarbon. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the chemical's properties and the causality behind each procedural step, ensuring a self-validating system of safety and responsibility within your laboratory.

Understanding the Compound: Hazard Profile and Key Properties

This compound (C₃H₅Cl₂F) is a synthetic chemical compound.[1][2][3] While specific toxicological data for this exact compound is limited in readily available literature, its structural similarity to other halogenated hydrocarbons, such as 1,2-Dichloropropane, necessitates a cautious approach. Halogenated hydrocarbons are a class of organic compounds that are generally considered hazardous and require special disposal considerations.[4][5][6]

Based on data for analogous compounds, this compound should be handled as a hazardous substance.[7] It is crucial to assume it may be harmful if inhaled or swallowed and is likely a skin and eye irritant.[8][9] Furthermore, many halogenated hydrocarbons are flammable and can produce toxic gases, such as hydrogen chloride and phosgene, upon combustion.[7][10]

The environmental fate of such compounds is also a significant concern. They are generally denser than water and have the potential to contaminate soil and groundwater.[11][12] Therefore, under no circumstances should this compound or its waste be discharged into sewer systems or the general environment.[13][14]

Table 1: Key Properties of Related Halogenated Propane Derivatives

Property1,2-Dichloropropane2-Chloro-2-fluoropropane
CAS Number 78-87-5420-44-0
Molecular Formula C₃H₆Cl₂C₃H₆ClF
Appearance Colorless liquidNot specified
Odor SweetNot specified
Flammability Highly flammable liquid and vapor[8]Highly flammable liquid and vapor[9]
Hazards Harmful if swallowed, Toxic if inhaled, May cause cancer[8]Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation, Harms public health and the environment by destroying ozone in the upper atmosphere[9]

Note: This table provides data on related compounds to infer the likely hazards of this compound. Always refer to the specific Safety Data Sheet (SDS) for the exact compound you are using.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins the moment the chemical is used. Adherence to this workflow is critical for ensuring the safety of laboratory personnel and the protection of the environment.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling this compound, it is imperative to be outfitted with the appropriate PPE. This is not merely a suggestion but a critical safety requirement.

  • Hand Protection: Wear chemical-impermeable gloves.[13] Nitrile or neoprene gloves are generally recommended for chlorinated solvents, but always consult a glove compatibility chart for the specific chemical.

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes.[9]

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[13] If the concentration of vapors is unknown or exceeds exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

  • Protective Clothing: A lab coat or chemical-resistant apron should be worn to protect against skin contact.[13]

The Rationale: The primary routes of exposure to halogenated hydrocarbons are inhalation, skin contact, and ingestion.[12] The prescribed PPE creates a barrier, minimizing the risk of accidental exposure and its associated health hazards.

Step 2: Waste Segregation and Collection - Preventing Hazardous Reactions

Proper segregation of chemical waste is fundamental to safe disposal. Never mix this compound waste with other waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) department.

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste. The container should be made of a material compatible with halogenated hydrocarbons (e.g., glass or a specific type of plastic).

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable," "Toxic").

  • Collection: Collect all materials that have come into contact with this compound, including contaminated labware, gloves, and absorbent materials used for spills, in the designated waste container.

The Rationale: Improper mixing of chemicals can lead to dangerous reactions, including the generation of toxic gases, fires, or explosions. Clear and accurate labeling is a regulatory requirement and ensures that those handling the waste are aware of its contents and hazards.

Step 3: Storage of Hazardous Waste - A Secure and Temporary Measure

The temporary storage of hazardous waste within the laboratory must be done in a manner that minimizes risks.

  • Secure Location: Store the sealed waste container in a designated, well-ventilated, and secure area, away from sources of ignition such as heat, sparks, or open flames.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Limited Accumulation: Adhere to your institution's and local regulations regarding the maximum amount of hazardous waste that can be accumulated in a satellite accumulation area and the time limits for storage.

The Rationale: Secure storage prevents accidental spills, unauthorized access, and exposure to conditions that could cause a fire or other hazardous incidents. Secondary containment is a crucial backup measure to control any potential leaks.

Disposal Pathways: Making the Right Choice

The ultimate disposal of this compound must be handled by a licensed and reputable hazardous waste disposal company.[13] These companies have the expertise and facilities to manage hazardous chemicals in an environmentally sound manner. The primary disposal method for halogenated hydrocarbons is typically high-temperature incineration.

Diagram 1: Decision-Making for this compound Disposal

DisposalDecision cluster_WasteGeneration Waste Generation cluster_OnSiteManagement On-Site Management cluster_DisposalRoute Disposal Route cluster_FinalDisposition Final Disposition A This compound Waste Generated B Segregate into Labeled Container A->B Step 1 C Store in Secure Satellite Accumulation Area B->C Step 2 D Contact EHS for Waste Pickup C->D Step 3 E Licensed Hazardous Waste Vendor D->E Coordination F High-Temperature Incineration E->F Transport & Disposal

Caption: Decision workflow for the proper disposal of this compound waste.

The Rationale for Incineration: High-temperature incineration is the preferred method for destroying many organic hazardous wastes. This process breaks down the molecules into less harmful substances. For halogenated compounds, the incinerators must be equipped with scrubbers and other air pollution control devices to neutralize the acidic gases (like HCl) that are formed during combustion.[13]

Spill Management: Immediate and Decisive Action

In the event of a spill, immediate and correct action is crucial to mitigate the hazards.

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area.[13] Alert your colleagues and your institution's EHS department.

  • Ventilate: Ensure the area is well-ventilated. If the spill is large, it may be necessary to evacuate the entire lab.

  • Control Ignition Sources: Remove all sources of ignition from the area.[13]

  • Contain the Spill: If it is safe to do so, contain the spill using a non-combustible absorbent material such as sand, earth, or vermiculite.[15] Do not use combustible materials like paper towels.

  • Collect and Dispose: Carefully collect the absorbent material and place it in a labeled hazardous waste container.[13]

  • Decontaminate: Decontaminate the spill area according to your laboratory's established procedures.

Conclusion: A Culture of Safety and Responsibility

The proper disposal of this compound is not a task to be taken lightly. It requires a thorough understanding of the chemical's hazards, a commitment to following established protocols, and a proactive approach to safety. By integrating the principles and procedures outlined in this guide into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues, while also fulfilling your professional and ethical obligations to protect the environment. Always remember that your institution's Environmental Health and Safety department is your most valuable resource for guidance on chemical waste management.

References

  • Fact sheet: 1,2-dichloropropane. Environment and Climate Change Canada. (n.d.). Retrieved from [Link]

  • Safe Use and Disposal of Household Chemicals | New Mexico State University. (n.d.). Retrieved from [Link]

  • 1,2-Dichloropropane | ToxFAQs™ | ATSDR - CDC. (n.d.). Retrieved from [Link]

  • This compound | C3H5Cl2F | CID 101669 - PubChem. (n.d.). Retrieved from [Link]

  • 1,2-Dichloro-2-fluoro propane - SpectraBase. (n.d.). Retrieved from [Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste - eCFR. (n.d.). Retrieved from [Link]

  • Hazardous Waste: Guidelines and Regulations, Federal Register Notice - EPA. (n.d.). Retrieved from [Link]

  • Common Name: 1,2-DICHLOROPROPANE HAZARD SUMMARY - NJ.gov. (n.d.). Retrieved from [Link]

  • When Used Oil Is Regulated as a Hazardous Waste - ADEQ. (2025-09-25). Retrieved from [Link]

  • EPA Hazardous Waste Codes - UGA Environmental Safety Division. (n.d.). Retrieved from [Link]

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Navigating the Safe Handling of 1,2-Dichloro-2-fluoropropane: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the introduction of novel chemical entities necessitates a rigorous and proactive approach to safety. 1,2-Dichloro-2-fluoropropane, a halogenated hydrocarbon, presents a unique set of handling challenges that demand meticulous attention to personal protective equipment (PPE). This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to ensure their safety when working with this compound. Our commitment is to empower you with the knowledge to not only use our products effectively but to do so with the utmost confidence in your safety protocols.

Understanding the Risks: A Proactive Stance on Safety

Before detailing specific PPE requirements, it is crucial to understand the inherent hazards of this compound and similar halogenated hydrocarbons. These compounds can pose significant health risks, including irritation to the skin, eyes, and respiratory tract.[1] Prolonged or high-level exposure to related compounds has been linked to potential damage to the central nervous system, liver, and kidneys.[1][2] Furthermore, many halogenated hydrocarbons are flammable and can be toxic if inhaled or swallowed.[1][3] Acknowledging these risks is the foundational step in building a robust safety culture.

Core Principles of Chemical Handling: Beyond the Basics

Safe handling of any chemical, including this compound, extends beyond simply wearing PPE. It involves a holistic approach that incorporates engineering controls and administrative protocols.

  • Engineering Controls: Always handle this compound in a well-ventilated area.[4] A certified chemical fume hood is the primary engineering control to minimize inhalation exposure. Facilities should also be equipped with an eyewash station and a safety shower for immediate response in case of accidental contact.[5]

  • Administrative Controls: Develop and strictly adhere to Standard Operating Procedures (SOPs) for all tasks involving this chemical. Ensure all personnel are thoroughly trained on the specific hazards and handling procedures. Work areas should be clearly demarcated, and access restricted to authorized personnel.

Selecting the Appropriate Personal Protective Equipment: A Task-Based Approach

The selection of PPE is not a one-size-fits-all solution. It must be tailored to the specific task being performed and the associated risk of exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Task/Operation Potential Exposure Required PPE Ensemble Rationale
Low-Volume Handling (<10 mL) in a Fume Hood Minimal risk of splash or vapor inhalation- Nitrile or Neoprene Gloves- Chemical Splash Goggles- Laboratory CoatProvides basic protection against incidental contact.
Medium-Volume Handling (10-500 mL) or Reactions Moderate risk of splash and vapor inhalation- Chemical Impermeable Gloves (e.g., Viton®, Butyl Rubber)- Chemical Splash Goggles and a Face Shield- Chemical-Resistant Apron over a Laboratory Coat- Respiratory Protection (as determined by risk assessment)Enhanced protection against larger splashes and potential vapor release.
High-Volume Transfers (>500 mL) or Open System Work High risk of splash, vapor inhalation, and aerosol generation- Chemical Impermeable Gloves (e.g., Viton®, Butyl Rubber)- Tightly Fitting Chemical Goggles and a Full-Face Shield- Full-Body Chemical-Resistant Suit or Coveralls- Full-Face Respirator with appropriate cartridgesMaximum protection for high-risk procedures where significant exposure is possible.
Emergency Spill Response Significant risk of direct contact and high vapor concentrations- Chemical Imper-meable Gloves- Chemical Pro-tective Suit- Full-Face Self-Contained Breathing Apparatus (SCBA)Essential for responding to uncontrolled releases to prevent severe exposure.

A Deeper Dive into PPE Components

Hand Protection: The choice of glove material is critical. While nitrile gloves may suffice for very small quantities, for more extensive handling, chemically impermeable gloves are necessary.[4] Always inspect gloves for any signs of degradation or perforation before use and wash hands thoroughly after removal.

Eye and Face Protection: Chemical splash goggles are the minimum requirement for eye protection. When there is a higher risk of splashing, a face shield should be worn in conjunction with goggles to protect the entire face.[6]

Body Protection: A standard laboratory coat is suitable for low-volume work. For tasks with a greater potential for splashes, a chemical-resistant apron or a full chemical-resistant suit is recommended.[4][6]

Respiratory Protection: The need for respiratory protection should be determined by a formal risk assessment. If exposure limits are likely to be exceeded, a full-face respirator with appropriate cartridges for organic vapors is required.[4]

Visualizing the PPE Selection Process

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the planned laboratory activity.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_procedure Operational Protocol start Start: Plan to Handle This compound assess_volume Assess Volume and Task (e.g., transfer, reaction) start->assess_volume assess_exposure Evaluate Potential for Splash, Inhalation, Contact assess_volume->assess_exposure low_risk Low Risk: - Nitrile/Neoprene Gloves - Goggles - Lab Coat assess_exposure->low_risk Low Volume (<10mL) medium_risk Medium Risk: - Impermeable Gloves - Goggles & Face Shield - Apron - Respirator (if needed) assess_exposure->medium_risk Medium Volume (10-500mL) high_risk High Risk: - Impermeable Gloves - Goggles & Full Face Shield - Chemical Suit - Full-Face Respirator assess_exposure->high_risk High Volume (>500mL) don_ppe Correctly Don PPE low_risk->don_ppe medium_risk->don_ppe high_risk->don_ppe handle_chemical Perform Chemical Handling don_ppe->handle_chemical doff_ppe Correctly Doff PPE handle_chemical->doff_ppe dispose_ppe Dispose of Contaminated PPE as Hazardous Waste doff_ppe->dispose_ppe

Caption: Decision workflow for selecting appropriate PPE when handling this compound.

Step-by-Step Protocols for Donning and Doffing PPE

The effectiveness of PPE is contingent on its correct application and removal. Follow these steps to minimize the risk of contamination.

Donning Sequence:

  • Hand Hygiene: Start by washing your hands thoroughly.

  • Body Protection: Don the lab coat, apron, or chemical suit.

  • Respiratory Protection: If required, fit your respirator. Perform a seal check.

  • Eye and Face Protection: Put on chemical splash goggles, followed by a face shield if necessary.

  • Gloves: Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat or suit.

Doffing Sequence (to avoid cross-contamination):

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out.

  • Body Protection: Remove the apron or chemical suit, avoiding contact with the exterior.

  • Hand Hygiene: Wash your hands.

  • Eye and Face Protection: Remove the face shield and goggles.

  • Respiratory Protection: Remove the respirator.

  • Final Hand Hygiene: Wash your hands thoroughly with soap and water.

Disposal Plan: A Critical Final Step

All disposable PPE used when handling this compound must be considered hazardous waste.

  • Collection: Place all used gloves, aprons, and other disposable items in a designated, labeled hazardous waste container.[4]

  • Container Management: Keep the hazardous waste container closed when not in use.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety department, following all local, state, and federal regulations.[1][3][4]

By adhering to these comprehensive guidelines, you can confidently and safely work with this compound, ensuring both the integrity of your research and the protection of your most valuable asset: your health.

References

  • Scribd. 1,2-Dichloropropane Safety Data Sheet. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). 1,2-Dichloropropane | ToxFAQs™. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). 1,2-Dichloropropane | Toxic Substances Portal. [Link]

  • Exposome-Explorer. Material Safety Data Sheet 1,2-Dichloropropane, 98%. [Link]

  • New Jersey Department of Health. HAZARD SUMMARY - 1,2-DICHLOROPROPANE. [Link]

  • ChemTalk. Lab Safety Equipment & PPE. [Link]

  • HSI. Personal Protection Equipment (PPE) for Oil and Gas Personnel. [Link]

  • BASF. Safety Data Sheet. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.